Methyl (R)-3-phenyl-beta-alaninate HCl
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl (3R)-3-amino-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-13-10(12)7-9(11)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKTZBZYSKZYDB-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20705308 | |
| Record name | Methyl (3R)-3-amino-3-phenylpropanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20705308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22838-46-6 | |
| Record name | Methyl (3R)-3-amino-3-phenylpropanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20705308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (3R)-3-amino-3-phenylpropanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Strategic Importance of Chiral β-Amino Esters
An In-Depth Technical Guide to the Chiral Synthesis of Methyl (R)-3-phenyl-beta-alaninate HCl
In the landscape of modern drug discovery and development, the demand for enantiomerically pure building blocks is insatiable. Among these, β-amino acids and their derivatives stand out for their unique ability to form stable, secondary structures in peptides (β-peptides) and for their prevalence in a wide array of pharmacologically active agents, including antiviral, antihypertensive, and anticancer drugs. Methyl (R)-3-phenyl-beta-alaninate, the target of this guide, is a particularly valuable synthon, serving as a key intermediate for sophisticated pharmaceutical targets. Its stereochemical integrity is not merely a matter of academic interest but a critical determinant of biological activity and safety.
This guide eschews a simplistic, one-size-fits-all approach. Instead, it is structured as a decision-making tool for the practicing scientist. We will dissect and compare the preeminent strategies for the asymmetric synthesis of this molecule, grounding our discussion in mechanistic principles, field-proven protocols, and a critical evaluation of the strengths and limitations inherent to each method. The objective is to empower you, the researcher, to select and implement the synthetic route best aligned with your specific project goals, whether they be bench-scale discovery or process development for large-scale manufacturing.
Asymmetric Hydrogenation: The Power of Chiral Catalysis
Asymmetric hydrogenation represents one of the most elegant and atom-economical methods for establishing chirality. This approach transforms a prochiral olefin into a chiral, saturated compound with high enantioselectivity, often using only a catalytic amount of a chiral transition metal complex.
Scientific Principle & Mechanistic Insight
The cornerstone of this strategy is the rhodium-catalyzed hydrogenation of a β-(acylamino)acrylate precursor. The stereochemical outcome is dictated by a chiral phosphine ligand coordinated to the rhodium center. Ligands such as DuPhos and BICP create a chiral environment that forces the substrate to coordinate to the metal in a specific orientation, leading to the delivery of hydrogen to one face of the double bond with high fidelity.[1][2] The choice of ligand is critical; for instance, Rh-BICP has shown high efficacy for mixtures of E/Z isomers, a practical advantage that can simplify substrate preparation, while Rh-Me-DuPhos often excels with pure E isomers.[1][3] The acyl protecting group on the nitrogen also plays a crucial role in the pre-coordination of the substrate to the catalyst, a key step for achieving high enantioselectivity.
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Sources
Introduction: The Significance of Chiral β-Phenylalanine Esters in Modern Drug Discovery
An In-Depth Technical Guide to the Enantioselective Synthesis of β-Phenylalanine Esters
β-Phenylalanine and its ester derivatives are privileged structural motifs in medicinal chemistry.[1][2] Unlike their proteinogenic α-amino acid counterparts, the inclusion of a β-amino acid backbone introduces a greater degree of conformational flexibility and, crucially, enhanced resistance to proteolytic degradation.[3] This increased stability makes β-phenylalanine derivatives highly desirable building blocks for creating novel peptidomimetics, therapeutic agents, and complex natural products.[1][2][4] They are integral components in drugs targeting a range of conditions, from viral infections like HIV to various cancers.[1]
The biological activity of these molecules is intrinsically tied to their stereochemistry. A specific enantiomer often exhibits the desired therapeutic effect, while the other may be inactive or even detrimental. Consequently, the development of robust, scalable, and highly enantioselective synthetic methods to access optically pure β-phenylalanine esters is a critical objective for researchers in drug development and organic synthesis. This guide provides an in-depth analysis of field-proven strategies, focusing on the mechanistic rationale behind catalyst selection and reaction design to empower scientists in this vital area of research.
Asymmetric Mannich Reactions: A Cornerstone Strategy
The asymmetric Mannich reaction represents one of the most powerful and convergent approaches for synthesizing chiral β-amino esters.[5][6] This reaction involves the addition of an enolate equivalent (from an ester) to an imine, creating a new carbon-carbon bond and up to two stereocenters. The key to enantioselectivity lies in the use of a chiral catalyst that orchestrates the facial selectivity of the nucleophilic attack.
Organocatalysis: Chiral Brønsted Acids and Thioureas
Organocatalysis has emerged as a dominant force in asymmetric synthesis, offering metal-free and often milder reaction conditions. Chiral phosphoric acids (CPAs) and bifunctional thiourea catalysts are particularly effective for the Mannich reaction.
Causality of Catalysis (Expertise & Experience): Chiral phosphoric acids function as bifunctional catalysts. The acidic proton activates the N-Boc protected imine by forming a hydrogen bond, rendering it more electrophilic. Simultaneously, the chiral backbone of the catalyst, often a BINOL or VAPOL derivative, creates a sterically defined pocket. This chiral environment dictates the trajectory of the incoming silyl ketene acetal (the ester enolate equivalent), allowing attack on only one face of the imine-catalyst complex, thereby ensuring high enantioselectivity.[7][8][9]
Similarly, thiourea-based catalysts operate through a dual hydrogen-bonding mechanism. The thiourea moiety activates the imine, while a basic amine group on the catalyst scaffold deprotonates the ester pronucleophile, bringing both reactants into close proximity within a chiral environment to facilitate the stereoselective C-C bond formation.[5][10]
Caption: CPA activates the imine, guiding the nucleophile for stereoselective attack.
Objective: To synthesize an enantiomerically enriched N-Boc-β-phenylalanine ester.
Materials:
-
N-Boc-benzaldimine (1.0 mmol, 1 equiv)
-
Silyl ketene acetal of methyl acetate (1.2 mmol, 1.2 equiv)
-
Chiral thiourea catalyst (e.g., Takemoto catalyst) (0.05 mmol, 5 mol%)
-
Anhydrous Toluene (5 mL)
-
Saturated aqueous NH4Cl solution
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the chiral thiourea catalyst (5 mol%).
-
Add anhydrous toluene (3 mL) and cool the solution to -40 °C in a cryocool bath.
-
Add the N-Boc-benzaldimine (1.0 mmol) to the cooled solution.
-
Slowly add the silyl ketene acetal (1.2 mmol) dropwise over 10 minutes. The causality here is critical: slow addition maintains a low concentration of the nucleophile, minimizing any potential uncatalyzed background reaction which would lead to racemic product.[5]
-
Stir the reaction mixture at -40 °C and monitor by TLC until the imine is consumed (typically 24-48 hours).
-
Quench the reaction by adding saturated aqueous NH4Cl solution (5 mL).
-
Warm the mixture to room temperature and transfer to a separatory funnel. Extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO3 (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., 10-20% ethyl acetate in hexanes) to afford the desired β-amino ester.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
| Catalyst Type | Typical Substrate | Yield (%) | ee (%) | Reference |
| Chiral Phosphoric Acid | N-Boc Imines, Difluoroenol Silyl Ethers | 80-95 | up to 94 | [7][8] |
| Thiourea (Takemoto) | N-Boc Aryl Aldimines, Silyl Ketene Acetals | >95 | up to 98 | [5] |
| Cinchona Alkaloid | 3-Indolinone-2-carboxylates, N-Boc Aldimines | 60-90 | up to 99 | [10] |
Transition Metal Catalysis: Expanding the Synthetic Toolbox
Transition metal complexes offer complementary and highly efficient pathways to chiral β-phenylalanine esters. Methods like asymmetric hydrogenation, conjugate addition, and hydroamination leverage the unique reactivity of metals like rhodium, palladium, and copper.
Asymmetric Conjugate Addition
Rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to β-amidoacrylates is a powerful method for constructing the β-phenylalanine scaffold.[11][12]
Causality of Catalysis (Expertise & Experience): The reaction proceeds through a catalytic cycle involving a chiral Rh(I) complex. The arylboronic acid undergoes transmetalation to the rhodium center. The β-amidoacrylate substrate then coordinates to the rhodium, followed by migratory insertion of the aryl group to the β-position of the acrylate. The resulting rhodium enolate is then protonated enantioselectively, often by a proton source like a phthalimide, to yield the product and regenerate the active catalyst. The choice of chiral ligand (e.g., a chiral diene) is paramount as it dictates the stereochemical outcome of both the addition and the final protonation step.[11][12]
Objective: To synthesize an N-protected β-phenylalanine ester via conjugate addition.
Materials:
-
[Rh(cod)2]BF4 (0.025 mmol, 2.5 mol%)
-
Chiral diene ligand (e.g., (S,S)-Me-DuPhos) (0.0275 mmol, 2.75 mol%)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Methyl 2-(phthalimido)acrylate (1.0 mmol, 1 equiv)
-
1,4-Dioxane/H2O mixture (e.g., 10:1 v/v, 5 mL)
-
Potassium carbonate (K2CO3) (2.0 mmol, 2.0 equiv)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a vial with the rhodium precursor and the chiral ligand. Add the solvent (dioxane/H2O) and stir for 30 minutes to pre-form the active catalyst. This pre-formation step is crucial for reproducibility and achieving high enantioselectivity.
-
In a separate flask, dissolve the methyl 2-(phthalimido)acrylate, phenylboronic acid, and K2CO3 in the remaining solvent.
-
Transfer the pre-formed catalyst solution to the substrate mixture via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 60 °C).
-
Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
-
Determine enantiomeric excess by chiral HPLC.
Biocatalysis: The Green Chemistry Approach
Enzymes offer unparalleled selectivity under mild, environmentally benign conditions. For the synthesis of β-phenylalanine esters, two primary biocatalytic strategies are employed: kinetic resolution of racemates and asymmetric synthesis from prochiral precursors.[1][2]
Enzymatic Kinetic Resolution
Kinetic resolution is a robust method for separating racemates. Lipases are commonly used to selectively hydrolyze one enantiomer of a racemic β-phenylalanine ester, leaving the other enantiomer unreacted and thus enantiomerically enriched.[1][13]
Causality of Selectivity (Expertise & Experience): The high enantioselectivity of enzymes like Candida antarctica Lipase B (CALB) or lipases from Burkholderia cepacia stems from the three-dimensional structure of their active site.[13] The racemic ester enters the active site, but only one enantiomer can achieve the optimal orientation for the catalytic triad (e.g., Ser-His-Asp) to perform the hydrolysis. The other enantiomer binds non-productively or is sterically hindered from reaching the transition state, and is therefore returned to the bulk solution unchanged. This process allows for the separation of the hydrolyzed acid (one enantiomer) from the unreacted ester (the other enantiomer).[1]
Caption: Workflow for separating enantiomers using lipase-catalyzed hydrolysis.
Asymmetric Synthesis with Transaminases
A more direct "green" approach is the asymmetric amination of a prochiral β-keto ester using an engineered ω-transaminase (ω-TA).[14][15][16]
Causality of Selectivity (Expertise & Experience): ω-Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine or alanine) to a carbonyl acceptor.[14] The enzyme's active site binds the β-keto ester in a specific orientation relative to the pyridoxal-5'-phosphate (PLP) cofactor. This precise positioning ensures that the incoming amino group is delivered to only one face of the ketone, directly producing the β-amino ester as a single enantiomer with high optical purity.[15][16] This method avoids the 50% theoretical yield limit of kinetic resolution and utilizes a stable β-keto ester precursor, circumventing the instability of the corresponding β-keto acid.[14]
Objective: To produce (S)-β-phenylalanine ethyl ester from ethyl benzoylacetate.
Materials:
-
Engineered (S)-selective ω-transaminase (e.g., 3FCR_4M variant)
-
Ethyl benzoylacetate (30 mM)
-
o-Xylylenediamine (amine donor, 30 mM)
-
Pyridoxal-5'-phosphate (PLP) cofactor (1 mM)
-
HEPES buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO) (30% v/v)
-
Purified water
Procedure:
-
Prepare a reaction mixture by dissolving ethyl benzoylacetate (1.15 g) and o-xylylenediamine (0.82 g) in a 200 mL aqueous solution containing 30% (v/v) DMSO. The DMSO serves as a co-solvent to improve the solubility of the organic substrates.
-
Adjust the pH to 7.5 using the HEPES buffer and add the PLP cofactor (1 mM). PLP is essential for the catalytic activity of the transaminase.
-
Initiate the reaction by adding the purified ω-transaminase enzyme (e.g., 20 mg).
-
Incubate the reaction in a shaker or on a rotary evaporator at a controlled temperature (e.g., 30 °C) and moderate speed (e.g., 150 rpm).
-
Monitor the reaction progress by TLC.
-
Upon completion, stop the reaction and work up the product. This typically involves extraction with an organic solvent (e.g., ethyl acetate) after adjusting the pH.
-
Purify the product via column chromatography.
-
Confirm the structure by NMR and determine enantiomeric excess by chiral HPLC.
Conclusion and Future Perspective
The enantioselective synthesis of β-phenylalanine esters remains a dynamic and evolving field. While powerful methods in organocatalysis, transition metal catalysis, and biocatalysis have been established, the quest for greater efficiency, broader substrate scope, and improved sustainability continues. Future developments will likely focus on the discovery of novel catalysts that operate under even milder conditions, the use of flow chemistry to enable scalable and reproducible production[6], and the continued engineering of enzymes with tailored specificities for complex substrates.[14] The integration of these advanced synthetic strategies is paramount for accelerating the discovery and development of next-generation pharmaceuticals built upon the versatile β-phenylalanine scaffold.
References
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Title: Chiral phosphoric acid catalyzed enantioselective synthesis of β-amino-α,α-difluoro carbonyl compounds Source: PubMed URL: [Link]
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Title: Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) Source: PMC - NIH URL: [Link]
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Title: Chiral Phosphoric Acid Catalyzed Enantioselective Synthesis of β-Amino-α,α-difluoro Carbonyl Compounds Source: ACS Publications URL: [Link]
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Title: Asymmetric Catalytic Mannich Reactions Catalyzed by Urea Derivatives: Enantioselective Synthesis of β-Aryl-β-Amino Acids Source: Journal of the American Chemical Society URL: [Link]
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Title: Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3‐Amino Acids Source: PMC - NIH URL: [Link]
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Title: Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters Source: ACS Omega URL: [Link]
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Title: Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids Source: ACS Publications URL: [Link]
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Title: Stereoselective Synthesis of β-Amino Acid Derivatives by Asymmetric Mannich Reaction in Flow Source: Bulletin of the Chemical Society of Japan | Oxford Academic URL: [Link]
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Title: Chiral phosphoric acid catalyzed enantioselective synthesis of β-amino-α,α-difluoro carbonyl compounds. Source: Semantic Scholar URL: [Link]
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Title: Direct Catalytic Enantioselective Mannich Reactions: Synthesis of Protected anti -α,β-Diamino Acids Source: ResearchGate URL: [Link]
-
Title: Asymmetric Synthesis of Functionalized Phenylalanine Derivatives via Rh-Catalyzed Conjugate Addition and Enantioselective Protonation Cascade Source: ACS Publications URL: [Link]
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Title: Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration Source: PMC - NIH URL: [Link]
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Title: Chiral phosphoric acid (9)‐catalyzed synthesis of α‐tertiary amino... Source: ResearchGate URL: [Link]
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Title: Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
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Title: Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols Source: ACS Publications URL: [Link]
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Title: Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) Source: Taylor & Francis Online URL: [Link]
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Title: Recent advances in the catalytic asymmetric synthesis of β-amino acids Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: Preparation of Enantiomerically Enriched Aromatic β-Amino Acids via Enzymatic Resolution Source: ResearchGate URL: [Link]
-
Title: β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases Source: PMC - NIH URL: [Link]
-
Title: Enantioselective Synthesis of β-amino acids: A Review Source: ResearchGate URL: [Link]
-
Title: Asymmetric Synthesis of Functionalized Phenylalanine Derivatives via Rh-Catalyzed Conjugate Addition and Enantioselective Protonation Cascade Source: ResearchGate URL: [Link]
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Title: Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids Source: PubMed URL: [Link]
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Title: (PDF) β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases Source: ResearchGate URL: [Link]
-
Title: Enantioselective Synthesis of β-amino acids: A Review Source: Hilaris Publisher URL: [Link]
-
Title: β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases Source: MDPI URL: [Link]
-
Title: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications URL: [Link]
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Biocatalytic Synthesis of (R)-beta-Phenylalanine Derivatives: A Senior Application Scientist's Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative for Enantiopure β-Amino Acids
In the landscape of modern drug discovery and development, the demand for enantiomerically pure chiral building blocks is insatiable. Among these, β-amino acids, and specifically (R)-β-phenylalanine and its derivatives, hold a privileged position. These structures are integral components of numerous pharmaceutically important compounds, including the renowned anticancer agent Taxol (Paclitaxel) and various peptidomimetics.[1][2][3] Their incorporation into peptide backbones confers enhanced stability against proteolytic degradation and can induce specific secondary structures, making them invaluable for modulating biological activity.[4][5]
However, the stereoselective synthesis of these non-proteinogenic amino acids presents a significant challenge for traditional organic chemistry, often requiring multi-step, resource-intensive processes.[6][7] Biocatalysis has emerged as a powerful, green, and highly efficient alternative.[8] Enzymes, with their inherent chemo-, regio-, and stereoselectivity, offer elegant solutions for constructing these chiral molecules with near-perfect enantiomeric excess (ee) under mild, aqueous conditions.
This guide provides an in-depth technical exploration of the core biocatalytic strategies for synthesizing (R)-β-phenylalanine derivatives. As a senior application scientist, my focus is not merely on presenting protocols but on elucidating the causality behind the methodological choices—why a particular enzyme class is chosen, how reaction conditions are optimized to control stereoselectivity, and how these systems are validated for robust and scalable synthesis. We will delve into the mechanistic intricacies of key enzyme families, including aminomutases, lipases, and transaminases, and present field-proven, step-by-step workflows designed for immediate application in the research and development laboratory.
Chapter 1: The Direct Approach: (R)-Selective Phenylalanine Aminomutases (PAMs)
The most elegant biocatalytic route to a target molecule is often the most direct. For (R)-β-phenylalanine, this is achieved through the use of a specific subclass of Phenylalanine Aminomutases (PAMs) that exhibit innate (R)-selectivity.
Mechanistic Insight: The MIO Cofactor and Stereochemical Control
Phenylalanine aminomutases (PAMs) and the related Phenylalanine Ammonia Lyases (PALs) are fascinating enzymes that operate without the need for common cofactors like pyridoxal phosphate (PLP). Instead, they possess a unique, autocatalytically formed prosthetic group called 4-methylidene-imidazole-5-one (MIO).[9][10] This electrophilic cofactor is central to their catalytic activity, which involves the reversible addition of ammonia to the double bond of an α,β-unsaturated carboxylic acid like cinnamate.[9]
The key distinction for our purpose lies in the enzyme's stereoselectivity. While most bacterial PAMs are (S)-selective, the PAM from the pacific yew tree, Taxus chinensis (TchPAM), is strictly (R)-selective.[1][2] This remarkable specificity is dictated by the precise geometry of the active site, which forces the cinnamate substrate to bind in an orientation that exposes only one face of the double bond to the incoming ammonia nucleophile, leading directly to the (R)-enantiomer.[2] This makes TchPAM the enzyme of choice for the direct asymmetric synthesis of (R)-β-phenylalanine.
Experimental Workflow: Recombinant Expression and Biotransformation
The low natural abundance of TchPAM necessitates its recombinant expression. Escherichia coli is the workhorse for this purpose due to its rapid growth, well-understood genetics, and scalability.[11][12]
Diagram 1: Workflow for TchPAM Expression and Use
Caption: Overall workflow from gene to purified (R)-β-amino acid.
Protocol 1: Recombinant Production of His-tagged TchPAM
-
Gene and Vector: Synthesize the TchPAM gene, codon-optimized for E. coli, and clone it into a pET series expression vector containing an N-terminal His6-tag.
-
Transformation: Transform the resulting plasmid into a competent E. coli expression strain, such as BL21(DE3).
-
Culture Growth: Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. Continue incubation for 16-20 hours. The lower temperature is critical for ensuring proper protein folding.
-
Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells using sonication or a high-pressure homogenizer.
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash with lysis buffer and elute the His-tagged TchPAM with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
Verification: Confirm the purity and size of the protein using SDS-PAGE. Dialyze the purified enzyme against a suitable storage buffer.
Protocol 2: Asymmetric Amination of trans-Cinnamic Acid
-
Reaction Setup: In a sealed vessel, prepare the reaction mixture containing 100 mM Tris-HCl buffer (pH 8.5), 3-5 M ammonium chloride, 50 mM trans-cinnamic acid, and 1-5 mg/mL of purified TchPAM. The high concentration of the ammonia source is crucial to push the reaction equilibrium towards the amination product.[10]
-
Incubation: Incubate the reaction at 30°C with gentle agitation for 24-48 hours.
-
Monitoring: Monitor the reaction progress by HPLC using a chiral column to separate the enantiomers and quantify the conversion and enantiomeric excess (ee).
-
Workup and Isolation: Once the reaction reaches completion, acidify the mixture to precipitate the unreacted substrate and the enzyme. After centrifugation, the supernatant containing the product can be further purified using ion-exchange chromatography.
Chapter 2: The Power of Separation: Kinetic Resolution Strategies
When a direct asymmetric synthesis is not feasible or when a racemic starting material is readily available, kinetic resolution is an exceptionally powerful strategy. This approach relies on an enzyme's ability to selectively react with only one of the two enantiomers in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the product.
Lipase-Mediated Enantioselective Hydrolysis
Lipases are robust and versatile enzymes that catalyze the hydrolysis of esters.[5] Their utility in kinetic resolution stems from their frequent ability to discriminate between enantiomeric esters. For the synthesis of (R)-β-phenylalanine, a common strategy involves the selective hydrolysis of the (S)-ester from a racemic mixture, leaving the desired (R)-ester untouched.
Causality: The choice of lipase is paramount. Amano PS lipase from Burkholderia cepacia is particularly effective for this transformation.[6] It exhibits high enantioselectivity (E-value) for the (S)-ester of β-phenylalanine, leading to high enantiomeric purity for the remaining (R)-ester. The theoretical maximum yield for the desired enantiomer in a classic kinetic resolution is 50%.
Diagram 2: Lipase-Mediated Kinetic Resolution
Caption: Selective hydrolysis of the (S)-ester leaves the (R)-ester.
Protocol 3: Kinetic Resolution of Racemic β-Phenylalanine Ethyl Ester
-
Substrate Preparation: Synthesize racemic β-phenylalanine ethyl ester via a standard chemical method like the Rodionow-Johnson reaction followed by esterification.[6]
-
Reaction Setup: Dissolve the racemic ester in a biphasic system, such as toluene and a phosphate buffer (pH 7.0). This setup facilitates product separation, as the resulting carboxylic acid will move to the aqueous phase.
-
Enzyme Addition: Add the lipase from Burkholderia cepacia (e.g., Amano Lipase PS, often used as an immobilized preparation for easy recovery).
-
Incubation and Monitoring: Incubate the reaction at a controlled temperature (e.g., 40-50°C) with vigorous stirring.[6] Monitor the reaction by taking aliquots of the organic phase and analyzing the enantiomeric excess of the ester by chiral HPLC. The reaction should be stopped at or near 50% conversion to maximize the ee of the remaining ester.
-
Separation and Isolation: Once the target conversion is reached, separate the organic and aqueous phases. The organic phase contains the desired (R)-ester. Wash the organic layer, dry it, and evaporate the solvent. The resulting (R)-β-phenylalanine ethyl ester can then be hydrolyzed to the free acid under standard chemical conditions.
Transaminase-Mediated Kinetic Resolution
Transaminases (TAs), or aminotransferases, are PLP-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a keto acceptor.[3][13] They are workhorses of biocatalysis for producing chiral amines. In a kinetic resolution context, an (S)-selective ω-transaminase can be used to selectively deaminate the (S)-β-phenylalanine from a racemic mixture, leaving the pure (R)-enantiomer.
Causality: The success of this strategy hinges on finding a transaminase with high activity and selectivity for the (S)-enantiomer. An ω-transaminase from Burkholderia graminis has been shown to be effective for this purpose.[14] Pyruvate is often used as the amino acceptor, which is converted to L-alanine. The reaction is essentially irreversible, driving the resolution to completion.
Table 1: Performance of Selected Biocatalysts for (R)-β-Phenylalanine Synthesis
| Biocatalytic Strategy | Enzyme | Substrate | Yield | Enantiomeric Excess (ee) | Reference |
| Direct Asymmetric Synthesis | Taxus chinensis PAM (TchPAM) | trans-Cinnamic acid | High (variable) | >99% (R) | [1][2] |
| Lipase Kinetic Resolution | Burkholderia cepacia Lipase | rac-β-Phenylalanine ester | ~45% | >99% (R) | [6] |
| Transaminase Kinetic Resolution | Burkholderia graminis ω-TA | rac-β-Phenylalanine | ~50% | >99% (R) | [14] |
| PAL-Coupled DKR | Anabaena variabilis PAL (AvPAL) | rac-m-Fluoro-β-phenylalanine | High | >99% (R) | [6] |
Chapter 3: Surpassing the 50% Barrier: Dynamic Kinetic Resolution (DKR)
While powerful, standard kinetic resolution is fundamentally limited to a 50% theoretical yield. Dynamic kinetic resolution (DKR) overcomes this limitation by coupling the resolution step with an in-situ racemization of the unwanted enantiomer.[15] This allows the entire racemic starting material to be converted into a single, desired enantiomer, approaching a theoretical yield of 100%.
A PAL/PAM-Coupled System for DKR
A particularly ingenious DKR for producing (R)-β-phenylalanine derivatives involves the combination of two enzymes with opposing selectivities.[6] The process uses a catalyst to enrich the (R)-enantiomer while simultaneously using an (S)-selective enzyme to convert the unwanted (S)-enantiomer back into a common intermediate, which can then re-enter the reaction pool.
Causality and Mechanism: One reported method uses an (S)-selective phenylalanine aminomutase (PAM) or phenylalanine ammonia lyase (PAL) to achieve this.[6] In a racemic mixture of β-phenylalanine, the (S)-selective enzyme (e.g., AvPAL from Anabaena variabilis) will selectively recognize (S)-β-phenylalanine and convert it back to cinnamic acid and ammonia.[6][16] This leaves the (R)-β-phenylalanine untouched and effectively removes the unwanted enantiomer from the system. This selective degradation facilitates the complete isolation of the desired (R)-product.[6]
Diagram 3: Dynamic Kinetic Resolution via (S)-Enantiomer Depletion
Caption: DKR where the (S)-enantiomer is selectively removed.
Protocol 4: One-Pot DKR for (R)-meta-Fluorophenylalanine
This protocol demonstrates the power of a multi-enzyme, one-pot synthesis starting from an achiral aldehyde.
-
Reaction Mixture: Combine Tris-HCl buffer (pH 8.8), meta-fluorobenzaldehyde, malonic acid, and ammonium acetate. This initiates a chemical Knoevenagel-Doebner condensation to form meta-fluorocinnamic acid in situ.
-
Enzyme Cascade Addition: To the same pot, add a cascade of biocatalysts:
-
An (R)-selective aminomutase to convert the cinnamic acid derivative to (R)-β-meta-fluorophenylalanine.
-
An (S)-selective PAL (e.g., AvPAL) to resolve the mixture by converting any formed (S)-β-meta-fluorophenylalanine back to the cinnamic acid derivative.
-
Necessary cofactors and a cofactor regeneration system if required by the chosen enzymes.
-
-
Incubation: Incubate the reaction at 30-37°C for 48 hours.
-
Analysis and Isolation: The reaction results in the accumulation of the desired (R)-β-amino acid with very high enantiomeric excess (>99% ee), as the (S)-enantiomer is continuously depleted.[6] The product can then be isolated using standard chromatographic techniques.
Conclusion and Future Outlook
The biocatalytic toolbox for synthesizing (R)-β-phenylalanine derivatives is both diverse and highly effective. Direct asymmetric amination with (R)-selective PAMs like TchPAM offers the most straightforward route. For situations where racemic precursors are more accessible, kinetic and dynamic kinetic resolutions employing robust enzymes such as lipases, transaminases, and ammonia lyases provide powerful and scalable alternatives.
The choice of strategy is ultimately guided by factors such as the availability of the starting material, the required scale of production, and the specific derivative being targeted. The use of whole-cell biocatalysts, expressing these key enzymes in engineered microbes like E. coli, further enhances the industrial viability of these processes by simplifying catalyst preparation and enabling cofactor recycling.[8]
Looking ahead, the field is rapidly advancing through protein engineering and directed evolution. By tailoring the active sites of these enzymes, scientists are expanding the substrate scope to include more complex and novel phenyl rings, improving catalytic efficiency, and even inverting enantioselectivity. These advancements promise to deliver even more efficient, sustainable, and economically viable routes to this critical class of chiral building blocks, further accelerating the development of next-generation therapeutics.
References
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Barros-Alvarez, X., Linn, M., & Baudoin, O. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
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Wang, Y., et al. (2022). Synthesis of (S)- and (R)-β-Tyrosine by Redesigned Phenylalanine Aminomutase. MDPI. [Link]
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Renata, H., et al. (2020). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. Journal of the American Chemical Society. [Link]
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Wang, Y., et al. (2022). Synthesis of (S)- and (R)-β-Tyrosine by Redesigned Phenylalanine Aminomutase. ResearchGate. [Link]
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Turner, N. J. (2011). Ammonia lyases and aminomutases as biocatalysts for the synthesis of α-amino and β-amino acids. Current Opinion in Chemical Biology, 15(2), 234–240. [Link]
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Gotor-Fernández, V., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis. [Link]
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Barros-Alvarez, X., Linn, M., & Baudoin, O. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Taylor & Francis Online. [Link]
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Höhne, M., & Bornscheuer, U. T. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. Biotechnology Journal. [Link]
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Singh, R., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]
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Wikipedia. Phenylalanine ammonia-lyase. [Link]
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Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]
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Rios-Lombardía, N., & González-Sabín, J. (2018). Whole Cells as Biocatalysts in Organic Transformations. Molecules. [Link]
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Wang, J., et al. (2023). Construction of Recombinant Escherichia coli with a High L-Phenylalanine Production Yield from Glucose. MDPI. [Link]
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Yun, H., et al. (2015). Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. Journal of Biotechnology. [Link]
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Höhne, M., & Bornscheuer, U. T. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. Biotechnology Journal. [Link]
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Pàmies, O., & Bäckvall, J. E. (2001). Racemisation in asymmetric synthesis. Dynamic kinetic resolution and related processes in enzyme and metal catalysis. Chemical Society Reviews. [Link]
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Spectroscopic Characterization of Methyl (R)-3-phenyl-beta-alaninate HCl: A Technical Guide
Introduction
Methyl (R)-3-phenyl-beta-alaninate hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development. As a derivative of β-phenylalanine, it is incorporated into peptidomimetics, therapeutic agents, and complex molecular architectures where stereochemistry is crucial for biological activity. Unambiguous structural confirmation and purity assessment are paramount, necessitating a thorough understanding of its spectroscopic properties.
This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for Methyl (R)-3-phenyl-beta-alaninate HCl. In the absence of readily available, published experimental spectra for this specific compound, this guide will leverage established spectroscopic principles and comparative data from the closely related α-isomer, Methyl (S)-phenylalaninate HCl, to provide a robust and predictive analysis for researchers in the field.
Molecular Structure and Expected Spectroscopic Features
The structure of this compound presents several key features that will manifest distinct signals in its NMR and IR spectra. The presence of a phenyl group, a stereocenter, a methylene group adjacent to a carbonyl, and a protonated amine dictates the expected chemical shifts, coupling patterns, and vibrational modes.
Diagram: Molecular Structure of this compound
Caption: Structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For hydrochloride salts of amino acid esters, deuterated solvents such as Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆) are typically employed to ensure solubility. The choice of solvent can slightly influence chemical shifts due to varying solvent-solute interactions.[1]
¹H NMR Spectroscopy: Predicted Data and Interpretation
The proton NMR spectrum will provide information on the number of different proton environments and their connectivity through spin-spin coupling.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
| Aromatic Protons | ~7.3 - 7.5 | Multiplet (m) | 5H | C₆H ₅ | Protons on the phenyl ring typically resonate in this region. The multiplet arises from complex coupling between ortho, meta, and para protons. |
| Methine Proton | ~4.5 - 4.8 | Triplet (t) or Doublet of Doublets (dd) | 1H | Cβ-H | This proton is at the chiral center, deshielded by the adjacent phenyl group and the protonated amino group. It will be coupled to the two diastereotopic protons of the Cα methylene group. |
| Methylene Protons | ~2.9 - 3.2 | Doublet of Doublets (dd) or Multiplet (m) | 2H | Cα-H ₂ | These two protons are diastereotopic due to the adjacent stereocenter. They will couple with each other (geminal coupling) and with the Cβ proton (vicinal coupling), resulting in a complex multiplet. Their position is downfield due to the adjacent electron-withdrawing carbonyl group. |
| Methyl Protons | ~3.7 | Singlet (s) | 3H | O-CH ₃ | The methyl ester protons are in a distinct chemical environment and have no adjacent protons to couple with, hence appearing as a sharp singlet. |
| Amine Protons | ~8.5 - 9.0 | Broad Singlet (br s) | 3H | -NH ₃⁺ | The protons on the ammonium group are acidic and undergo rapid exchange with residual water or deuterated solvent hydroxyl groups, leading to a broad signal. In D₂O, this signal would disappear due to H-D exchange. |
Field-Proven Insights:
-
Distinguishing from the α-isomer: The key differentiator from Methyl (S)-phenylalaninate HCl is the pattern of the aliphatic protons. In the α-isomer, we expect a methine (Cα-H) coupled to a methylene (Cβ-H₂). In our target β-isomer, we have a methine (Cβ-H) coupled to a methylene (Cα-H₂). This results in a distinct "ABX" or more complex spin system for the three aliphatic protons, which is fundamentally different from the pattern observed for the alpha isomer.
-
Solvent Choice: Using DMSO-d₆ is often advantageous as it slows the exchange rate of the N-H protons, sometimes allowing for the observation of their coupling to the adjacent Cβ-H, which can be a valuable diagnostic tool.[1]
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |
| Carbonyl Carbon | ~170 - 173 | C =O | Ester carbonyl carbons are significantly deshielded and appear far downfield in the spectrum. |
| Aromatic Carbons | ~127 - 140 | C ₆H₅ | The phenyl group will show multiple signals: a quaternary carbon (ipso-carbon) around 138-140 ppm and several signals for the protonated carbons between 127-130 ppm. |
| Methoxy Carbon | ~52 - 54 | O-C H₃ | The carbon of the methyl ester group is a typical value for this functional group. |
| Methine Carbon | ~50 - 55 | C β-H | The benzylic carbon bearing the amino group. Its chemical shift is influenced by both the phenyl and amino substituents. |
| Methylene Carbon | ~38 - 42 | C α-H₂ | This methylene carbon is adjacent to the carbonyl group, which shifts it downfield compared to a standard alkane carbon. |
Expertise in Practice:
-
The precise chemical shifts can be predicted with computational methods, but these values serve as a reliable guide for experimental data. The relative positions are highly conserved. For instance, the carbonyl carbon will always be the most downfield signal.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy provides critical information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Predicted IR Data and Interpretation
The spectrum is expected to be dominated by absorptions from the carbonyl group, the ammonium salt, and the aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group | Causality Behind the Choice |
| ~3100 - 2800 | Strong, Broad | N-H stretch | R-NH₃⁺ | The N-H stretching vibrations of the ammonium salt appear as a very broad and strong band, often with multiple sub-peaks ("amine salt bumps"). This is a hallmark of primary amine salts. |
| ~3030 | Medium | Aromatic C-H stretch | Ar-H | Stretching vibrations of the sp² C-H bonds on the phenyl ring. |
| ~2950 | Medium | Aliphatic C-H stretch | C-H | Stretching vibrations of the sp³ C-H bonds in the methyl and methylene groups. |
| ~1745 | Strong, Sharp | C=O stretch | Ester | This is one of the most characteristic and intense peaks in the spectrum, corresponding to the carbonyl stretch of the saturated ester group. |
| ~1600, ~1495, ~1455 | Medium to Weak | C=C stretch | Aromatic Ring | These absorptions are characteristic of the phenyl group's carbon-carbon bond stretching within the ring. |
| ~1580 | Medium | N-H bend | R-NH₃⁺ | The asymmetric bending (scissoring) vibration of the ammonium group. |
| ~1220 | Strong | C-O stretch | Ester | The C-O single bond stretch of the ester group is typically strong and appears in the fingerprint region. |
| ~750, ~700 | Strong | C-H out-of-plane bend | Monosubstituted Phenyl | These two strong bands are highly diagnostic for a monosubstituted benzene ring. |
Trustworthiness Through Self-Validation:
-
The simultaneous presence of the strong, sharp ester C=O stretch around 1745 cm⁻¹ and the broad, strong ammonium salt absorptions in the 3100-2800 cm⁻¹ region provides a self-validating system, confirming the presence of both key functional groups in the hydrochloride salt form.
Part 3: Experimental Protocols
To ensure high-quality, reproducible data, standardized protocols must be followed.
NMR Sample Preparation and Acquisition
This protocol outlines the standard procedure for acquiring high-resolution NMR spectra.
Diagram: NMR Workflow
Caption: Standard workflow for NMR sample preparation and data acquisition.
FT-IR Sample Preparation and Acquisition (KBr Pellet Method)
This method is suitable for solid-state analysis of the crystalline hydrochloride salt.
-
Preparation: Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Conclusion
The structural elucidation of this compound relies on a synergistic interpretation of ¹H NMR, ¹³C NMR, and FT-IR data. This guide provides a detailed, predictive framework grounded in fundamental spectroscopic principles and comparison with closely related structures. The key diagnostic features—the unique aliphatic proton coupling pattern in ¹H NMR, the characteristic chemical shifts in ¹³C NMR, and the combination of ester carbonyl and ammonium salt vibrations in IR—provide a robust signature for confirming the identity and purity of this important chiral building block. Researchers can use this guide to anticipate, interpret, and validate their experimental findings, ensuring the scientific integrity of their work in drug discovery and development.
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 22940671, Methyl (S)-3-phenyl-beta-alaninate hydrochloride. Retrieved January 20, 2026, from [Link].
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2755328, Methyl 3-amino-3-phenylpropionate. Retrieved January 20, 2026, from [Link].
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A Comprehensive Technical Guide to the Stability and Storage of Methyl (R)-3-phenyl-beta-alaninate HCl
Introduction
Methyl (R)-3-phenyl-beta-alaninate hydrochloride is a chiral building block of significant interest in pharmaceutical research and development. Its structural motif is incorporated into various bioactive molecules, making a thorough understanding of its stability and handling paramount for ensuring the integrity of research and the quality of downstream products. This technical guide provides an in-depth analysis of the stability profile of Methyl (R)-3-phenyl-beta-alaninate HCl, recommended storage conditions, and analytical methodologies for monitoring its purity and chiral integrity. The insights presented herein are synthesized from established principles of organic chemistry, data from analogous compounds, and best practices in pharmaceutical development.
Chemical Stability Profile
The stability of this compound is primarily influenced by its susceptibility to hydrolysis and, to a lesser extent, racemization. As a hydrochloride salt of a methyl ester, the compound exists in a more stable, crystalline form compared to its free base, which is prone to self-condensation. However, certain environmental factors can promote degradation.
Hydrolytic Degradation
The most significant degradation pathway for this compound is the hydrolysis of the methyl ester to the corresponding carboxylic acid, (R)-3-amino-3-phenylpropanoic acid. This reaction is catalyzed by the presence of water and can be accelerated by elevated temperatures and pH extremes.
-
Mechanism of Hydrolysis: The hydrolysis can proceed via an acid-catalyzed or base-catalyzed mechanism. Given that the compound is a hydrochloride salt, the solution will be acidic, and the acid-catalyzed pathway is more relevant under these conditions. The presence of moisture from the atmosphere is sufficient to initiate this process over time. Studies on related β-amino acid esters have shown that they are susceptible to hydrolysis.[1][2]
Chiral Stability and Racemization
The stereochemical integrity of the chiral center at the C3 position is critical for the compound's application in asymmetric synthesis. Racemization, the conversion of the (R)-enantiomer to a mixture of (R) and (S)-enantiomers, can occur under certain conditions.
-
Mechanism of Racemization: Racemization of α-amino acids can be facilitated by the formation of an enolate intermediate under basic conditions. While β-amino acids are generally more stable to racemization than their α-counterparts, prolonged exposure to strong bases or high temperatures could potentially lead to a loss of enantiomeric purity. The acidic nature of the hydrochloride salt provides a degree of protection against base-catalyzed racemization.
Recommended Storage and Handling Conditions
Based on the chemical stability profile and information from safety data sheets of analogous compounds, the following storage and handling conditions are recommended to ensure the long-term stability of this compound.[1][3][4]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential hydrolytic and other degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen) | Protects the hygroscopic compound from atmospheric moisture, thereby preventing hydrolysis. |
| Container | Tightly sealed, opaque container | Prevents exposure to moisture and light, which can accelerate degradation. |
| Handling | Handle in a dry, well-ventilated area or in a glove box. | Minimizes exposure to atmospheric moisture during weighing and transfer. |
Experimental Protocols for Stability and Purity Assessment
A robust stability testing program is essential to determine the shelf-life and retest period of this compound. The following protocols outline key experiments for assessing the stability and purity of the compound.
Workflow for Stability Testing
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC is a standard method for determining the chemical purity of this compound and quantifying the primary degradation product, (R)-3-amino-3-phenylpropanoic acid.
-
Step-by-Step Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Program: A typical gradient might run from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
Sample Preparation: Dissolve a known concentration of the compound in the initial mobile phase composition.
-
Analysis: The retention time of the parent compound will be longer than that of the more polar carboxylic acid degradation product. Purity is determined by the area percentage of the main peak.
-
Chiral HPLC for Enantiomeric Purity
Maintaining the enantiomeric excess is crucial. Chiral HPLC is the preferred method for separating and quantifying the (R) and (S)-enantiomers.
-
Step-by-Step Methodology:
-
Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often effective for separating enantiomers of amino acid derivatives.[3][5]
-
Mobile Phase: Typically a normal phase solvent system, such as a mixture of hexane and a polar alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic modifier.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at a wavelength where the compound absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Analysis: The two enantiomers will have different retention times, allowing for their quantification. The enantiomeric excess (%ee) can be calculated from the peak areas of the two enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound and identifying any potential degradation products or impurities. Spectral data for analogous compounds can serve as a reference.[6][7]
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.
-
Analysis: The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group, the methoxy protons of the ester, and the protons of the propylene chain. The appearance of a broad singlet for the carboxylic acid proton and the disappearance of the methoxy signal would indicate hydrolysis.
Summary and Conclusion
This compound is a valuable chiral intermediate that requires careful handling and storage to maintain its chemical and stereochemical integrity. The primary degradation pathway is hydrolysis of the methyl ester, which is accelerated by moisture and elevated temperatures. To ensure long-term stability, the compound should be stored in a refrigerated, dry, and inert atmosphere. Regular analytical monitoring using HPLC for chemical purity, chiral HPLC for enantiomeric excess, and NMR for structural confirmation is essential to guarantee the quality of the material for its intended applications in research and drug development. By adhering to the guidelines outlined in this technical guide, researchers can minimize degradation and ensure the reliability of their experimental outcomes.
References
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Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. ResearchGate. Available at: [Link]
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Self-condensation and hydrolysis of β-alanine methyl ester. ResearchGate. Available at: [Link]
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HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. Available at: [Link]
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The Cornerstone of Chiral Architectures: A Technical Guide to Methyl (R)-3-phenyl-beta-alaninate HCl
Abstract
This technical guide provides an in-depth exploration of Methyl (R)-3-phenyl-beta-alaninate hydrochloride (HCl), a pivotal chiral building block in modern medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, dissect various enantioselective synthetic routes, and present detailed analytical methodologies for chiral purity assessment. Furthermore, this guide will illuminate its strategic application in the synthesis of complex molecular entities, with a particular focus on peptide chemistry and the development of therapeutic agents. The content herein is curated for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of Chiral β-Amino Acids
In the landscape of drug discovery, the chirality of a molecule is a critical determinant of its pharmacological activity and safety profile. Enantiomers of a chiral drug can exhibit vastly different biological effects, making the synthesis of enantiomerically pure compounds a cornerstone of modern pharmaceutical development. β-amino acids, structural isomers of the proteinogenic α-amino acids, represent a class of molecules with immense therapeutic potential.[1] Their unique structural features, including an additional carbon in the backbone, confer increased metabolic stability and the ability to form novel secondary structures in peptides.[1]
Methyl (R)-3-phenyl-beta-alaninate HCl, the subject of this guide, is a particularly valuable chiral building block. The presence of the phenyl group and the defined stereochemistry at the β-position make it a versatile precursor for a wide array of complex molecular architectures, including peptidomimetics, alkaloids, and other biologically active compounds. Its hydrochloride salt form enhances stability and ease of handling in laboratory settings.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ClNO₂ | PubChem CID: 22940671[2] |
| Molecular Weight | 215.67 g/mol | PubChem CID: 22940671[2] |
| Appearance | Off-white to white crystalline powder | Fisher Scientific SDS[3] |
| Melting Point | 109 - 111 °C | Fisher Scientific SDS[3] |
| Solubility | Soluble in water | TCI Chemicals SDS[4] |
| CAS Number | 144494-72-4 | PubChem CID: 22940671[2] |
Structural Diagram:
Caption: Chemical structure of this compound.
Enantioselective Synthesis Strategies
The synthesis of enantiomerically pure β-amino acids is a significant area of research.[5][6] Several strategies have been developed to produce Methyl (R)-3-phenyl-beta-alaninate with high enantiopurity.
Asymmetric Synthesis
Asymmetric synthesis methodologies aim to create the desired stereocenter during the reaction sequence.
One of the most efficient methods for the enantioselective synthesis of β-amino acids is the asymmetric hydrogenation of enamines.[5] This approach typically involves the use of a chiral catalyst, often based on rhodium or ruthenium complexes with chiral phosphine ligands.
Caption: Workflow for asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, dissolve the rhodium precursor (e.g., Rh(COD)₂BF₄) and the chiral phosphine ligand in a degassed solvent such as methanol or dichloromethane. Stir the solution for 30 minutes to allow for complex formation.
-
Reaction Setup: In a high-pressure reactor, dissolve the enamine substrate, Methyl (Z)-3-amino-3-phenylacrylate, in the chosen solvent.
-
Hydrogenation: Add the catalyst solution to the reactor. Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (typically 1-50 atm). Stir the reaction at a controlled temperature (e.g., room temperature to 50 °C) until the reaction is complete, as monitored by TLC or HPLC.
-
Work-up: Carefully depressurize the reactor. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography.
-
Salt Formation: Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a non-polar solvent, to precipitate the hydrochloride salt. Filter and dry the solid product.
Biocatalytic Approaches
Enzymes offer a highly selective and environmentally friendly alternative for the synthesis of chiral compounds. Phenylalanine aminomutases (PAMs) are particularly relevant as they can catalyze the isomerization of α-amino acids to their β-counterparts.[1]
Experimental Protocol: Biocatalytic Synthesis using PAM
-
Enzyme Preparation: Obtain or prepare a cell-free extract or a purified preparation of a suitable Phenylalanine Aminomutase.
-
Reaction Mixture: In a buffered aqueous solution (e.g., phosphate buffer, pH 7-8), combine L-phenylalanine (the substrate), the PAM enzyme preparation, and any necessary cofactors.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-40 °C) with gentle agitation. Monitor the progress of the reaction by taking aliquots and analyzing them by chiral HPLC.
-
Product Isolation: Once the reaction has reached the desired conversion, stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent or by heat treatment). Remove the denatured protein by centrifugation.
-
Esterification and Salt Formation: The resulting (R)-3-phenyl-beta-alanine can be esterified using standard methods (e.g., reaction with methanol in the presence of an acid catalyst like thionyl chloride or HCl gas). The hydrochloride salt is typically formed in situ or in a subsequent step.
Analytical Methods for Chiral Purity Determination
Ensuring the enantiomeric excess (e.e.) of this compound is crucial for its application in drug synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[7][8]
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: A chiral stationary phase (CSP) is required. Common choices include cyclodextrin-based or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC™ T).[8][9]
-
Mobile Phase: The mobile phase composition is critical for achieving separation. A typical mobile phase for polar compounds like amino acid esters is a mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer containing a chiral selector or an acidic modifier (e.g., trifluoroacetic acid).[7][10]
-
Sample Preparation: Dissolve a small amount of the this compound in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.
Caption: Workflow for chiral HPLC analysis.
Applications in Drug Development and Peptide Synthesis
The primary utility of this compound lies in its role as a chiral precursor for more complex molecules with therapeutic potential.
Peptidomimetics and Drug Design
Incorporating β-amino acids into peptide sequences can lead to peptidomimetics with enhanced properties.[1] These modified peptides often exhibit increased resistance to enzymatic degradation, leading to longer in vivo half-lives.[11] The phenyl group of Methyl (R)-3-phenyl-beta-alaninate can engage in hydrophobic or π-stacking interactions within a biological target, making it a valuable component in the design of enzyme inhibitors and receptor antagonists.[12] For example, chiral β-amino esters are useful for the preparation of αvβ3 integrin antagonists.[12]
Solid-Phase Peptide Synthesis (SPPS)
Methyl (R)-3-phenyl-beta-alaninate can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.[13] The amino group is typically protected with an Fmoc or Boc group to allow for sequential coupling.
Caption: SPPS cycle for β-amino acid incorporation.
Experimental Protocol: Incorporation into a Peptide via SPPS (Fmoc/tBu Strategy)
-
Starting Material: Begin with a resin-bound peptide with a free N-terminal amine.
-
Amino Acid Preparation: The Methyl (R)-3-phenyl-beta-alaninate must first be N-terminally protected (e.g., with Fmoc) and the methyl ester hydrolyzed to the free carboxylic acid.
-
Activation: Activate the carboxylic acid of the Fmoc-protected (R)-3-phenyl-beta-alanine using a suitable coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in a solvent like DMF.
-
Coupling: Add the activated amino acid solution to the resin and shake for a sufficient time to ensure complete coupling. Monitor the reaction using a qualitative test (e.g., ninhydrin test).
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF, DCM, and other solvents to remove excess reagents and byproducts.
-
Deprotection: Treat the resin with a solution of piperidine in DMF to remove the Fmoc protecting group from the newly added β-amino acid, exposing a new N-terminal amine for the next coupling step.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) before use.[3][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[14] Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place in a tightly sealed container. The compound is hygroscopic.[3]
Conclusion
This compound stands out as a chiral building block of significant value in the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and versatile chemical nature enable the construction of novel peptidomimetics and other therapeutic agents with improved pharmacological profiles. The availability of robust enantioselective synthetic routes and reliable analytical methods for chiral purity assessment further solidifies its importance in the toolkit of the modern medicinal chemist. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic application of chiral building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of drug discovery.
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The Strategic Integration of β-Amino Acids in Modern Medicinal Chemistry: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of β-amino acids into therapeutic candidates represents a paradigm shift in medicinal chemistry, offering a robust strategy to overcome the inherent limitations of traditional α-peptide-based drugs. This guide provides a comprehensive technical overview of the core principles and practical applications of β-amino acids in drug discovery and development. We will explore the nuanced world of their synthesis, delve into the conformational intricacies that bestow them with unique structural pre-dispositions, and illuminate their transformative impact on pharmacokinetic profiles, particularly metabolic stability and bioavailability. This document is designed to serve as an essential resource for researchers at the forefront of pharmaceutical innovation, providing not only foundational knowledge but also detailed experimental methodologies and field-proven insights to guide the rational design of next-generation therapeutics.
The Rationale for β-Amino Acid Integration in Drug Design
The therapeutic potential of peptides is often hampered by their rapid degradation by proteases and poor oral bioavailability. The substitution of α-amino acids with their β-isomers offers a compelling solution to these challenges. The additional methylene group in the backbone of β-amino acids fundamentally alters their structure, rendering them resistant to enzymatic cleavage.[1][2] This enhanced proteolytic stability is a cornerstone of their utility in medicinal chemistry, leading to prolonged half-lives and improved therapeutic windows.[3]
Beyond metabolic resilience, the introduction of β-amino acids imparts unique conformational properties to peptides. Unlike their α-counterparts, β-peptides can adopt stable, well-defined secondary structures, such as helices and sheets, even in short sequences.[1] This structural pre-organization is critical for mimicking the bioactive conformations of natural peptides and for designing potent inhibitors of protein-protein interactions.[4] The diverse stereochemical possibilities of β-amino acids, with chirality at both the α and β carbons, provide an expansive chemical space for fine-tuning the three-dimensional architecture of peptidomimetics to optimize target binding and biological activity.[1]
Core Synthetic Strategies for Chiral β-Amino Acids
The efficient and stereoselective synthesis of β-amino acids is a critical enabler for their application in medicinal chemistry. Several robust methodologies have been developed, each with distinct advantages and considerations.
Arndt-Eistert Homologation of α-Amino Acids
A classic and reliable method for the synthesis of β-amino acids is the Arndt-Eistert homologation of readily available α-amino acids.[5][6] This one-carbon chain extension proceeds via a Wolff rearrangement of an α-diazoketone intermediate, with the key advantage of retaining the stereochemistry of the starting α-amino acid.[6][7]
-
Acid Chloride Formation: To a solution of an N-protected α-amino acid in an anhydrous solvent (e.g., THF), add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) at 0°C. Stir the reaction mixture for 1-2 hours until the conversion to the acid chloride is complete.
-
Diazoketone Formation: In a separate flask, prepare a solution of diazomethane in a suitable solvent (e.g., diethyl ether). Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions. Slowly add the acid chloride solution to the diazomethane solution at 0°C. The reaction is typically complete within 2-3 hours.
-
Wolff Rearrangement: To the solution of the α-diazoketone, add a metal catalyst, such as silver oxide (Ag₂O) or silver benzoate, and a nucleophile (e.g., water for the free acid or an alcohol for the ester).[5] The reaction mixture is then typically warmed or exposed to UV light to induce the Wolff rearrangement, forming a ketene intermediate that is trapped by the nucleophile.
-
Purification: The resulting β-amino acid derivative is then purified using standard techniques such as column chromatography or recrystallization.
Asymmetric Hydrogenation of β-Enamido Esters
Asymmetric hydrogenation of prochiral β-enamido esters is a highly efficient and atom-economical method for producing enantiomerically pure β-amino acids.[8] This approach utilizes chiral transition metal catalysts, typically rhodium or ruthenium complexes with chiral phosphine ligands, to achieve high enantioselectivity.
-
Catalyst Preparation: In an inert atmosphere glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral phosphine ligand (e.g., a Josiphos-type ligand) in a degassed solvent (e.g., methanol or dichloromethane).
-
Hydrogenation Reaction: Place the β-enamido ester substrate in a high-pressure reactor. Add the catalyst solution to the reactor.
-
Pressurization and Reaction: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (typically 10-50 atm) and stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by techniques like TLC or HPLC.
-
Work-up and Purification: After depressurization, remove the solvent under reduced pressure. The crude product is then purified by column chromatography to yield the enantiomerically enriched β-amino acid ester.
Biocatalytic Approaches
Enzymatic methods, particularly those employing transaminases, are gaining prominence for the synthesis of chiral β-amino acids due to their high enantioselectivity and mild reaction conditions.[9] These biocatalytic routes can proceed via either kinetic resolution of racemic β-amino acids or asymmetric synthesis from prochiral β-keto acids.[10]
Comparative Analysis of Synthetic Strategies
| Synthetic Strategy | Advantages | Disadvantages |
| Arndt-Eistert Homologation | Good stereochemical retention; readily available starting materials (α-amino acids).[6][7] | Use of hazardous diazomethane; multi-step process.[5] |
| Asymmetric Hydrogenation | High enantioselectivity; atom-economical.[8] | Requires specialized high-pressure equipment; catalyst can be expensive. |
| Biocatalysis | High enantioselectivity; mild reaction conditions; environmentally friendly.[9] | Substrate scope can be limited; enzyme stability and cost can be concerns. |
Conformational Control and Structural Pre-organization
A defining feature of β-peptides is their propensity to form stable secondary structures, a property that is less pronounced in short α-peptides. This ability to adopt well-defined conformations is a direct consequence of the increased flexibility of the β-amino acid backbone, which allows for the formation of unique hydrogen-bonding patterns.
Key Secondary Structures of β-Peptides
-
14-Helix: A common helical structure characterized by 14-membered hydrogen-bonded rings.
-
12-Helix: Another helical fold with 12-membered hydrogen-bonded rings.
-
10/12-Helix: A helical structure formed by alternating β²- and β³-substituted residues, featuring a network of 10- and 12-membered hydrogen-bonded rings.
-
β-Sheets: Extended sheet-like structures stabilized by inter-strand hydrogen bonds.
The specific secondary structure adopted by a β-peptide is influenced by the substitution pattern of the constituent β-amino acids (i.e., β² vs. β³) and the nature of the side chains. This predictable folding behavior allows for the rational design of β-peptidomimetics that can mimic the bioactive conformations of α-helical or β-sheet regions of proteins, making them valuable tools for targeting protein-protein interactions.
Caption: Comparison of α- and β-peptide properties.
Enhancing Metabolic Stability and Bioavailability
The inherent resistance of β-peptides to proteolytic degradation is a major driver of their therapeutic potential. This stability translates to longer plasma half-lives and improved bioavailability compared to their α-peptide counterparts.
Assessing Proteolytic Stability
A standard method for evaluating the proteolytic stability of peptides involves incubating them with relevant proteases (e.g., trypsin, chymotrypsin, pronase) or in biological matrices like human serum, followed by analysis using High-Performance Liquid Chromatography (HPLC).[1][11]
-
Sample Preparation: Prepare stock solutions of the test peptide and a control α-peptide in a suitable buffer.
-
Incubation: Incubate the peptides with the chosen protease or in human serum at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.
-
Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., trifluoroacetic acid).
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC to quantify the amount of intact peptide remaining. The peak area of the intact peptide is monitored over time to determine its degradation rate.[11][12]
Analytical Characterization of β-Peptides
The detailed structural and analytical characterization of β-amino acids and β-peptides is essential for understanding their properties and for quality control during drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-dimensional (2D) NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of β-peptides.[13] Experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) provide through-bond and through-space correlations between protons, which can be used to determine dihedral angle restraints and inter-proton distances, respectively.[14] This information is then used to calculate the three-dimensional structure of the peptide.[14]
Mass Spectrometry (MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is indispensable for the characterization and quantification of β-peptides.[15] It is used to confirm the molecular weight, determine the amino acid sequence, and identify any post-translational modifications.[9] In pharmacokinetic studies, LC-MS/MS is the gold standard for quantifying the concentration of β-peptide-containing drugs in biological fluids.[16]
Case Studies: β-Amino Acids in Clinical Development
Caption: A typical workflow for the development of β-amino acid-based drugs.
Future Perspectives and Conclusion
The field of β-amino acid medicinal chemistry is poised for significant growth. Advances in synthetic methodologies, including the development of more efficient and scalable routes, will further accelerate the exploration of this chemical space. The increasing understanding of the principles governing β-peptide folding will enable the design of more complex and sophisticated peptidomimetics with tailored biological activities. As our ability to rationally design molecules with enhanced stability and bioavailability improves, β-amino acids will undoubtedly play an increasingly important role in the development of novel therapeutics to address a wide range of unmet medical needs.
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Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Methyl (R)-3-phenyl-beta-alaninate HCl
Authored by: A Senior Application Scientist
Introduction: Expanding the Peptidomimetic Toolkit
Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, has fundamentally transformed the landscape of chemical biology and drug discovery.[1][2] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is now the predominant method, prized for its mild reaction conditions and suitability for automation.[3][4] While the 20 proteinogenic α-amino acids offer a vast combinatorial space, the incorporation of non-canonical or unnatural amino acids has emerged as a critical strategy for developing next-generation peptide therapeutics. These novel building blocks can impart enhanced proteolytic stability, unique conformational constraints, and improved pharmacological properties.
Among these, β-amino acids are of significant interest. Peptides containing β-amino acids, or β-peptides, can fold into stable secondary structures and often exhibit remarkable resistance to enzymatic degradation.[5] β-Phenylalanine derivatives (β-PAD), in particular, are valuable scaffolds in medicinal chemistry due to their structural analogy to natural α-amino acids, which allows for recognition by biological systems while offering greater stability.[6][7]
This document provides a detailed technical guide for the incorporation of a specific β-amino acid, Methyl (R)-3-phenyl-beta-alaninate Hydrochloride , into a peptide sequence using Fmoc-based SPPS. We will delve into the unique chemical considerations of this reagent—namely its status as a hydrochloride salt and a C-terminal methyl ester—and provide robust, field-proven protocols for its successful application.
Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis
Fmoc-SPPS is a cyclical process performed on an insoluble polymeric resin support.[8][9] This solid support facilitates the entire synthesis, as excess reagents and soluble by-products are easily removed by simple filtration and washing, eliminating the need for complex purification after each step.[1][10]
The synthesis proceeds from the C-terminus to the N-terminus. Each cycle for adding an amino acid consists of four main stages:
-
Resin Swelling: The resin must be swollen in a suitable solvent, typically N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to ensure that the reactive sites within the polymer matrix are accessible.[1]
-
Fmoc-Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain is removed. This is achieved by treating the resin with a mild base, most commonly a 20% solution of piperidine in DMF.[3][11] The liberated dibenzofulvene byproduct is scavenged by the piperidine.[12]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly freed N-terminal amine. The activation is typically performed using carbodiimide reagents like Diisopropylcarbodiimide (DIC) or, more commonly, uronium/aminium salts such as HBTU or HATU in the presence of a base like N,N-Diisopropylethylamine (DIPEA).[13][14]
-
Washing: The resin is thoroughly washed to remove all excess reagents and by-products, leaving the peptide-resin ready for the next cycle.
This entire process is repeated until the desired peptide sequence is assembled. The workflow is visualized below.
Key Considerations for Using Methyl (R)-3-phenyl-beta-alaninate HCl
The chemical structure of this compound presents two critical considerations that distinguish its use from a standard Fmoc-protected amino acid.
-
The Hydrochloride Salt (HCl): The amine group is protonated as a hydrochloride salt. In SPPS, the coupling reaction requires a free, nucleophilic amine on the incoming amino acid to attack the activated carboxyl group. Therefore, the HCl salt must be neutralized to its free base form in situ just before the coupling step. This is typically achieved by adding a slight excess of a non-nucleophilic base, such as DIPEA.[15]
-
The C-Terminal Methyl Ester: Standard SPPS protocols begin by anchoring the C-terminal amino acid to the resin via its free carboxyl group.[16] Methyl (R)-3-phenyl-beta-alaninate possesses a methyl ester, which protects this carboxyl group. Consequently, it cannot be loaded onto standard resins like Wang or 2-chlorotrityl to serve as the C-terminal residue. Instead, it must be incorporated at an internal position within the peptide sequence. The methyl ester remains as a protecting group throughout the synthesis and is typically removed during the final acidolytic cleavage step.
Detailed Experimental Protocols
The following protocols are designed for a standard 0.1 mmol synthesis scale. Adjustments may be necessary based on the specific peptide sequence, resin loading capacity, and available equipment.
Protocol 1: General Fmoc-SPPS Procedure on Wang Resin
This protocol outlines the standard steps for elongating the peptide chain before and after the incorporation of the specialized beta-amino acid.
| Step | Procedure | Details & Rationale |
| 1. Resin Swelling | Swell ~200 mg of Fmoc-Gly-Wang resin (0.5 mmol/g loading) in 10 mL of DMF for 30-60 minutes in a reaction vessel.[1] | Causality: Swelling is essential to open the polymer matrix, allowing reagents to access the reactive sites for efficient synthesis.[1] |
| 2. Fmoc Deprotection | Drain the DMF. Add 10 mL of 20% (v/v) piperidine in DMF. Agitate for 5 minutes. Drain. Add another 10 mL of 20% piperidine/DMF and agitate for 15 minutes.[16] | Causality: A two-stage deprotection ensures complete removal of the Fmoc group. The first short treatment removes the bulk, and the second ensures completion. |
| 3. Washing | Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 10 mL). | Causality: Complete removal of piperidine is critical as its basicity would neutralize the activated carboxyl group in the subsequent coupling step, preventing amide bond formation. |
| 4. Standard Amino Acid Coupling | In a separate vial, pre-activate Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and DIPEA (0.8 mmol, 8 eq.) in 5 mL of DMF for 2-5 minutes. Add this solution to the resin. Agitate for 1-2 hours.[16] | Causality: Pre-activation forms the highly reactive HOBt-ester of the amino acid, ensuring a rapid and efficient coupling reaction to drive it to completion. The excess reagents are used to overcome kinetic barriers. |
| 5. Post-Coupling Wash | Drain the coupling solution. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). | Causality: Removes residual coupling reagents and by-products, preparing the resin for the next deprotection cycle. |
| 6. Monitoring (Optional) | Perform a Kaiser test to check for the presence of free primary amines. A positive result (blue beads) indicates incomplete coupling. | Causality: The Kaiser test is a qualitative method to validate the completion of the coupling step, ensuring the fidelity of the sequence.[1] |
Protocol 2: Incorporation of this compound
This protocol details the specific steps to incorporate the title compound into the growing peptide chain after an N-terminal Fmoc deprotection (i.e., after Step 3 of Protocol 1).
| Step | Procedure | Details & Rationale |
| 1. Reagent Preparation | In a clean vial, dissolve this compound (0.4 mmol, 4 eq.) in 5 mL of DMF. | Causality: The starting material must be fully dissolved before neutralization and activation. |
| 2. Neutralization | Add DIPEA (0.44 mmol, 4.4 eq.) to the solution from Step 1. Stir for 5-10 minutes. | Causality: A slight excess of DIPEA is used to stoichiometrically neutralize the hydrochloride salt, yielding the free amine required for the coupling reaction. |
| 3. Pre-activation | To the neutralized solution, add HATU (0.38 mmol, 3.8 eq.) and additional DIPEA (0.8 mmol, 8 eq.). Stir for 5 minutes. | Causality: β-amino acids can exhibit slower coupling kinetics. HATU is a highly potent coupling reagent that is often more effective than HBTU for hindered or less reactive amino acids.[14] |
| 4. Coupling | Add the entire activation mixture to the deprotected peptide-resin. Agitate at room temperature for 2-4 hours. | Causality: An extended coupling time is recommended to ensure the reaction goes to completion, compensating for the potentially lower reactivity of the β-amino acid. |
| 5. Post-Coupling Wash | Drain the coupling solution. Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL). | Causality: Prepares the peptide-resin for the next synthesis cycle or for final cleavage. |
Protocol 3: Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and remove all side-chain protecting groups.
| Step | Procedure | Details & Rationale |
| 1. Pre-Cleavage Prep | Perform a final N-terminal Fmoc deprotection (Protocol 1, Step 2). Wash the resin with DMF, then DCM, and dry under vacuum for at least 1 hour.[17] | Causality: Removing the final Fmoc group is standard practice. Drying the resin prevents dilution of the cleavage acid. |
| 2. Cleavage | Prepare a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v). Add 10 mL of this cocktail to the dried resin.[18] | Causality: TFA is a strong acid that cleaves the ester linkage to the Wang resin and removes acid-labile side-chain protecting groups (e.g., Boc, Trt). TIS and water act as cation scavengers to prevent side reactions.[19][20] |
| 3. Reaction | Gently agitate the slurry at room temperature for 2-3 hours. | Causality: This duration is typically sufficient for complete cleavage and deprotection of most standard protecting groups. |
| 4. Peptide Precipitation | Filter the resin and collect the filtrate. Add the filtrate dropwise into a 50 mL conical tube containing 40 mL of cold diethyl ether. A white precipitate (the crude peptide) should form. | Causality: Peptides are generally insoluble in cold ether, allowing for effective precipitation and separation from the soluble protecting group fragments and scavengers.[21] |
| 5. Isolation & Purification | Centrifuge the ether suspension, decant the supernatant, and wash the peptide pellet with more cold ether. Dry the crude peptide. Purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). | Causality: Washing removes residual cleavage reagents. RP-HPLC is the gold standard for purifying peptides to a high degree.[22][23] |
Characterization and Quality Control
The identity and purity of the final peptide must be confirmed.
| Technique | Purpose | Expected Outcome |
| Analytical RP-HPLC | To assess the purity of the crude and purified peptide.[24][25] | A major peak corresponding to the target peptide, with purity typically >95% after purification. |
| Mass Spectrometry (LC-MS) | To confirm the molecular weight of the synthesized peptide.[22][24] | The observed mass should match the calculated theoretical mass of the target peptide, confirming its identity. |
References
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-
Activotec. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Retrieved from [Link]
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Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol 35: Peptide Synthesis Protocols. Humana Press. Available at: [Link]
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Rochais, C., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]
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Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
Rochais, C., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(19), 4499. Available at: [Link]
-
Kumar, A., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 11(2), 101-113. Available at: [Link]
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-
Fields, G. B. (1994). Methods for Removing the Fmoc Group. ResearchGate. Available at: [Link]
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AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]
-
Kumar, A., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 11(2), 101-113. Available at: [Link]
- Google Patents. (2017). WO2017127007A1 - Method for preparation of peptides with psWANG linker.
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Fülöp, F., & Martinek, T. A. (2010). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Accounts of Chemical Research, 43(3), 340-350. Available at: [Link]
-
Góngora-Benítez, M., et al. (2012). Solid-Phase Synthesis of Phenylalanine Containing Peptides Using a Traceless Triazene Linker. The Journal of Organic Chemistry, 77(17), 7144-7153. Available at: [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. Retrieved from [Link]
-
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Available at: [Link]
-
Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]
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Application Notes and Protocols for the Efficient Coupling of Methyl (R)-3-phenyl-beta-alaninate HCl in Peptide Synthesis
Introduction: Expanding the Peptidic Toolbox with β-Amino Acids
The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry and drug development. These unique building blocks, such as β-amino acids, offer a powerful strategy to modulate the pharmacological properties of peptides, including enhanced proteolytic stability, improved receptor affinity, and the ability to adopt novel secondary structures.[1][2] Methyl (R)-3-phenyl-beta-alaninate hydrochloride is a chiral β-amino acid that, once incorporated into a peptide backbone, can induce specific conformational constraints and introduce a lipophilic phenyl moiety for potential hydrophobic interactions with biological targets.
However, the successful integration of such sterically demanding and structurally distinct amino acids into a growing peptide chain requires careful optimization of coupling protocols.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient coupling of Methyl (R)-3-phenyl-beta-alaninate HCl in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). We will delve into the critical pre-activation steps, recommend robust coupling methodologies, and offer troubleshooting strategies to overcome potential challenges.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is paramount for developing a successful coupling protocol.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [4] |
| Molecular Weight | 215.68 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [6] |
| Stereochemistry | (R)-enantiomer | N/A |
| Key Structural Feature | β-amino acid with a phenyl group at the β-position | N/A |
The presence of the hydrochloride salt necessitates a neutralization step prior to the coupling reaction to liberate the free amine, which acts as the nucleophile in peptide bond formation.
Pre-Coupling Preparation: The Critical Neutralization Step
The primary amine of this compound is protonated, rendering it unreactive towards the activated carboxyl group of the preceding amino acid in the peptide sequence. Therefore, in situ neutralization is a critical prerequisite for a successful coupling reaction. This is typically achieved by the addition of a non-nucleophilic organic base.
Recommended Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are the bases of choice for Fmoc-based solid-phase synthesis.[7] They are sufficiently basic to deprotonate the ammonium salt to the free amine but have low nucleophilicity, minimizing unwanted side reactions.
Solid-Phase Peptide Synthesis (SPPS) Protocol
The Fmoc/tBu strategy is the most commonly employed method for SPPS and will be the focus of this protocol.[8][9] The following protocol assumes a manual synthesis, but the principles can be readily adapted for automated synthesizers.
Experimental Workflow for SPPS Coupling
Caption: Workflow for a single coupling cycle in SPPS.
Step-by-Step Protocol for SPPS
This protocol outlines a single coupling cycle for incorporating this compound.
-
Resin Swelling: a. Place the appropriate amount of resin (e.g., Rink Amide resin for C-terminal amides, 0.1 mmol scale) in a reaction vessel.[1] b. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.[1] c. Drain the DMF.
-
Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin.[8] b. Agitate the mixture for 5-10 minutes. c. Drain the solution and repeat the piperidine treatment for another 5-10 minutes. d. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Preparation of the Coupling Solution (Pre-activation): a. In a separate vial, dissolve Fmoc-protected Methyl (R)-3-phenyl-beta-alaninate (3 equivalents relative to resin loading) in DMF. b. Add the coupling reagent, such as HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9 equivalents), and allow it to dissolve.[10] HATU is highly recommended for coupling sterically hindered amino acids. c. Add DIPEA (6 equivalents) to the solution. The solution will typically undergo a color change, indicating activation. d. Allow the pre-activation to proceed for 1-2 minutes.
-
Coupling Reaction: a. Add the pre-activated amino acid solution to the deprotected resin. b. Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of the β-amino acid, a longer coupling time is recommended. c. After the coupling, drain the reaction solution and wash the resin with DMF (3-5 times).
-
Monitoring the Coupling Reaction: a. Perform a Kaiser test on a small sample of the resin beads to check for the presence of free primary amines.[11][12] b. A negative Kaiser test (yellow/colorless beads) indicates a complete coupling reaction.[12] c. If the Kaiser test is positive (blue beads), a second coupling (double coupling) is recommended.[11] Repeat steps 3 and 4.
-
Capping (Optional but Recommended for Difficult Couplings): a. If the coupling remains incomplete after a double coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences. b. Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Continuation of Synthesis: a. If the coupling is complete, proceed to the deprotection step for the next amino acid in the sequence.
Solution-Phase Peptide Synthesis Protocol
Solution-phase synthesis is often employed for the large-scale production of smaller peptides.[13]
Experimental Workflow for Solution-Phase Coupling
Caption: Workflow for a solution-phase peptide coupling reaction.
Step-by-Step Protocol for Solution-Phase Synthesis
-
Reactant Preparation: a. Dissolve the N-terminally protected peptide (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or DMF. b. In a separate flask, suspend this compound (1.1 equivalents) in the same solvent.
-
Neutralization: a. To the suspension of the amino acid hydrochloride, add DIPEA (1.2 equivalents) and stir for 10-15 minutes at room temperature to ensure complete neutralization.
-
Coupling: a. Add the solution of the N-terminally protected peptide to the neutralized amino acid solution. b. Add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) to suppress racemization.[14] c. Cool the reaction mixture to 0 °C in an ice bath. d. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise to the reaction mixture.[15] e. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: a. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.[16]
-
Work-up and Purification: a. Dilute the reaction mixture with the solvent (e.g., DCM). b. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel to obtain the desired dipeptide.
Analytical Characterization and Quality Control
Post-synthesis, it is crucial to verify the purity and identity of the synthesized peptide.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the crude peptide and for purifying the final product.[17][18]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the desired peptide, ensuring the successful incorporation of the β-amino acid.[18]
Troubleshooting Common Challenges
| Problem | Possible Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance from the phenyl group and β-substitution. | - Perform a double coupling. - Increase the coupling time to 4-6 hours. - Use a more potent coupling reagent like HCTU or COMU. - Consider elevating the reaction temperature to 40-50 °C. |
| Aggregation during SPPS | Formation of secondary structures or intermolecular hydrogen bonding, especially in longer peptide sequences.[3] | - Use a higher concentration of coupling reagents. - Incorporate a small amount of a chaotropic salt like LiCl in the coupling solution. - Use a resin with a lower loading capacity. |
| Low Yield in Solution-Phase Synthesis | Incomplete neutralization or inefficient coupling. | - Ensure complete neutralization by stirring with DIPEA for an adequate time before adding the protected peptide. - Use a different coupling reagent combination, such as HATU/DIPEA. |
Conclusion
The successful incorporation of this compound into peptide sequences is readily achievable with careful attention to the pre-coupling neutralization step and the selection of appropriate coupling reagents and reaction conditions. The protocols outlined in this application note provide a robust framework for researchers to utilize this valuable building block in their peptide synthesis endeavors, thereby expanding the possibilities for designing novel and potent peptide-based therapeutics.
References
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]
-
SYNFORM. (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
PubMed. (2020). Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
PubMed Central. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]
-
SpringerLink. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 2 Peptide synthesis and purification. HPLC analysis of the crude.... Retrieved from [Link]
-
ACS Publications. (n.d.). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-phenyl-DL-alaninate hydrochloride. Retrieved from [Link]
-
ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
SpringerLink. (n.d.). HPLC of Peptides and Proteins. Retrieved from [Link]
-
GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Retrieved from [Link]
-
ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Procedures to Improve Difficult Couplings. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase. Retrieved from [Link]
- Google Patents. (n.d.). WO2019217116A1 - Method for solution-phase peptide synthesis.
-
PubMed Central. (n.d.). Synthesis of biologically important neutral amylo-β peptide by using improved Fmoc solid-phase peptide synthetic strategy. Retrieved from [Link]
-
PubChem. (n.d.). Methyl (S)-3-phenyl-beta-alaninate hydrochloride. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Solution Phase Peptide Synthesis: The Case of Biphalin. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Use of Methyl (R)-3-phenyl-beta-alaninate HCl in the Synthesis of Advanced β-Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-peptides, or beta-peptides, are polymers of β-amino acids that have garnered significant attention in medicinal chemistry and materials science. Their unique structural properties, conferred by an additional carbon atom in the backbone of each residue, lead to the formation of stable secondary structures, such as helices and sheets, that are distinct from those of their α-peptide counterparts. A critical advantage of β-peptides is their enhanced resistance to proteolytic degradation, a common pitfall for traditional peptide-based therapeutics.[1][2] This application note provides a detailed guide on the use of a key chiral building block, Methyl (R)-3-phenyl-beta-alaninate hydrochloride (HCl), in the synthesis of β-peptides. We will delve into the core chemical principles, provide detailed solution-phase synthesis protocols, and discuss the critical considerations for researchers aiming to incorporate this versatile residue into their peptide designs.
Introduction: The Significance of β-Peptides and the Role of β-Phenylalanine
The field of peptide-based drug development is continually seeking strategies to overcome the inherent limitations of natural peptides, such as poor metabolic stability.[1][2] The substitution of α-amino acids with β-amino acids has emerged as a powerful strategy to create peptidomimetics with improved pharmacokinetic profiles.[3] β-peptides can adopt well-defined and stable secondary structures, which allows for the precise spatial arrangement of side chains to mimic the bioactive conformations of α-peptides or to interact with novel biological targets.[4]
(R)-3-phenyl-beta-alaninate, with its phenyl side chain, is a particularly valuable building block. The aromatic moiety can engage in crucial π-π stacking and hydrophobic interactions with biological receptors, making it a key component in the design of bioactive β-peptides. The use of the methyl ester hydrochloride salt provides a stable, crystalline starting material that is readily available for synthetic manipulations.
Core Principles of β-Peptide Synthesis
The synthesis of β-peptides follows the fundamental principles of amide bond formation, similar to conventional peptide synthesis.[5] This involves the coupling of a carboxyl-activated amino acid with the free amino group of another. Key to a successful and specific synthesis is the use of protecting groups to prevent unwanted side reactions.[6][7]
Protecting Group Strategy
To ensure the formation of the desired peptide sequence, the N-terminus of the incoming amino acid must be protected. The most common protecting groups in solution-phase synthesis are the tert-Butoxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc) groups.
-
Boc Group: Introduced via reaction with di-tert-butyl dicarbonate (Boc)₂O and is typically removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[7]
-
Fmoc Group: Introduced using Fmoc-Cl or Fmoc-OSu and is removed under mild basic conditions (e.g., with piperidine).[7]
For the synthesis protocols outlined below, we will utilize the Boc protecting group due to its robustness in solution-phase synthesis.
Carboxyl Group Activation and Coupling Reagents
The formation of the peptide bond is thermodynamically unfavorable and requires the activation of the carboxylic acid moiety.[5] This is achieved using coupling reagents that convert the carboxyl group into a more reactive species. Common classes of coupling reagents include:
-
Carbodiimides: Such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These are often used with additives like 1-Hydroxybenzotriazole (HOBt) to minimize racemization.[8]
-
Uronium/Aminium Salts: Reagents like HBTU, HATU, and HCTU are highly efficient and lead to rapid coupling times with minimal side reactions.[9]
Handling of Methyl (R)-3-phenyl-beta-alaninate HCl
A critical step when using the hydrochloride salt of an amino acid ester is the neutralization of the ammonium salt to liberate the free amine, which is the active nucleophile in the coupling reaction. This can be achieved in two main ways:
-
Pre-neutralization: The HCl salt is treated with a base (e.g., aqueous sodium bicarbonate) and the free amine is extracted into an organic solvent. This method provides the isolated free amine but adds an extra step to the workflow.
-
In-situ Neutralization: A non-nucleophilic tertiary amine, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is added directly to the reaction mixture. This is the more common and efficient approach in modern peptide synthesis.[8]
Experimental Protocols
The following protocols detail a two-stage process for the synthesis of a simple β-dipeptide, starting with the N-protection of an α-amino acid, followed by its coupling to Methyl (R)-3-phenyl-beta-alaninate.
Protocol 1: N-Protection of L-Alanine with Boc Anhydride
This protocol describes the protection of the amino group of L-Alanine as a representative α-amino acid that will be coupled to our β-amino acid ester.
Materials:
-
L-Alanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 1M
Procedure:
-
Dissolution: Dissolve L-Alanine (1.0 eq) in 1M NaOH (1.1 eq) in a round-bottom flask with stirring until a clear solution is obtained. Cool the solution to 0 °C in an ice bath.
-
Addition of Boc Anhydride: In a separate flask, dissolve (Boc)₂O (1.1 eq) in 1,4-dioxane. Add this solution dropwise to the stirred, cooled solution of L-Alanine over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate (2x) to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify with 1M HCl to a pH of 2-3.
-
Extract the product, Boc-L-Alanine-OH, with ethyl acetate (3x).
-
-
Purification:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-L-Alanine-OH as a white solid or viscous oil.
-
Workflow for N-Protection of L-Alanine
Caption: Workflow for Boc-protection of L-Alanine.
Protocol 2: Solution-Phase Coupling of Boc-L-Alanine-OH with this compound
This protocol details the EDC/HOBt mediated coupling of the N-protected α-amino acid with the β-amino acid methyl ester, employing in-situ neutralization.
Materials:
-
Boc-L-Alanine-OH (from Protocol 1)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactant Preparation: To a solution of Boc-L-Alanine-OH (1.0 eq) in anhydrous DCM, add HOBt (1.1 eq) and EDC (1.1 eq). Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Addition of β-Amino Acid Ester: In a separate flask, suspend this compound (1.0 eq) in anhydrous DCM. To this suspension, add DIPEA (2.2 eq) and stir for 10 minutes.
-
Coupling Reaction: Add the solution from step 2 to the pre-activated mixture from step 1. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, Boc-L-Ala-(β)-L-Phe-OMe, can be purified by column chromatography on silica gel if necessary.
-
Workflow for Dipeptide Synthesis
Caption: Solution-phase coupling workflow.
Quantitative Data and Troubleshooting
| Parameter | Protocol 1: N-Protection | Protocol 2: Coupling |
| Typical Scale | 1-10 mmol | 1-5 mmol |
| Reaction Time | 12-16 hours | 4-12 hours |
| Temperature | 0 °C to Room Temp. | Room Temperature |
| Typical Yield | 85-95% | 70-90% |
| Purification | Acid-base extraction | Aqueous washes, optional chromatography |
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Low yield in N-protection | Incomplete reaction; loss of product during work-up. | Ensure complete dissolution of alanine; be careful during pH adjustment and extractions. |
| Incomplete coupling reaction | Insufficient activation; steric hindrance. | Increase reaction time; consider a more powerful coupling reagent like HATU. |
| Presence of side products | Racemization; side reactions from coupling reagents. | Ensure HOBt is used with carbodiimides; use fresh, high-purity reagents. |
| Difficulty in purification | Byproducts from coupling reagents (e.g., DCU from DCC). | If using DCC, filter the reaction mixture to remove precipitated DCU. Use water-soluble EDC to simplify work-up. |
Conclusion
This compound is a cornerstone building block for the synthesis of advanced β-peptides. Its incorporation can impart crucial structural features and enhanced proteolytic stability, making it highly valuable for drug discovery and development. The protocols provided herein offer a robust and reproducible method for the solution-phase synthesis of β-dipeptides. By understanding the principles of protection, activation, and in-situ neutralization, researchers can confidently utilize this and other β-amino acid derivatives to construct complex and functionally optimized peptide architectures.
References
-
Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Taylor & Francis Online. Available at: [Link]
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Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). National Center for Biotechnology Information. Available at: [Link]
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A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. Available at: [Link]
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Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. National Center for Biotechnology Information. Available at: [Link]
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Solution phase peptide synthesis with only free amino acids. ResearchGate. Available at: [Link]
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Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]
-
Long chain alkyl esters of amino acids?. ResearchGate. Available at: [Link]
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Lecture 26: Solution phase peptide synthesis : mechanism and end protection. YouTube. Available at: [Link]
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26.7: Peptide Synthesis. Chemistry LibreTexts. Available at: [Link]
-
Peptide Synthesis. ResearchGate. Available at: [Link]
-
A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. Royal Society of Chemistry. Available at: [Link]
-
Solution Phase Synthesis and Bioevaluation of Cordyheptapeptide B. ResearchGate. Available at: [Link]
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Navigating the Synthesis Landscape: A Detailed Guide to N-Terminal Protection of Methyl (R)-3-Phenyl-beta-alaninate
In the intricate world of peptide synthesis and drug development, the strategic protection and deprotection of functional groups are paramount. This guide provides an in-depth exploration of N-terminal protection strategies for a valuable chiral building block, Methyl (R)-3-phenyl-beta-alaninate. This β-amino acid derivative is a key component in the synthesis of various biologically active molecules. Herein, we delve into the practical application of the three most common and versatile amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a comprehensive understanding of the underlying chemical principles and strategic considerations for selecting the optimal protective measure for your synthetic needs.
The Imperative of Orthogonal Protection in Complex Synthesis
Modern organic synthesis, particularly in the realm of peptide and medicinal chemistry, often involves multi-step sequences where specific sites on a molecule must be selectively modified. This necessitates the use of "orthogonal" protecting groups – distinct chemical moieties that can be removed under specific and non-interfering conditions. The ability to selectively unmask one functional group while others remain protected is the cornerstone of convergent and efficient synthetic strategies. For a molecule like Methyl (R)-3-phenyl-beta-alaninate, which contains both a reactive secondary amine and an ester, the choice of N-terminal protection is a critical decision that will dictate the downstream synthetic route.
Selecting Your Shield: A Comparative Analysis of Boc, Cbz, and Fmoc
The choice of an N-terminal protecting group is a strategic decision based on the overall synthetic plan, including the stability of other functional groups present in the molecule and the desired deprotection conditions.
dot
Caption: Decision matrix for N-terminal protecting group selection.
Boc (tert-butyloxycarbonyl)
The Boc group is a cornerstone of modern organic synthesis, prized for its stability to a wide range of reaction conditions, including catalytic hydrogenation and basic environments. Its removal is typically achieved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. This acid lability makes it orthogonal to both Cbz and Fmoc groups.
Cbz (benzyloxycarbonyl)
The Cbz group, also known as the Z group, was one of the first widely adopted protecting groups in peptide chemistry.[1] It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[1] This unique deprotection method provides excellent orthogonality with acid-labile (Boc) and base-labile (Fmoc) groups.
Fmoc (9-fluorenylmethyloxycarbonyl)
The Fmoc group is characterized by its lability to mild basic conditions, typically a solution of piperidine in an aprotic solvent like N,N-dimethylformamide (DMF).[2] This makes it an ideal choice for solid-phase peptide synthesis (SPPS) and for substrates that are sensitive to acidic conditions or catalytic hydrogenation. Its stability in acidic and reductive environments ensures its orthogonality to Boc and Cbz groups.
Quantitative Data Comparison
The following table provides a comparative overview of the key characteristics of Boc, Cbz, and Fmoc protecting groups in the context of N-terminal protection of amino esters. Please note that yields can vary depending on the specific substrate and reaction conditions.
| Protecting Group | Reagent for Introduction | Typical Deprotection Conditions | Orthogonality | Typical Yields for Protection |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Trifluoroacetic acid (TFA) or HCl in organic solvent | Orthogonal to Cbz and Fmoc | >90% |
| Cbz | Benzyl chloroformate (Cbz-Cl) | H₂/Pd-C (catalytic hydrogenolysis) | Orthogonal to Boc and Fmoc | >90% |
| Fmoc | Fmoc-Cl or Fmoc-OSu | 20% Piperidine in DMF | Orthogonal to Boc and Cbz | >80% |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-terminal protection of Methyl (R)-3-phenyl-beta-alaninate.
Protocol 1: N-Boc Protection of Methyl (R)-3-phenyl-beta-alaninate
dot
Caption: Workflow for N-Boc protection.
Materials:
-
Methyl (R)-3-phenyl-beta-alaninate hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)[3]
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of Methyl (R)-3-phenyl-beta-alaninate hydrochloride (1.0 eq) in a 1:1 mixture of THF and water, add sodium bicarbonate (3.0 eq).
-
Stir the mixture at room temperature until the starting material is fully dissolved and the solution is basic.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-Methyl (R)-3-phenyl-beta-alaninate.
Deprotection of the Boc Group:
The Boc group can be removed by dissolving the protected compound in a solution of 20-50% trifluoroacetic acid in dichloromethane and stirring at room temperature for 1-2 hours.[4]
Protocol 2: N-Cbz Protection of Methyl (R)-3-phenyl-beta-alaninate
dot
Caption: Workflow for N-Cbz protection.
Materials:
-
Methyl (R)-3-phenyl-beta-alaninate hydrochloride
-
Benzyl chloroformate (Cbz-Cl)[5]
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Methyl (R)-3-phenyl-beta-alaninate hydrochloride (1.0 eq) in an aqueous solution of sodium carbonate (2.5 eq). Cool the solution to 0°C in an ice bath.
-
While vigorously stirring, slowly add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 5°C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can often be purified by recrystallization or silica gel column chromatography.
Deprotection of the Cbz Group:
The Cbz group is typically removed by catalytic hydrogenolysis.[6] Dissolve the Cbz-protected compound in methanol or ethanol, add a catalytic amount of palladium on carbon (Pd/C, 10 mol%), and stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).[1]
Protocol 3: N-Fmoc Protection of Methyl (R)-3-phenyl-beta-alaninate
dot
Caption: Workflow for N-Fmoc protection.
Materials:
-
Methyl (R)-3-phenyl-beta-alaninate hydrochloride
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Methyl (R)-3-phenyl-beta-alaninate hydrochloride (1.0 eq) in a mixture of 10% aqueous sodium carbonate solution and 1,4-dioxane (1:1 v/v). Cool the solution to 0°C.
-
Slowly add a solution of Fmoc-Cl (1.1 eq) in 1,4-dioxane dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
After completion, dilute the reaction mixture with water and wash with diethyl ether to remove impurities.
-
Acidify the aqueous layer to pH 2 with 1 M HCl, which will cause the product to precipitate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the N-Fmoc protected product, which can be further purified by recrystallization.[7]
Deprotection of the Fmoc Group:
The Fmoc group is cleaved by treating the protected compound with a 20% solution of piperidine in DMF at room temperature for 10-30 minutes.[8]
Conclusion
The selection of an appropriate N-terminal protecting group is a critical step in the synthesis of complex molecules derived from Methyl (R)-3-phenyl-beta-alaninate. The Boc, Cbz, and Fmoc groups each offer unique advantages and deprotection strategies, providing the synthetic chemist with a versatile toolbox for orthogonal protection. By understanding the principles behind each protecting group and following robust experimental protocols, researchers can confidently navigate their synthetic pathways to achieve their target molecules with high efficiency and purity.
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Lipase-Catalyzed Synthesis of β-Amino Acid Esters: An Application and Protocol Guide
Introduction: The Significance of β-Amino Acid Esters and the Enzymatic Advantage
β-Amino acids and their corresponding esters are of immense value to the pharmaceutical and fine chemical industries.[1] Their incorporation into peptides can confer resistance to proteolytic degradation, and they serve as crucial building blocks for a wide array of biologically active molecules, including antiviral, antifungal, and anticancer agents.[1][2][3] The synthesis of enantiomerically pure β-amino acid esters is therefore a critical endeavor in modern drug development.
Traditionally, the synthesis of these chiral molecules has relied on chemical methods that often require harsh reaction conditions, complex protecting group strategies, and the use of stoichiometric amounts of expensive and often toxic reagents. Biocatalysis, leveraging the exquisite selectivity of enzymes, presents a greener and more efficient alternative. Lipases, in particular, have emerged as powerful catalysts for the synthesis of β-amino acid esters.[4] These enzymes offer several advantages:
-
High Enantioselectivity: Lipases can effectively resolve racemic mixtures to yield products with high enantiomeric excess (ee).[4][5]
-
Mild Reaction Conditions: Enzymatic reactions are typically performed at or near ambient temperature and pressure, minimizing energy consumption and the formation of byproducts.[3]
-
Substrate Specificity: Lipases can exhibit a broad substrate scope while maintaining high selectivity, allowing for the synthesis of a diverse range of β-amino acid esters.
-
Environmental Sustainability: As biodegradable catalysts operating in aqueous or organic media, lipases contribute to more sustainable chemical processes.[6]
This guide provides a comprehensive overview and detailed protocols for the lipase-catalyzed synthesis of β-amino acid esters, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these enzymatic transformations, explore various synthetic strategies, and provide step-by-step methodologies for practical implementation in the laboratory.
Core Synthetic Strategies: A Mechanistic Overview
The enzymatic synthesis of β-amino acid esters can be broadly categorized into three primary strategies:
-
Kinetic Resolution of Racemic β-Amino Acid Esters: This is the most common approach, where a lipase selectively catalyzes the transformation (e.g., hydrolysis or acylation) of one enantiomer of a racemic β-amino acid ester, leaving the other enantiomer unreacted.[2][5]
-
Lipase-Catalyzed Michael Addition: This method involves the addition of an amine to an α,β-unsaturated ester, catalyzed by a lipase, to directly form the β-amino acid ester.[7][8]
-
Esterification of β-Amino Acids: Direct esterification of a β-amino acid with an alcohol can also be catalyzed by lipases, although this is a less common approach.
The choice of strategy depends on the availability of starting materials, the desired enantiomer, and the specific lipase employed.
The Catalytic Heart: The Lipase Active Site and Mechanism
Lipases belong to the family of serine hydrolases and possess a characteristic catalytic triad of serine, histidine, and aspartate (or glutamate) residues in their active site.[9][10] The catalytic cycle for ester hydrolysis, a key reaction in kinetic resolution, is depicted below. The same fundamental mechanism, involving the formation of a covalent acyl-enzyme intermediate, underpins other lipase-catalyzed reactions like esterification and transesterification.[11]
Figure 1: Generalized mechanism of lipase-catalyzed ester hydrolysis.
Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step protocols for the lipase-catalyzed kinetic resolution of a model racemic β-amino acid ester. The principles outlined here can be adapted for other substrates and lipase-catalyzed transformations.
Protocol 1: Enzymatic Kinetic Resolution of (±)-Ethyl 3-Amino-3-phenylpropanoate via Hydrolysis
This protocol describes the kinetic resolution of a racemic β-amino acid ester using lipase from Burkholderia cepacia (formerly Pseudomonas cepacia), often designated as Lipase PS. The (S)-enantiomer is selectively hydrolyzed to the corresponding carboxylic acid, leaving the (R)-ester unreacted.[5]
Materials and Reagents:
-
(±)-Ethyl 3-amino-3-phenylpropanoate hydrochloride
-
Immobilized Lipase PS from Burkholderia cepacia (e.g., Amano Lipase PS-IM)
-
Diisopropyl ether (iPr₂O)
-
Triethylamine (Et₃N)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Magnetic stirrer with heating capabilities
-
Reaction vials or round-bottom flasks
-
pH meter
-
Separatory funnel
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system with a chiral column (e.g., Chiralcel OD-H or equivalent)
Experimental Workflow:
Figure 2: Workflow for the kinetic resolution of a racemic β-amino acid ester.
Step-by-Step Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add (±)-ethyl 3-amino-3-phenylpropanoate hydrochloride (1.0 g, 4.35 mmol) and diisopropyl ether (15 mL).
-
Neutralization: Add triethylamine (0.67 mL, 4.80 mmol, 1.1 eq) to the suspension to neutralize the hydrochloride salt and liberate the free amine. Stir the mixture for 10 minutes at room temperature.
-
Enzyme and Water Addition: Add immobilized Lipase PS (150 mg) and deionized water (0.047 mL, 2.61 mmol, 0.6 eq) to the reaction mixture.
-
Enzymatic Reaction: Stir the reaction mixture at a constant temperature of 45°C. Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining ester and the conversion.
-
Reaction Quenching and Enzyme Removal: Once the desired conversion (ideally close to 50%) is reached, cool the reaction mixture to room temperature and filter to remove the immobilized enzyme. The enzyme can be washed with a small amount of diisopropyl ether and stored for potential reuse.
-
Work-up and Separation:
-
Transfer the filtrate to a separatory funnel.
-
Extract the organic layer with a saturated NaHCO₃ solution (3 x 15 mL) to remove the (S)-amino acid product.
-
Combine the aqueous layers and acidify to pH 2-3 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL) to recover the (S)-3-amino-3-phenylpropanoic acid.
-
Dry the combined ethyl acetate extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the (S)-acid.
-
Dry the original diisopropyl ether layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the unreacted (R)-ethyl 3-amino-3-phenylpropanoate.
-
-
Purification and Characterization:
-
Purify the resulting (R)-ester and (S)-acid by column chromatography or recrystallization if necessary.
-
Determine the enantiomeric excess of both the recovered ester and the acid product using chiral HPLC.
-
Confirm the identity and purity of the products using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
-
Causality Behind Experimental Choices:
-
Choice of Lipase: Lipase PS from Burkholderia cepacia is known for its high enantioselectivity in the hydrolysis of various β-amino acid esters.[5]
-
Immobilization: Using an immobilized lipase simplifies catalyst removal and allows for its reuse, which is economically and environmentally beneficial.[12][13][14] Immobilization can also enhance the stability and activity of the enzyme in organic media.[12]
-
Solvent Selection: Diisopropyl ether is a common solvent for lipase-catalyzed reactions as it is relatively non-polar and does not denature the enzyme. The low solubility of water in this solvent helps to control the extent of hydrolysis.
-
Water Content: The amount of water is a critical parameter. A stoichiometric amount or a slight excess is required for the hydrolysis reaction, but a large excess of water can lead to reduced enzyme activity and favor the reverse reaction (esterification).
-
Temperature: The reaction is performed at a slightly elevated temperature (45°C) to increase the reaction rate. However, excessively high temperatures can lead to enzyme denaturation.[15]
-
pH Control: The addition of triethylamine is crucial to neutralize the starting material and maintain a suitable pH for the enzyme's activity. The work-up procedure utilizes pH adjustments to separate the acidic product from the basic unreacted ester.
Data Presentation: Performance of Various Lipases
The choice of lipase is paramount for achieving high enantioselectivity and yield. The following table summarizes the performance of different commercially available lipases in the kinetic resolution of β-amino acid esters.
| Lipase Source | Common Designation | Substrate | Reaction Type | Enantioselectivity (E) | Reference |
| Candida antarctica Lipase B | CALB, Novozym 435 | Aliphatic β-amino esters | N-Acylation | >200 | [2] |
| Burkholderia cepacia | Lipase PSIM | Fluorinated β-amino esters | Hydrolysis | >200 | [5] |
| Thermomyces lanuginosus | Lipase TL IM | Aromatic amines & acrylates | Michael Addition | - | [7] |
| Candida rugosa | Lipase AY | Fluorinated β-amino esters | Hydrolysis | Moderate | [3] |
Note: Enantioselectivity (E) is a measure of the enzyme's ability to discriminate between two enantiomers. An E value > 100 is generally considered excellent for synthetic purposes.
Troubleshooting and Optimization
-
Low Conversion:
-
Increase the enzyme loading.
-
Optimize the reaction temperature.
-
Ensure proper mixing to overcome mass transfer limitations.
-
Check the water activity of the system.
-
-
Low Enantioselectivity:
-
Screen different lipases.
-
Vary the solvent. Non-polar, hydrophobic solvents often lead to higher enantioselectivity.
-
For acylation reactions, screen different acyl donors.[16]
-
-
Enzyme Deactivation:
Conclusion and Future Perspectives
Lipase-catalyzed synthesis of β-amino acid esters represents a powerful and sustainable methodology for accessing these valuable chiral building blocks. The mild reaction conditions, high selectivity, and operational simplicity make it an attractive alternative to traditional chemical methods. Future research in this area will likely focus on:
-
Enzyme Engineering: Tailoring lipases through directed evolution and rational design to enhance their activity, stability, and substrate scope.
-
Process Intensification: The development of continuous flow systems for improved productivity and easier scale-up.[7][8]
-
Novel Reaction Media: Exploring the use of ionic liquids and deep eutectic solvents to further enhance enzyme performance and simplify product recovery.
By embracing the principles of biocatalysis, researchers and drug development professionals can pave the way for more efficient and environmentally benign synthetic routes to vital pharmaceutical intermediates.
References
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Du, L.-H.; Long, R.-J.; Xue, M.; Chen, P.-F.; Yang, M.-J.; Luo, X.-P. Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Catalysts2020 , 10, 432. [Link]
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Shahmohammadi, S.; Fülöp, F.; Forró, E. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules2020 , 25, 5990. [Link]
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Liljeblad, A. Enzymatic kinetic resolution of β-amino acid derivatives. PhD Thesis, University of Turku, 2003. [Link]
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Van den Bril, B.; Galarreta, B. C.; De Vleeschouwer, F.; De Kimpe, N.; Stevens, C. V. In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters. Catal. Sci. Technol.2019 , 9, 5963-5973. [Link]
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Ashfaq, M.; Tabassum, R.; Ahmad, M. M.; Hassan, N. A.; Oku, H.; et al. Enantioselective Synthesis of β-amino acids: A Review. Med chem2015 , 5, 295-309. [Link]
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Shahmohammadi, S.; Fülöp, F.; Forró, E. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules2020 , 25(24), 5990. [Link]
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Adlercreutz, P. Immobilisation and application of lipases in organic media. Chem. Soc. Rev.2013 , 42, 6406-6436. [Link]
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Gaur, R.; Gupta, A.; Khare, S. K. Organic Solvent Tolerant Lipases and Applications. BioMed Research International2014 , 2014, 838575. [Link]
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Du, L.-H.; Long, R.-J.; Xue, M.; Chen, P.-F.; Yang, M.-J.; Luo, X.-P. Experimental setup for the synthesis of β-amino acid esters. ResearchGate2020 . [Link]
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Du, L.-H.; Long, R.-J.; Xue, M.; Chen, P.-F.; Yang, M.-J.; Luo, X.-P. Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. ResearchGate2020 . [Link]
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Forró, E.; Fülöp, F. Lipase-catalysed resolution of alicyclic beta-amino acid derivatives. ResearchGate2003 . [Link]
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Ashfaq, M.; Tabassum, R.; Ahmad, M. M.; Hassan, N. A.; Oku, H.; et al. Enantioselective Synthesis of β-amino acids: A Review. ResearchGate2015 . [Link]
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de Oliveira, R. L.; da Silva, G. A. M.; de Oliveira, D. Applications of immobilized lipases in enzymatic reactors: A review. ResearchGate2021 . [Link]
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Heck, T.; Westermann, B.; Meyer, H. E.; Reuter, K.; Sewald, N. Beta-aminopeptidase-catalyzed biotransformations of beta(2)-dipeptides: kinetic resolution and enzymatic coupling. Chembiochem2010 , 11(8), 1119-27. [Link]
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Zhang, L.; Liu, L.; Fan, Y.; Wang, J.; Tan, T. de novo Design and Synthesis of Candida antarctica Lipase B Gene and α-Factor Leads to High-Level Expression in Pichia pastoris. PLoS One2013 , 8(1), e53939. [Link]
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Wang, T.; Zhang, Y.; Zhang, Q.; Wang, R.; Liu, Y.; et al. High-Level Expression and Engineering of Candida antarctica Lipase B in a Non-Methanol-Induced Pichia pastoris System. J Fungi (Basel)2023 , 9(11), 1058. [Link]
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Xu, Y.; Jia, S.; Liu, S.; Xu, L.; Yan, Y. Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. Front Bioeng Biotechnol2022 , 10, 861214. [Link]
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Xu, Y.; Jia, S.; Liu, S.; Xu, L.; Yan, Y. Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. Frontiers in Bioengineering and Biotechnology2022 , 10. [Link]
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Ghamgui, H.; Miled, N.; Rebai, A.; Gargouri, Y. Lipase-catalyzed hydrolysis as a route to esters of chiral epoxy alcohols. J. Soc. Chim. Tunis.2004 , 6, 19-27. [Link]
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Adhikary, U.; Majumder, A.; Rudra, S.; Dastidar, P.; Bhattacharya, A. Lipase-Catalysed Preparation of Aminoacyl Esters of Carbohydrates. ResearchGate2011 . [Link]
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Yang, G.; Wang, Y.; Li, Y.; Wang, J.; Xu, X.; Yang, B. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology2020 , 8, 64. [Link]
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Christensen, M.; frivol, K.; Christensen, H. B.; Brask, J. Crystal Structure of Candida antarctica Lipase B with a Putative Pro-Peptide Region. Int J Mol Sci2021 , 22(16), 8871. [Link]
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Jaeger, K.-E.; Reetz, M. T. Different types of synthesis reactions catalyzed by lipases. ResearchGate1998 . [Link]
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Al-Zuhair, S. Mechanism of lipase in transesterification. ResearchGate2007 . [Link]
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Barriuso, J.; Vaquero, M. E.; Prieto, A.; Martínez, M. J. Optimization of lipase-catalyzed synthesis of β-sitostanol esters by response surface methodology. Bioresour Technol2018 , 264, 217-224. [Link]
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Gallou, F.; Handa, S.; Lipshutz, B. H. Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. Chem. Sci.2016 , 7, 1236-1240. [Link]
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Gandhi, N. N. Lipase catalyzed ester synthesis for food processing industries. Braz. arch. biol. technol2000 , 43(2). [Link]
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Wang, Y. J.; Li, D.; Yang, B.; Yan, Y. J. [Lipase-catalyzed enantioselective ammonolysis of racemic phenylglycine methyl ester in organic solvent]. Sheng Wu Gong Cheng Xue Bao2007 , 23(3), 519-24. [Link]
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Yang, G.; Wang, Y.; Li, Y.; Wang, J.; Xu, X.; Yang, B. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Front. Bioeng. Biotechnol.2020 , 8, 64. [Link]
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Narwal, S. K.; Gupta, R. Biodiesel production by transesterification using immobilized lipase. Biotechnol Lett2013 , 35(4), 479-90. [Link]
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Ergan, F.; Trani, M.; André, G. Synthesis of glycero amino acid-based surfactants. Part 2. Lipase-catalysed synthesis of 1-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) and 1,2-di-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) derivatives. J. Chem. Technol. Biotechnol.1992 , 54, 361-366. [Link]
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Christopher, L. P.; Kumar, H.; Zambare, V. P. Developments in the Use of Lipase Transesterification for Biodiesel Production from Animal Fat Waste. Catalysts2020 , 10, 807. [Link]
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Mó, O.; Yáñez, M.; González, L.; Cativiela, C.; Díaz-de-Villegas, M. D.; et al. NH(3)-Assisted Ammonolysis of beta-Lactams: A Theoretical Study. J Org Chem2000 , 65(23), 7927-38. [Link]
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Gricilda, R.; Brindha, D. LIPASE CATALYZED ESTERIFICATION AND TRANSESTERIFICATION TO SYNTHESIZE BIOFLAVORS AND FRAGRANCES. ResearchGate2020 . [Link]
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Liljeblad, A.; Kallio, K.; Kanerva, L. T. Formation and hydrolysis of amide bonds by lipase A from Candida antarctica; exceptional features. Org. Biomol. Chem.2010 , 8, 839-847. [Link]
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Styers, T. J.; VanScoy, B. D.; Kuti, J. L.; Nicolau, D. P. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry2021 , 9, 723308. [Link]
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Application Notes & Protocols: A Scalable Approach to Enantiopure Methyl (R)-3-phenyl-beta-alaninate HCl
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of Chiral β-Amino Esters
Optically pure β-amino acids and their derivatives are crucial chiral building blocks in modern medicinal chemistry and drug development.[1] Methyl (R)-3-phenyl-beta-alaninate, in particular, serves as a key intermediate in the synthesis of various pharmacologically active compounds. The precise three-dimensional arrangement of its stereocenter is often critical for biological activity and efficacy. Consequently, the development of efficient, scalable, and economically viable methods for producing this compound in high enantiomeric purity is of paramount importance to the pharmaceutical industry.[2]
This document provides a detailed guide to the large-scale synthesis of Methyl (R)-3-phenyl-beta-alaninate HCl. It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that ensure a robust and reproducible process. We will explore a classical resolution strategy, a time-tested and industrially proven method for obtaining single enantiomers from a racemic mixture.[3][4]
Strategic Overview: Pathways to Enantiopurity
Several strategies exist for the synthesis of enantiopure β-amino esters. The choice of method often depends on factors like scale, cost, available equipment, and desired purity.
-
Asymmetric Synthesis: This "direct" approach creates the desired stereocenter using chiral catalysts or auxiliaries. Methods like asymmetric hydrogenation of prochiral enamines or conjugate additions of nitrogen nucleophiles to α,β-unsaturated esters are powerful but can require expensive transition-metal catalysts or complex ligands.[5][6]
-
Biocatalysis and Enzymatic Resolution: This strategy employs enzymes, such as lipases or transaminases, to selectively react with one enantiomer in a racemic mixture.[1][7] For example, a lipase can selectively hydrolyze the methyl ester of the (S)-enantiomer, allowing for the separation of the resulting (S)-acid from the unreacted (R)-ester.[7] This method offers high selectivity and mild reaction conditions but may require specific enzyme screening and optimization.
-
Classical Chemical Resolution: This robust and widely-used industrial method involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[3][4] Because diastereomers have different physical properties (e.g., solubility), they can be separated by conventional techniques like fractional crystallization. This method's primary drawback is that the theoretical maximum yield for the desired enantiomer is 50%, although the undesired enantiomer can often be racemized and recycled.[3]
For this guide, we will focus on Classical Chemical Resolution due to its scalability, reliability, and use of relatively inexpensive resolving agents.
Workflow for Large-Scale Synthesis via Chemical Resolution
The overall process is a three-stage campaign: synthesis of the racemic ester, resolution via diastereomeric salt formation, and finally, isolation and conversion to the hydrochloride salt.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Protocols and Scientific Rationale
Part A: Synthesis of Racemic Methyl 3-phenyl-beta-alaninate
The synthesis of the racemic precursor is achieved via a two-step process: a Rodionow-Johnson reaction to form the β-amino acid, followed by Fischer esterification. An industrial process for producing β-phenylalanine has been developed using this pathway.[7]
Protocol A1: Synthesis of (Rac)-3-Amino-3-phenylpropanoic acid
-
Reactor Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add benzaldehyde (1.0 kg, 9.42 mol), malonic acid (1.1 kg, 10.57 mol), and ammonium acetate (1.5 kg, 19.46 mol).
-
Solvent Addition: Add 10 L of ethanol. Stir the slurry to ensure good mixing.
-
Reaction: Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization & Isolation: Cool the mixture to room temperature, then further cool to 0-5°C for 4 hours to maximize crystallization of the product.
-
Filtration: Filter the resulting solid precipitate and wash the filter cake with cold ethanol (2 x 1 L).
-
Drying: Dry the solid in a vacuum oven at 60°C to a constant weight to yield racemic 3-amino-3-phenylpropanoic acid.
Protocol A2: Fischer Esterification to (Rac)-Methyl 3-phenyl-beta-alaninate
-
Reactor Setup: To a 20 L reactor, suspend the dried (Rac)-3-amino-3-phenylpropanoic acid (1.0 kg, 6.05 mol) in 12 L of methanol.
-
Acid Catalyst: Cool the suspension to 0-5°C in an ice bath. Slowly add thionyl chloride (SOCl₂) (0.53 L, 7.26 mol) dropwise, ensuring the internal temperature does not exceed 15°C. Rationale: The in-situ generation of HCl from SOCl₂ and methanol is highly exothermic. This method is often preferred on a large scale over bubbling HCl gas.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 65°C) for 6-8 hours, until the reaction is complete (monitored by TLC or HPLC).
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.
-
Workup: To the resulting oil, add 10 L of water and cool to 10°C. Adjust the pH to 8-9 by slowly adding a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 4 L).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic methyl 3-phenyl-beta-alaninate as an oil.
| Parameter | Protocol A1 | Protocol A2 |
| Key Reagents | Benzaldehyde, Malonic Acid, NH₄OAc | (Rac)-β-Amino Acid, Methanol, SOCl₂ |
| Solvent | Ethanol | Methanol, Dichloromethane |
| Temperature | Reflux (~80°C) | 0°C (addition), Reflux (~65°C) |
| Typical Yield | 75-85% | 90-97% |
Part B: Chiral Resolution of Racemic Ester
This step is the core of the enantioselective synthesis, leveraging the formation of diastereomeric salts with differing solubilities.[4][8][9]
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Application Notes and Protocols for the Continuous-Flow Synthesis of β-Amino Acid Esters
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
β-Amino acid esters are pivotal structural motifs in medicinal chemistry and drug development, conferring unique conformational constraints and enhanced metabolic stability to peptide-based therapeutics. Traditional batch synthesis of these compounds, however, often contends with challenges related to reaction time, scalability, safety, and process control. Continuous-flow chemistry emerges as a powerful enabling technology, offering superior heat and mass transfer, precise control over reaction parameters, and the potential for safer, more efficient, and automated synthesis. This comprehensive guide provides detailed application notes and step-by-step protocols for the continuous-flow synthesis of β-amino acid esters via two robust and distinct methodologies: lipase-catalyzed Michael addition and Arndt-Eistert homologation of α-amino acids. The causality behind experimental choices, self-validating system designs, and in-depth technical insights are provided to empower researchers in this dynamic field.
Introduction: The Strategic Advantage of Continuous Flow for β-Amino Acid Ester Synthesis
The synthesis of β-amino acids and their derivatives is a cornerstone of modern pharmaceutical research. Their incorporation into peptidomimetics can lead to compounds with improved pharmacokinetic profiles. Continuous-flow synthesis offers a paradigm shift in the production of these valuable molecules. By conducting reactions in a continuously moving stream through a network of tubes or microreactors, we can achieve:
-
Enhanced Safety: Unstable or hazardous intermediates are generated and consumed in situ in small volumes, minimizing the risk of accumulation and potential thermal runaway.
-
Precise Process Control: Temperature, pressure, and residence time are meticulously controlled, leading to higher reproducibility and yields.
-
Improved Efficiency: Superior heat and mass transfer accelerate reaction rates, often significantly reducing reaction times from hours to minutes.
-
Scalability: Scaling up production is achieved by running the system for longer durations or by parallelizing reactor setups, rather than using larger, potentially hazardous, batch reactors.
-
Automation and Integration: Flow systems are amenable to automation and the integration of in-line analysis and purification, streamlining the entire workflow from reactants to purified product.
This guide will delve into two distinct and highly effective continuous-flow strategies for the synthesis of β-amino acid esters, each with its own unique advantages and applications.
Methodology 1: Biocatalytic Excellence with Lipase-Catalyzed Michael Addition
The enzymatic Michael addition of amines to α,β-unsaturated esters is a green and highly selective method for the synthesis of β-amino acid esters. The use of an immobilized lipase in a packed-bed reactor within a continuous-flow system combines the benefits of biocatalysis with the efficiencies of flow chemistry.
Mechanistic Rationale and Causality
Lipases, traditionally known for ester hydrolysis and synthesis, can exhibit promiscuous activity, catalyzing aza-Michael additions. In a continuous-flow setup, an immobilized lipase, such as Lipozyme TL IM from Thermomyces lanuginosus, provides a large surface area for the reaction to occur efficiently.[1][2] The continuous passage of reactants over the catalyst bed ensures constant interaction with the active sites, leading to high conversion rates in short residence times.[3][4] Methanol is often chosen as the solvent due to its ability to maintain enzyme activity and solubilize the reactants.[1][2]
Experimental Workflow: Lipase-Catalyzed Michael Addition
The following diagram illustrates the logical flow of the continuous synthesis of β-amino acid esters using an immobilized lipase.
Caption: Workflow for the lipase-catalyzed continuous-flow synthesis.
Detailed Protocol: Lipase-Catalyzed Synthesis of Methyl 3-(phenylamino)propanoate
Materials:
-
Aniline (Reagent Grade)
-
Methyl acrylate (Reagent Grade)
-
Methanol (HPLC Grade)
-
Immobilized Lipase TL IM (Thermomyces lanuginosus)
-
Syringe pumps (2)
-
Gas-tight glass syringes
-
T-mixer
-
Stainless steel column for packed-bed reactor (e.g., 4.6 mm ID x 100 mm L)
-
Back-pressure regulator (BPR)
-
PFA or PTFE tubing
Procedure:
-
Catalyst Packing: Carefully pack the stainless steel column with Immobilized Lipase TL IM. Ensure the packing is uniform to avoid channeling.
-
Reagent Preparation:
-
Solution A: Prepare a 0.5 M solution of aniline in methanol.
-
Solution B: Prepare a 2.0 M solution of methyl acrylate in methanol.
-
-
System Setup:
-
Assemble the continuous-flow system as depicted in the workflow diagram.
-
Place Solution A and Solution B into separate gas-tight syringes and mount them on the syringe pumps.
-
Connect the syringes to the T-mixer using appropriate tubing.
-
Connect the outlet of the T-mixer to the inlet of the packed-bed reactor.
-
Connect the outlet of the reactor to the back-pressure regulator, set to approximately 10 bar to ensure the solvent remains in the liquid phase.
-
-
Reaction Execution:
-
Set the temperature of the packed-bed reactor to 35°C using a column heater or water bath.[2]
-
Set the flow rates of both syringe pumps to deliver a combined flow rate that achieves a residence time of 30 minutes within the reactor. For a reactor with a void volume of 1 mL, the total flow rate would be approximately 33.3 µL/min. The molar ratio of aniline to methyl acrylate should be 1:4.[5]
-
Begin pumping the reagent solutions through the system.
-
Allow the system to reach a steady state (typically 2-3 residence times) before collecting the product.
-
-
Product Collection and Analysis:
-
Collect the reaction mixture exiting the back-pressure regulator.
-
Monitor the reaction progress and product purity by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
For product isolation, the solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography if necessary.
-
Data Presentation: Substrate Scope and Yields
The lipase-catalyzed Michael addition in continuous flow has been successfully applied to a variety of aromatic amines and acrylates, demonstrating the versatility of this method.[2][5]
| Entry | Amine | Acrylate | Product | Yield (%)[2][5] |
| 1 | Aniline | Methyl acrylate | Methyl 3-(phenylamino)propanoate | 80 |
| 2 | 4-Toluidine | Methyl acrylate | Methyl 3-(p-tolylamino)propanoate | 85 |
| 3 | 4-Methoxyaniline | Methyl acrylate | Methyl 3-((4-methoxyphenyl)amino)propanoate | 92 |
| 4 | 4-Chloroaniline | Methyl acrylate | Methyl 3-((4-chlorophenyl)amino)propanoate | 75 |
| 5 | Aniline | tert-Butyl acrylate | tert-Butyl 3-(phenylamino)propanoate | 78 |
Methodology 2: Arndt-Eistert Homologation for Chain Extension of α-Amino Acids
The Arndt-Eistert homologation is a classic and reliable method for the one-carbon chain extension of carboxylic acids. Its adaptation to a multi-step continuous-flow process enables the safe and efficient synthesis of β-amino acids from readily available α-amino acids.[4][6]
Mechanistic Rationale and Causality
This multi-step synthesis involves the in situ generation of diazomethane, its reaction with an activated α-amino acid to form a diazoketone, and a subsequent photochemical Wolff rearrangement to a ketene, which is then trapped by a nucleophile to yield the β-amino acid.[6] Performing this sequence in continuous flow is highly advantageous due to the hazardous nature of diazomethane and the high reactivity of the ketene intermediate.[4] Each step can be optimized independently by adjusting the residence time and temperature in different reactor coils.
Experimental Workflow: Multi-step Arndt-Eistert Homologation
The following diagram illustrates the telescoped continuous-flow synthesis of a β-amino acid from an α-amino acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Continuous Flow Synthesis of β-Aminoketones as Masked Vinyl Ketone Equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Strategic Application of Methyl (R)-3-phenyl-beta-alaninate HCl in Modern Drug Discovery
In the landscape of contemporary drug development, the demand for enantiomerically pure and structurally sophisticated molecules is paramount. Chiral building blocks are the foundational elements that enable the construction of these complex therapeutic agents, offering precise control over stereochemistry, which is critical for biological activity and safety. Among these, Methyl (R)-3-phenyl-beta-alaninate hydrochloride, a non-natural β-amino acid derivative, has emerged as a valuable synthon for medicinal chemists. Its unique structural features provide a powerful tool for creating novel therapeutics with enhanced metabolic stability and tailored pharmacological profiles.
This comprehensive guide delves into the practical applications of Methyl (R)-3-phenyl-beta-alaninate HCl in drug discovery. We will explore its role as a key intermediate in the synthesis of innovative drug candidates, particularly in the realm of metabolic diseases. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale behind the methodological choices, ensuring a deep and applicable understanding of its utility.
Physicochemical Characteristics
A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. The table below summarizes the key characteristics of Methyl (R)-3-phenyl-beta-alaninate hydrochloride.
| Property | Value | Reference(s) |
| Chemical Name | Methyl (R)-3-amino-3-phenylpropanoate hydrochloride | [1] |
| Synonyms | (R)-3-Amino-3-phenylpropionic acid methyl ester HCl, (R)-β-Phenylalanine methyl ester HCl | |
| CAS Number | 37088-67-8 (for the R-enantiomer free base) | [2] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [1] |
| Molecular Weight | 215.68 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Soluble in water and methanol | [3] |
| Storage | Store at 2-8°C under an inert atmosphere. Hygroscopic. | [3] |
Core Application: A Scaffold for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
A significant application of β-phenylalanine derivatives lies in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4).[4][5] DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose levels.[6] By inhibiting DPP-4, the half-life of active GLP-1 is extended, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism has made DPP-4 inhibitors a cornerstone in the treatment of type 2 diabetes mellitus.[4][6]
The β-amino acid scaffold of Methyl (R)-3-phenyl-beta-alaninate is particularly well-suited for designing DPP-4 inhibitors. It can mimic the dipeptide substrates of the enzyme while offering increased resistance to proteolytic degradation compared to natural α-amino acids.[7] The (R)-stereochemistry is often crucial for achieving the desired binding orientation within the chiral active site of the DPP-4 enzyme.
The following workflow illustrates the conceptual pathway from this chiral building block to a potential DPP-4 inhibitor.
Caption: Conceptual workflow for the synthesis of a DPP-4 inhibitor candidate.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations involving this compound.
Protocol 1: Asymmetric Synthesis of this compound
The enantioselective synthesis of the title compound is a critical first step. One common approach involves the asymmetric reduction of a corresponding enamine or β-keto ester precursor. Biocatalytic methods, such as reductive amination using enzymes, are also gaining prominence for their high enantioselectivity and environmentally benign reaction conditions.[7]
Principle: This protocol outlines a conceptual biocatalytic reductive amination. The choice of enzyme and reaction conditions is crucial for achieving high enantiomeric excess (ee).
Materials:
-
Methyl benzoylacetate
-
Ammonia source (e.g., ammonium formate)
-
Reductase enzyme (e.g., an engineered ω-transaminase)
-
Cofactor (e.g., NADH or NADPH)
-
Cofactor regeneration system (e.g., glucose dehydrogenase/glucose)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve methyl benzoylacetate and the ammonia source in the buffer solution.
-
Enzyme and Cofactor Addition: Add the reductase enzyme, the cofactor, and the components of the cofactor regeneration system.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC) until the starting material is consumed. The causality here is that the enzyme's active site is chiral and will stereoselectively deliver a hydride to the imine intermediate formed in situ, leading to the desired (R)-enantiomer.
-
Work-up: Once the reaction is complete, acidify the mixture to a pH of ~2 with a suitable acid (e.g., 1 M HCl) to stop the enzymatic reaction.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate to remove any unreacted starting material or organic byproducts.
-
Basification and Product Extraction: Adjust the pH of the aqueous layer to ~9-10 with a base (e.g., 1 M NaOH). Extract the free amine product into an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl (R)-3-phenyl-beta-alaninate free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Add a solution of HCl in the same solvent dropwise with stirring. The hydrochloride salt will precipitate.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound. The purity and enantiomeric excess should be confirmed by HPLC, NMR, and chiral chromatography.
Protocol 2: Amide Coupling with a Heterocyclic Carboxylic Acid
This protocol details the formation of a key amide bond, a common step in the synthesis of many DPP-4 inhibitors.[8]
Principle: This procedure utilizes a standard peptide coupling reagent to activate the carboxylic acid, which is then attacked by the primary amine of Methyl (R)-3-phenyl-beta-alaninate to form a stable amide bond. The hydrochloride salt must first be neutralized to the free amine for the reaction to proceed.
Materials:
-
This compound
-
A heterocyclic carboxylic acid (e.g., 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[4][5][9]triazolo[4,3-a]pyrazine-7-carboxylic acid)
-
Coupling reagent (e.g., EDC·HCl, HATU)
-
Coupling additive (e.g., HOBt, HOAt)
-
A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA))
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Free Amine Generation: Suspend this compound (1.0 equivalent) in anhydrous DCM. Add a base such as DIPEA (1.1 equivalents) and stir at room temperature for 15-30 minutes. This step is crucial as the free amine is the nucleophile in the subsequent coupling reaction.
-
Carboxylic Acid Activation: In a separate flask, dissolve the heterocyclic carboxylic acid (1.0 equivalent), the coupling additive like HOBt (1.1 equivalents), and the coupling reagent like EDC·HCl (1.1 equivalents) in anhydrous DCM. Stir at 0°C for 30 minutes. The use of an additive like HOBt minimizes side reactions and racemization.
-
Coupling Reaction: Add the solution of the activated carboxylic acid from step 2 to the free amine solution from step 1 at 0°C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. The aqueous washes remove excess reagents and byproducts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide intermediate.
Sources
- 1. Methyl (S)-3-phenyl-beta-alaninate hydrochloride | C10H14ClNO2 | CID 22940671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-phenylpropanoate | Sigma-Aldrich [sigmaaldrich.com]
- 3. β-Lactam synthesis [organic-chemistry.org]
- 4. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. oatext.com [oatext.com]
- 7. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Methyl 3-amino-3-phenylpropanoate hydrochloride - Lead Sciences [lead-sciences.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Methyl (R)-3-phenyl-beta-alaninate HCl
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the purification of crude Methyl (R)-3-phenyl-beta-alaninate HCl via recrystallization. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounding theoretical principles in practical, field-proven applications.
Introduction: The Critical Nature of Purity
Methyl (R)-3-phenyl-beta-alaninate hydrochloride is a chiral building block crucial in the synthesis of various pharmaceutical agents. Its stereochemical and chemical purity is paramount. Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities.[1][2] This process involves dissolving the impure solid in a suitable solvent at an elevated temperature and allowing it to cool, whereupon the desired compound selectively crystallizes, leaving impurities behind in the solution (mother liquor).[3]
The hydrochloride salt form of this amine enhances its crystallinity and solubility in polar solvents, making it more amenable to purification by recrystallization compared to its free-base form.[4][5]
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses common issues encountered during the recrystallization of this compound.
Problem 1: The compound fails to dissolve completely, even in boiling solvent.
-
Question: I've added the calculated amount of my chosen solvent (e.g., isopropanol), and it's boiling, but a significant amount of solid remains undissolved. What's wrong?
-
Answer & Analysis:
-
Causality: This typically points to one of two issues: either an insufficient volume of solvent has been used, or the solvent is inappropriate for this specific compound. This compound is a polar, ionic salt, requiring a solvent of complementary polarity to effectively dissolve it.
-
Immediate Action: Add the solvent in small additional aliquots (e.g., 5-10% of the initial volume) to the boiling mixture. If the solid begins to dissolve, you simply underestimated the required volume.
-
Strategic Solution: If adding more solvent does not dissolve the solid, or requires an impractically large volume, the solvent is likely a poor choice. A more polar solvent may be required. For instance, if isopropanol fails, methanol or ethanol, which are more polar, should be tested. The principle of "like dissolves like" is fundamental here; the polar ammonium salt and ester functionalities of your compound require polar solvents.[4]
-
Problem 2: After dissolving the compound and cooling the solution, no crystals form.
-
Question: My compound dissolved perfectly in hot ethanol, but after cooling to room temperature and even placing it in an ice bath, the solution remains clear. How can I induce crystallization?
-
Answer & Analysis:
-
Causality: The absence of crystal formation indicates that the solution is not sufficiently supersaturated. This is the most common issue in recrystallization and usually means too much solvent was used.[6] Alternatively, the solution may be supersaturated but lacks a nucleation point to initiate crystal growth.
-
Solutions (in order of application):
-
Induce Nucleation: First, try to provide a surface for crystallization. Scratch the inner wall of the flask just below the solvent line with a clean glass rod.[6][7] The microscopic scratches create nucleation sites. If you have a pure sample, add a tiny "seed crystal" to the solution.[6]
-
Increase Concentration: If nucleation techniques fail, your solution is too dilute. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) under a fume hood. Allow the concentrated solution to cool again.[6][7]
-
Consider an Anti-Solvent: If reducing the volume is undesirable or ineffective, you can add an "anti-solvent"—a solvent in which your compound is insoluble but which is fully miscible with your primary solvent. For an ethanol solution, slowly add diethyl ether or tert-butyl methyl ether dropwise until persistent cloudiness appears, then add a drop or two of ethanol to redissolve and cool slowly.[8]
-
-
Problem 3: An oil separates from the solution instead of crystals ("oiling out").
-
Question: As my solution cooled, a viscous oil formed at the bottom of the flask instead of the expected crystalline solid. What happened, and can it be fixed?
-
Answer & Analysis:
-
Causality: Oiling out occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute (or the melting point of the impure mixture).[7] High levels of impurities can significantly depress the melting point, exacerbating this issue. Rapid cooling is a frequent cause.[6]
-
Strategic Solution: This situation is often salvageable.
-
Reheat the flask to dissolve the oil back into the solution.
-
Add a small amount of additional solvent (10-15%) to decrease the saturation point.
-
Allow the solution to cool much more slowly. You can achieve this by placing the flask in a warm water bath that is allowed to cool to room temperature, or by loosely wrapping the flask in glass wool or paper towels to insulate it.[7] This slower cooling rate ensures that the solution reaches the saturation point at a temperature below the compound's melting point, favoring crystal formation over oiling.
-
-
Workflow: Troubleshooting Recrystallization
Caption: A decision tree for troubleshooting common recrystallization outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for recrystallizing this compound?
There is no universal "best" solvent, as the optimal choice depends on the specific impurities present. However, good candidates share a common characteristic: the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. For this polar salt, the following are excellent starting points:
-
Single Solvents: Methanol, Ethanol, Isopropanol (Propan-2-ol). These polar protic solvents are generally effective. Methanol is often a good choice for initial trials.[8]
-
Mixed Solvent Systems: If a single solvent proves inadequate (e.g., too soluble even when cold, or not soluble enough when hot), a mixed system is ideal. Common pairs include:
-
Ethanol / Diethyl Ether
-
Methanol / Dichloromethane
-
Isopropanol / Water
-
Q2: How do I perform a systematic solvent selection?
-
Place a small amount of your crude material (20-30 mg) in several test tubes.
-
Add a small volume (0.5 mL) of a candidate solvent to each tube at room temperature. Observe the solubility. A good solvent will not dissolve the compound at this stage.
-
Heat the tubes that showed poor room-temperature solubility in a water or sand bath. A good solvent will dissolve the compound completely upon heating.
-
Cool the tubes that showed complete dissolution upon heating. The ideal solvent will yield a large crop of crystals upon cooling to room temperature or in an ice bath.
| Solvent System | Good Solvent For | Anti-Solvent For | Rationale |
| Methanol | This compound | - | High polarity matches the solute; good temperature-solubility gradient. |
| Ethanol | This compound | - | Slightly less polar than methanol, may offer better recovery. |
| Isopropanol/Water | Isopropanol | Water | Compound is soluble in hot isopropanol; adding water (anti-solvent) decreases solubility to induce crystallization. |
| Ethanol/Diethyl Ether | Ethanol | Diethyl Ether | Compound is soluble in ethanol; adding non-polar ether reduces the overall polarity of the solvent mixture, forcing the polar compound out of solution.[4] |
Q3: What are the likely impurities in my crude sample?
The impurities will depend on the synthetic route. Common contaminants may include:
-
Unreacted Starting Materials: Such as β-alanine or the corresponding free acid if esterification was incomplete.
-
By-products: Diketopiperazines can form from the self-condensation of amino acid esters.[9]
-
Enantiomeric Impurity: The (S)-enantiomer, if the starting material was not enantiopure. Recrystallization can sometimes enrich the desired enantiomer, a process known as preferential crystallization, although this is not guaranteed and depends on the phase diagram of the enantiomers.[10]
-
Residual Solvents: Solvents from the preceding synthetic step.
Q4: How much solvent should I use for the recrystallization?
The goal is to use the minimum amount of hot solvent required to fully dissolve the crude solid.[2] This creates a saturated solution. Adding the hot solvent portion-wise to the solid with heating and swirling is the best practice to avoid using an excess, which is the most common cause of low or no yield.[6]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Example with Methanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar. Place the flask on a stirrer/hotplate and add a minimal amount of methanol. Heat the mixture to a gentle boil while stirring. Continue to add methanol dropwise until all the solid just dissolves.
-
Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is critical for the formation of large, pure crystals.[7]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum. Determine the melting point and compare it to the literature value to assess purity.
Recrystallization Workflow Diagram
Caption: Standard workflow for purification by single-solvent recrystallization.
References
-
Department of Chemistry, University of Rochester. Tips & Tricks: Recrystallization. Available from: [Link]
- Lorenz, H., & Seidel-Morgenstern, A. (2020). Continuous Enantioselective Crystallization of Chiral Compounds.
-
PubChem. Methyl 3-phenyl-DL-alaninate hydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
Chemsrc. Methyl L-phenylalaninate hydrochloride. Available from: [Link]
-
Wikipedia. Recrystallization (chemistry). Available from: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
Chemistry LibreTexts. Recrystallization. Available from: [Link]
-
Organic Syntheses. PREPARATION OF (2R,5S)-2-TERT-BUTYL-3,5-DIMETHYLIMIDAZOLIDIN-4-ONE. Available from: [Link]
-
PubChem. Methyl (S)-3-phenyl-beta-alaninate hydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. Available from: [Link]
-
Reddit. Recrystallisation Help. r/Chempros. Available from: [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]
-
PubChem. Methyl D-alaninate hydrochloride. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. books.rsc.org [books.rsc.org]
Technical Support Center: Optimizing Amide Coupling with Methyl (R)-3-phenyl-beta-alaninate HCl
From the desk of a Senior Application Scientist
Welcome to the technical support center for optimizing amide bond formation with Methyl (R)-3-phenyl-beta-alaninate hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the nuances of coupling reactions with this valuable chiral building block. Beta-amino acids, particularly as their ester salts, can present unique challenges compared to their alpha-amino acid counterparts, including reduced nucleophilicity and potential steric hindrance.
This document moves beyond standard protocols to provide a deeper understanding of the reaction mechanics, helping you troubleshoot effectively and optimize your synthesis for yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the very first step I should take when using Methyl (R)-3-phenyl-beta-alaninate HCl in a coupling reaction?
The most critical first step is to neutralize the hydrochloride salt to generate the free amine in situ. The amine hydrochloride salt is not nucleophilic and will not react with the activated carboxylic acid. This is achieved by adding a non-nucleophilic organic base. Typically, 2 to 2.5 equivalents of a base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are required: one equivalent to neutralize the HCl salt and at least one more to facilitate the coupling reaction itself.[1][2]
Q2: My coupling reaction with EDC/HOBt is giving low yields. What's the likely cause?
Low yields with standard carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC) can stem from several factors when using a beta-amino ester:
-
Insufficient Activation: The O-acylisourea intermediate formed from EDC and the carboxylic acid may not be reactive enough to couple efficiently with the less nucleophilic beta-amino ester.
-
Inadequate Base: Ensure you have added sufficient base to both free the amine and drive the reaction. For uronium/phosphonium salt couplings, at least two equivalents of base are standard.[1]
-
Steric Hindrance: The phenyl group on the beta-alaninate can introduce steric hindrance, slowing the reaction rate.[3][4]
-
Reaction Time/Temperature: These reactions may require longer times (e.g., overnight) or gentle heating to proceed to completion.[3] However, increasing temperature should be done cautiously to minimize the risk of racemization.[5]
Q3: Which coupling reagent is best suited for this substrate?
While EDC/HOBt is a classic choice, for a potentially challenging substrate like Methyl (R)-3-phenyl-beta-alaninate, more potent activating reagents are often recommended.[6]
-
Uronium/Aminium Salts (HATU, HBTU, HCTU): These are highly effective as they form more reactive activated esters (OAt or OBt esters) that can overcome lower nucleophilicity and steric hindrance.[3] HATU is generally considered one of the most efficient reagents, especially for difficult couplings.[7]
-
Phosphonium Salts (PyBOP, PyAOP): Similar to uronium salts in efficacy, these reagents are also excellent choices for robust couplings.[3][7] A key advantage is that they do not have the potential side reaction of guanidinylation of the free amine, which can occur with uronium reagents if an excess is used.[1]
Q4: What are the most common side reactions to be aware of?
-
Racemization: The primary concern during any peptide coupling is the loss of stereochemical integrity at the alpha-carbon of the carboxylic acid partner.[2] This is minimized by using additives like 1-Hydroxybenzotriazole (HOBt) or its safer, more effective analogue, Oxyma Pure®.[8][9] These additives form active esters that are less prone to racemization via oxazolone formation.
-
N-acylurea Formation: With carbodiimide reagents like EDC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, consuming the activated acid.[10] This is more common in polar aprotic solvents like DMF and can be suppressed by the addition of HOBt.
-
Guanidinylation: When using uronium/aminium reagents like HATU or HBTU, an excess of the coupling reagent can react with the newly deprotected amine, forming a guanidinium byproduct and capping the chain.[11] This can be avoided by pre-activating the carboxylic acid before adding it to the amine component.[11]
In-Depth Troubleshooting Guide
Problem: Low or No Product Formation
Q: I've tried a standard EDC/HOBt coupling overnight at room temperature and my starting materials are largely unreacted. What should I change?
This is a classic sign that the activation/coupling energy barrier is too high for the conditions. A systematic approach to optimization is recommended.
Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting decision tree for low coupling yield.
Explanation of Causality:
-
Reagent Potency: Carbodiimides (EDC, DCC) are generally sufficient for simple couplings, but uronium (HATU) and phosphonium (PyBOP) salts generate more reactive intermediates. This is crucial for overcoming the potentially lower nucleophilicity of a beta-amino ester compared to an alpha-amino acid.
-
Base Stoichiometry: The reaction requires a basic environment. The first equivalent of base neutralizes the protonated amine starting material. Subsequent equivalents act as a proton scavenger during the amide bond formation, driving the equilibrium toward the product.[1] Using a hindered base like DIPEA prevents it from competing as a nucleophile.
-
Solvent Choice: The solvent must fully solvate the reactants. For difficult couplings, poor solvation can lead to aggregation and reduced reaction rates.[3] N-Methyl-2-pyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF).[3]
-
Temperature: Amide bond formation has an activation energy that can be overcome with thermal energy.[5] However, the energy input must be balanced against the risk of epimerization of the chiral carboxylic acid partner.
Problem: Difficult Purification
Q: My reaction seems to work, but I'm struggling to remove the coupling byproducts. What can I do?
Byproduct solubility is a key consideration in reagent choice.
-
If using DCC: The dicyclohexylurea (DCU) byproduct is notoriously insoluble in many organic solvents like dichloromethane (DCM) and can often be removed by filtration.[12] However, some may remain in solution, complicating chromatography.
-
If using EDC: The N-ethyl-N'-(3-dimethylaminopropyl)urea byproduct is water-soluble.[9][12] An acidic aqueous wash (e.g., 1M HCl or 5% citric acid) during workup will protonate the urea and any excess base (DIPEA), partitioning them into the aqueous layer for easy removal.[10]
-
If using HOBt/HATU/HBTU: HOBt and related byproducts can be removed with a basic aqueous wash (e.g., saturated NaHCO₃ or 1M NaOH solution).[10]
A standard aqueous workup sequence of acid wash -> base wash -> brine wash is often effective for removing most common coupling-related impurities.
Comparative Data: Coupling Reagent Selection
The choice of reagent is critical and depends on the specific substrates, scale, and cost considerations.
| Reagent/System | Activating Mechanism | Key Advantages | Key Disadvantages | Byproduct Removal |
| EDC / HOBt | Carbodiimide | Cost-effective, water-soluble byproducts, well-established.[6] | Lower reactivity for hindered substrates, risk of N-acylurea side reaction.[10] | Water-soluble; remove with acidic aqueous wash.[9] |
| DCC / HOBt | Carbodiimide | Inexpensive, DCU byproduct is often insoluble and can be filtered off.[12] | DCU can be difficult to remove completely, not suitable for solid-phase synthesis.[12] | Insoluble in many solvents; remove by filtration. |
| HATU | Uronium Salt | Very high reactivity, low racemization, effective for sterically hindered amino acids.[3] | Higher cost, potential for guanidinylation of the amine if used in excess.[11] | Water-soluble; remove with acid/base washes. |
| PyBOP | Phosphonium Salt | High reactivity, no guanidinylation side reaction, byproducts are generally less hazardous than BOP.[2][12] | Higher cost than carbodiimides. | Water-soluble; remove with acid/base washes. |
Experimental Protocols
Protocol 1: Standard Coupling using EDC/HOBt
This protocol is a reliable starting point for coupling a generic N-protected amino acid to this compound.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. csbio.com [csbio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
Technical Support Center: Monitoring Methyl (R)-3-phenyl-beta-alaninate HCl Reactions by TLC and HPLC
This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring reactions involving Methyl (R)-3-phenyl-beta-alaninate HCl. As a key chiral building block in pharmaceutical synthesis, ensuring the accurate and efficient monitoring of its reactions is paramount for achieving desired product quality and yield. This document offers a blend of foundational principles, field-tested protocols, and systematic troubleshooting to address common challenges encountered with Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) analysis.
Section 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is an indispensable tool for the rapid, qualitative assessment of reaction progress. Its primary application in this context is to track the consumption of the starting material and the formation of the product, allowing for a timely decision on when to quench the reaction or proceed with work-up.
Frequently Asked Questions (FAQs) for TLC
Q1: What is a good starting solvent system for monitoring reactions with this compound?
A1: this compound is a polar molecule due to the presence of the amine hydrochloride and the methyl ester. The resulting product, often an amide, will likely have a different polarity. A good starting point is a solvent system with intermediate polarity, which can be adjusted based on the initial results.
-
Initial Recommendation: Start with a mixture of a non-polar and a polar solvent, such as 10-50% ethyl acetate in hexanes. For amide coupling reactions, which are common for this substrate, a more polar system is often required.
-
For Highly Polar Compounds: If your starting material or product is very polar and shows little to no movement from the baseline, consider using a stronger eluent system. A mixture of dichloromethane (DCM) and methanol (MeOH), often in a 9:1 or 10:1 ratio, is a common choice. For extremely polar compounds that still remain on the baseline, adding a small amount of ammonium hydroxide to the methanol portion of your mobile phase can help.
Q2: My starting material and product have very similar Rf values. How can I improve their separation?
A2: Poor separation between spots with similar polarities is a common challenge. The key is to alter the selectivity of the chromatographic system.
-
Change Solvent System Polarity: Systematically vary the ratio of your polar and non-polar solvents. A small change in the percentage of the polar component can significantly impact resolution.
-
Introduce Different Solvents: If adjusting the ratio is insufficient, switch one of the solvents to introduce different intermolecular interactions. For example, replacing ethyl acetate with acetone or tetrahydrofuran (THF) can alter the separation.
-
The "Cospot": To confirm if you have one spot or two overlapping spots, use a "cospot." This involves spotting the starting material, the reaction mixture, and a combined spot of both on the same plate. If the reaction is complete, the cospot will look like a single spot (a "snowman" shape is indicative of two very close spots).
Q3: What visualization techniques can I use? My compounds are not strongly UV-active.
A3: While the phenyl group in this compound provides some UV activity, visualization can be faint. Chemical stains are excellent alternatives.
-
Potassium Permanganate (KMnO₄) Stain: This is a highly general and effective stain for most organic compounds that can be oxidized, such as alcohols, alkenes, and even some amides. It appears as yellow-brown spots on a purple background.
-
Ninhydrin Stain: This is the go-to stain for primary and secondary amines. Since your starting material is a primary amine, it will stain, typically as a blue or purple spot upon gentle heating. This is highly useful for confirming the consumption of the starting amine.
-
p-Anisaldehyde Stain: This is another general-purpose stain that often produces a range of colors for different functional groups upon heating, which can aid in distinguishing between the reactant and product.
Q4: How do I prepare my reaction sample for TLC, especially if it's in a high-boiling solvent like DMF or DMSO?
A4: High-boiling solvents can cause s
Technical Support Center: Troubleshooting Low Yields in Enantioselective β-Amino Acid Synthesis
Welcome to the technical support center for enantioselective β-amino acid synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of asymmetric catalysis to produce these valuable chiral building blocks. β-Amino acids are critical components in medicinal chemistry, offering enhanced metabolic stability and unique conformational properties to peptides and pharmaceuticals.[1][2] However, their synthesis can present significant challenges, often resulting in suboptimal yields and enantioselectivity.
This document provides in-depth, field-proven insights in a question-and-answer format to directly address common issues encountered during experimental work. We will explore the causality behind these problems and provide validated protocols to get your synthesis back on track.
Troubleshooting Guide: From Low Conversion to Poor Enantioselectivity
This section addresses specific, common problems that can arise during the synthesis, focusing on diagnosing the root cause and implementing effective solutions.
Problem Category: Catalyst & Reaction Setup
Q1: My reaction shows little to no conversion. What are the primary checks for catalyst activity and reaction setup?
Low or no conversion is one of the most common issues and typically points to a fundamental problem with one of the core components of the reaction: the catalyst, the reagents, or the environment.
A1: A systematic, step-by-step diagnosis is crucial.
-
Catalyst Integrity and Activation:
-
Source and Purity: Verify the source and purity of your catalyst. If it's a commercial catalyst, ensure it's from a reputable supplier and has been stored under the recommended conditions (e.g., under inert gas, protected from light and moisture). For catalysts synthesized in-house, confirm their identity and purity rigorously via NMR, mass spectrometry, and chiral HPLC.
-
Catalyst Deactivation: Many catalysts, particularly organocatalysts and transition metal complexes, are sensitive to air, moisture, and acidic or basic impurities. Traces of water can hydrolyze sensitive functional groups or protonate key intermediates in the catalytic cycle.[3]
-
Protocol: Rigorous Solvent and Reagent Drying:
-
Distill solvents over an appropriate drying agent (e.g., CaH₂ for chlorinated solvents, Na/benzophenone for ethers).
-
Use a Karl Fischer titrator to confirm water content is below 50 ppm, ideally <10 ppm.
-
Dry solid reagents in a vacuum oven or over a desiccant like P₂O₅. Ensure starting materials like aldehydes are free from acidic impurities (e.g., carboxylic acids from oxidation), which can be removed by filtration through a short plug of basic alumina.
-
-
-
Reaction Environment:
-
Inert Atmosphere: Many catalytic reactions, especially those involving transition metals (e.g., Rh, Ru, Pd) or sensitive organocatalysts, require a strictly inert atmosphere.[3][4] Ensure your glassware is oven- or flame-dried and the reaction is set up under a positive pressure of dry nitrogen or argon. Use Schlenk line techniques for transfers of sensitive reagents.
-
Temperature Control: Verify the reaction temperature. Some reactions have a very narrow optimal temperature window. Use a calibrated thermometer and a reliable heating/cooling system.
-
-
Reagent and Substrate Quality:
-
Purity of Starting Materials: Impurities in your substrates (e.g., aldehydes, imines) can act as catalyst poisons. For instance, aldehydes can oxidize to carboxylic acids, which can neutralize basic catalysts. Purify starting materials by distillation, recrystallization, or chromatography before use.
-
Substrate Reactivity: Not all substrates are created equal. Steric hindrance or electronic effects can dramatically reduce reactivity.[5] If you have recently changed substrates, the new one may be inherently less reactive under the established conditions.
-
Logical Troubleshooting Workflow
Below is a decision tree to guide your troubleshooting process when faced with low reaction conversion.
Caption: A decision tree for troubleshooting low conversion.
Problem Category: Low Enantioselectivity
Q2: My reaction gives a good yield, but the enantiomeric excess (e.e.) is poor. How can I improve stereocontrol?
Poor enantioselectivity indicates that while the catalyst is active, it is not effectively controlling the stereochemical outcome of the reaction. This can be due to a competing non-selective background reaction or suboptimal catalyst-substrate interactions.
A2: Focus on factors that influence the transition state geometry.
-
Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature generally enhances enantioselectivity by favoring the more ordered, lower-energy transition state that leads to the major enantiomer. Try running the reaction at 0 °C, -20 °C, or even -78 °C.
-
Solvent Effects: The solvent plays a critical role in catalysis by solvating intermediates and influencing the catalyst's conformation.[5] A change in solvent can have a profound impact on e.e.
-
Polarity and Coordinating Ability: Non-coordinating, non-polar solvents like toluene or dichloromethane often promote tight ion pairing and ordered transition states. In contrast, polar or coordinating solvents like THF, acetonitrile, or alcohols can interfere with catalyst-substrate binding, leading to lower e.e.[5]
Solvent Dielectric Constant (ε) Common Application Notes Toluene 2.4 Often excellent for promoting ordered transition states. Dichloromethane (DCM) 9.1 Widely used, but must be rigorously dried. Tetrahydrofuran (THF) 7.6 Coordinating solvent; can sometimes disrupt catalysis. Acetonitrile (MeCN) 37.5 Polar; can be beneficial but may also lower selectivity. Ethanol (EtOH) 24.5 Protic; generally avoided unless part of the mechanism. -
-
Catalyst-Substrate Matching: Not all catalysts work for all substrates.[6] The steric and electronic properties of both the catalyst and the substrate must be compatible to achieve high stereocontrol.[7] If you are using a well-established catalyst with a novel substrate, the inherent selectivity may be low. It may be necessary to screen a library of catalysts with different steric and electronic properties (e.g., different protecting groups on the catalyst's chiral backbone).
-
Additives: In some cases, additives can enhance enantioselectivity.[8] For example, in Mannich reactions, a weak acid or base co-catalyst can facilitate proton transfer or catalyst turnover without promoting a racemic background reaction.[9][10] However, the wrong additive can be detrimental.
Problem Category: Product Isolation & Purification
Q3: I suspect product loss or racemization during workup and purification. What are the best practices for isolating β-amino acids?
The challenges don't end when the reaction is complete. The unique properties of β-amino acids can make their isolation difficult, leading to apparent low yields.
A3: Handle with care, as β-amino acids can be challenging to purify.
-
Solubility Issues: β-Amino acids can exhibit amphipathic behavior, sometimes leading to poor solubility in common organic solvents or aggregation, especially in peptide sequences.[1][11] This can make extraction and chromatography difficult.
-
Tip: During aqueous workup, adjust the pH carefully. At the isoelectric point (pI), the amino acid will have minimum solubility, which can be used for precipitation. Conversely, moving the pH away from the pI will increase water solubility.
-
-
Chromatography Challenges:
-
Stationary Phase: Standard silica gel is acidic and can cause streaking or irreversible binding of basic amino compounds. Consider using deactivated silica (e.g., treated with triethylamine) or switching to a different stationary phase like alumina (basic or neutral).
-
Reverse-Phase HPLC (RP-HPLC): This is a powerful technique for purifying amino acids and peptides.[12] However, the presence of the β-amino acid can alter hydrophobicity, requiring method optimization.[1] Using additives like trifluoroacetic acid (TFA) in the mobile phase can improve peak shape by forming ion pairs.
-
-
Risk of Racemization: Some β-amino carbonyl compounds can be prone to epimerization at the α-carbon under acidic or basic conditions.
-
Mitigation Strategy: Keep workup and purification steps as mild and quick as possible. Use buffered aqueous solutions for extractions and avoid prolonged exposure to strong acids or bases. If using silica gel, consider adding a small amount (~1%) of a non-volatile base like triethylamine to the eluent.
-
Frequently Asked Questions (FAQs)
Q: What are the most common catalytic strategies for synthesizing enantiopure β-amino acids? A: Several powerful methods exist, each with its own strengths. The most common include the Mannich reaction, conjugate additions, and asymmetric hydrogenation.[3][13]
-
Mannich Reaction: A three-component reaction involving an aldehyde, an amine, and a ketone or other enolizable carbonyl compound to form a β-amino carbonyl product.[9] Organocatalysis, particularly with proline and its derivatives, is a very common and effective strategy.[14][15]
-
Conjugate Addition (Aza-Michael Reaction): The addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. This is a highly atom-economical method.
-
Asymmetric Hydrogenation: The reduction of β-enamino esters using chiral transition metal catalysts (e.g., Rhodium or Ruthenium with chiral phosphine ligands) can provide access to β-amino acids with very high enantioselectivity.[4]
Q: How do I accurately determine the yield and enantiomeric excess (e.e.) of my product? A: Accurate determination is critical for troubleshooting.
-
Yield: The isolated yield should be determined after purification by weighing the pure product. A crude yield can be estimated by ¹H NMR using an internal standard of known concentration.
-
Enantiomeric Excess (e.e.): This is almost exclusively determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). You must develop a separation method using a suitable chiral stationary phase that can resolve the two enantiomers of your product or a suitable derivative.
Q: Can biocatalysis be used for β-amino acid synthesis? A: Yes, biocatalysis is a growing and powerful alternative. Enzymes like ω-transaminases can asymmetrically aminate β-keto acids to produce β-amino acids with excellent enantioselectivity.[16] This approach offers the advantages of mild reaction conditions (aqueous media, room temperature) and exceptional selectivity, though substrate scope can sometimes be a limitation.[17]
Catalytic Cycle Example: Proline-Catalyzed Mannich Reaction
This diagram illustrates the generally accepted catalytic cycle for the direct Mannich reaction, highlighting key intermediates where problems can occur.
Caption: Simplified catalytic cycle for a proline-catalyzed Mannich reaction.
References
- Application Notes and Protocols for the Purification of Peptides with Incorporated β-Homoamino Acids - Benchchem.
- Handling difficult peptides - how to purify beta amyloid peptides - Biotage. (2023).
- Solvent directed chemically divergent synthesis of β-lactams and α-amino acid derivatives with chiral isothiourea. RSC Advances.
- Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. (2015).
- NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. (2023).
- Synthetic difficulties to access α‐ and β‐amino acids. ResearchGate.
- Selectivity viacatalyst or substrate control in catalytic asymmetric transformations of bifunctional symmetrical substrates. Catalysis Science & Technology. (2011).
- Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews. (2010).
- Catalyst–Substrate Pairings for Carbocyclic and Heterocyclic Systems in Atroposelective Quinazolinone Synthesis (2024). SciSpace.
- Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. (2025).
- Organocatalytic asymmetric synthesis of beta(3)-amino acid derivatives. ResearchGate.
- Asymmetric synthesis of aromatic β-amino acids using ω-transaminase: Optimizing the lipase concentration to obtain thermodynamically unstable β-keto acids. Biotechnology Journal. (2015).
- Enantioselective anti-Mannich reaction catalyzed by modularly designed organocatalysts. Tetrahedron.
- Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. The Journal of Organic Chemistry.
- Mannich reaction. Wikipedia.
- Additive Effects on Asymmetric Catalysis. Chemical Reviews.
- Stereoselective Synthesis of β-Amino Acid Precursors by Organocatalysis. Synfacts. (2020).
- Synthesis of β‐Amino Acids via Catalyst‐ and Solvent‐Free Aza‐Michael Reaction. Chinese Journal of Chemistry. (2008).
- β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.
- Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. (2015).
- Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. (2021).
- Substrate Directed Asymmetric Reactions. Chemical Reviews. (2018).
- Enantioselective Mannich Reaction Promoted by Chiral Phosphinoyl-Aziridines. Molecules. (2019).
- Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology. (2021).
- Enantioselective Mannich Reaction. Buchler GmbH.
- Novel Purification Process for Amyloid Beta Peptide(1-40). Molecules. (2018).
- Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. The Journal of Organic Chemistry.
- Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research. (2023).
- Peptide Purification Process & Methods: An Overview. Bachem.
- Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry.
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- 3. chemistry.illinois.edu [chemistry.illinois.edu]
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- 5. Solvent directed chemically divergent synthesis of β-lactams and α-amino acid derivatives with chiral isothiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalyst–Substrate Pairings for Carbocyclic and Heterocyclic Systems in Atroposelective Quinazolinone Synthesis (2024) | Melody C. Guo [scispace.com]
- 7. Selectivity viacatalyst or substrate control in catalytic asymmetric transformations of bifunctional symmetrical substrates - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mannich reaction - Wikipedia [en.wikipedia.org]
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- 12. bachem.com [bachem.com]
- 13. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. Enantioselective anti-Mannich reaction catalyzed by modularly designed organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Asymmetric synthesis of aromatic β-amino acids using ω-transaminase: Optimizing the lipase concentration to obtain thermodynamically unstable β-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00080B [pubs.rsc.org]
Technical Support Center: Enhancing the Enantiomeric Purity of Methyl (R)-3-phenyl-beta-alaninate HCl
Welcome to the technical support resource for researchers and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome challenges and improve the enantiomeric excess (e.e.) of Methyl (R)-3-phenyl-beta-alaninate HCl. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure you achieve the highest possible stereochemical purity in your work.
Introduction
Methyl (R)-3-phenyl-beta-alaninate is a valuable chiral building block in the synthesis of various pharmaceutical agents. The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even cause undesirable side effects.[1] Therefore, achieving high enantiomeric excess (e.e.) is not merely a measure of chemical purity but a critical requirement for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide is designed to address the common hurdles encountered during its asymmetric synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing Methyl (R)-3-phenyl-beta-alaninate with high enantioselectivity?
A1: Several catalytic asymmetric methods are effective. The most common approaches involve forming the carbon-nitrogen or carbon-carbon bond stereoselectively. These include:
-
Asymmetric Conjugate Addition (Aza-Michael Reaction): This is a powerful method where a nitrogen nucleophile is added to an α,β-unsaturated carbonyl compound, like methyl cinnamate, in the presence of a chiral catalyst.[2][3]
-
Asymmetric Hydrogenation: The hydrogenation of enamines or other unsaturated precursors using chiral rhodium or ruthenium catalysts is a well-established industrial method for producing β-amino acids.[4]
-
Asymmetric Mannich Reactions: This involves the reaction of an imine with a ketone enolate or its equivalent, catalyzed by chiral organocatalysts or metal complexes, to set the desired stereocenter.[5][6]
-
Enzymatic and Biocatalytic Methods: Enzymes like transaminases or lipases can offer exceptional selectivity and operate under mild conditions, making them an increasingly popular choice for producing enantiopure amino acids.[7]
Q2: How do I accurately determine the enantiomeric excess of my product?
A2: Accurate determination of e.e. is crucial for validating your synthesis and purification efforts.[8] The most reliable and widely used technique is:
-
Chiral High-Performance Liquid Chromatography (HPLC): This method uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their direct quantification. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often effective for separating amino acid esters.[9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less direct than HPLC, NMR can be used with a chiral solvating agent or a chiral shift reagent. These agents interact differently with each enantiomer, inducing a chemical shift difference between corresponding protons and allowing for integration and e.e. calculation.[8][12]
Q3: My synthesis resulted in a product with moderate e.e. (e.g., 85-95%). Is it possible to upgrade the enantiomeric purity?
A3: Yes. It is common for an asymmetric synthesis to yield a product that requires further enantioenrichment. Crystallization-based methods are the most powerful tools for this purpose on a preparative scale.[1][13] The two main strategies are:
-
Diastereomeric Salt Crystallization: The racemic or enantioenriched amine is reacted with a chiral resolving agent (e.g., (R,R)-tartaric acid) to form a pair of diastereomeric salts.[14][15] These salts have different physical properties, including solubility, which allows one diastereomer to be selectively crystallized, isolated, and then converted back to the highly enantioenriched free amine.[16]
-
Preferential Crystallization: This method is applicable if the racemate crystallizes as a conglomerate (a physical mixture of separate R and S crystals). By seeding a supersaturated solution of the enantioenriched mixture with pure crystals of the desired enantiomer, you can induce the selective crystallization of that enantiomer, thereby increasing its proportion in the solid phase.[17][18]
Troubleshooting Guide: Low Enantiomeric Excess
This section addresses the most common issue encountered in this synthesis: obtaining a lower-than-expected enantiomeric excess. The following logical workflow will help you diagnose and solve the problem.
Caption: Troubleshooting workflow for low enantiomeric excess.
Q: My enantiomeric excess is poor (<90%). What are the most likely causes related to the synthesis itself?
A: If you have validated your analytical method, the next step is to scrutinize the reaction. Several factors can erode enantioselectivity.[8][19]
-
Cause 1: Catalyst Issues
-
Insight: The chiral catalyst or ligand is the heart of the asymmetric transformation. Its effectiveness can be compromised by impurities, improper activation, or degradation.[19] Many organometallic catalysts are sensitive to air and moisture, which can lead to deactivation.
-
Solution:
-
Purity and Handling: Use a freshly opened or properly stored catalyst/ligand. Handle air- and moisture-sensitive catalysts under an inert atmosphere (e.g., Argon or Nitrogen).
-
Activation: Ensure any required catalyst activation steps are performed correctly.
-
Loading: An incorrect catalyst loading can affect performance. Too low, and the background (racemic) reaction may become significant; too high can sometimes lead to side reactions or dimerization. Verify your calculations and re-screen catalyst loading.
-
-
-
Cause 2: Reagent and Solvent Purity
-
Insight: Impurities in your starting materials (e.g., methyl cinnamate) or solvents can act as poisons to the catalyst. Water is a common culprit that can quench many sensitive catalysts and reagents.[19]
-
Solution:
-
Purify Substrates: Purify starting materials via distillation or recrystallization if their purity is questionable.
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Ensure all glassware is rigorously dried before use.
-
-
-
Cause 3: Suboptimal Reaction Conditions
-
Insight: Enantioselectivity is often highly sensitive to temperature, concentration, and reaction time. The energy difference between the two diastereomeric transition states leading to the R and S products can be small, and changes in temperature can significantly impact the product ratio.
-
Solution:
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by better differentiating the activation energies of the competing diastereomeric pathways. Run a temperature screen (e.g., 0 °C, -20 °C, -40 °C) to find the optimum.
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex.[8] Screen a range of solvents to identify the one that provides the best selectivity.
-
Time: Monitor the reaction over time. A long reaction time could potentially lead to product racemization if a pathway exists under the reaction conditions.
-
-
Q: I've optimized my synthesis, but the e.e. is still not >99%. Could the product be racemizing during workup or isolation?
A: Yes, this is a critical consideration. The stereocenter in β-amino esters can be susceptible to epimerization (racemization) under certain conditions, particularly exposure to strong base or acid, or elevated temperatures.
-
Insight: The final step often involves converting the free base to the hydrochloride salt. Improper pH control or prolonged heating during this step or subsequent crystallizations can erode the enantiomeric purity achieved during the synthesis.
-
Solution:
-
Mild Workup: Use mild acidic and basic conditions during the aqueous workup. Avoid prolonged exposure to extreme pH values.
-
Temperature Control: Perform all concentration and isolation steps at the lowest practical temperature to minimize the risk of racemization.
-
Analyze at Each Step: Take samples after the reaction, after workup, and after crystallization to pinpoint where the loss of e.e. is occurring.
-
| Problem | Potential Cause | Recommended Action |
| Low e.e. (<90%) after synthesis | Catalyst deactivation or impurity. | Use fresh, pure catalyst; ensure inert atmosphere; handle properly.[19] |
| Non-anhydrous conditions. | Use dry solvents and glassware; check reagents for water content.[19] | |
| Suboptimal temperature. | Screen lower reaction temperatures (e.g., 0 °C, -20 °C).[8] | |
| e.e. decreases after workup/isolation | Racemization due to harsh pH. | Maintain mild pH during extractions; avoid strong acids/bases. |
| Racemization due to heat. | Concentrate solvents at low temperature (rotary evaporator with water bath). | |
| Final product e.e. is good but not excellent (95-98%) | Co-crystallization of enantiomers. | Optimize crystallization solvent, temperature profile, and cooling rate.[1][13] |
| Inefficient chiral resolution. | Screen different resolving agents or crystallization conditions.[15][16] |
Key Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general framework for analyzing Methyl 3-phenyl-beta-alaninate HCl. Specific conditions must be optimized for your instrument and column.
1. Sample Preparation:
- Accurately weigh ~1-2 mg of your sample into a 2 mL HPLC vial.
- Dissolve the sample in 1.0 mL of the mobile phase or a compatible solvent (e.g., a mixture of hexane and isopropanol). Ensure complete dissolution.
2. HPLC Conditions (Example):
- Instrument: Standard HPLC system with UV detector.
- Chiral Column: A polysaccharide-based column such as Daicel Chiralpak AD-H or Chiralcel OD-H is a good starting point.[20]
- Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is common. A small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) may be needed to improve peak shape, depending on whether the free base or salt is being analyzed.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at 254 nm.
- Injection Volume: 5-10 µL.
3. Analysis:
- Inject a sample of the racemic material first to identify the retention times of both the (R) and (S) enantiomers.
- Inject your synthesized sample.
- Integrate the peak areas for both enantiomers (Area_R and Area_S).
- Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100
Protocol 2: Enantiomeric Enrichment via Diastereomeric Salt Crystallization
This protocol describes a method to upgrade the enantiomeric purity of your product if it is below the desired specification.
1. Selection of Resolving Agent:
- For a basic compound like Methyl 3-phenyl-beta-alaninate, a chiral acid is used as the resolving agent. Common choices include (2R,3R)-(+)-Tartaric acid, (1S)-(+)-10-Camphorsulfonic acid, or (R)-(-)-Mandelic acid.[14][15]
2. Formation and Crystallization of Diastereomeric Salts:
- Dissolve your enantioenriched Methyl 3-phenyl-beta-alaninate (free base form, 1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetone).
- In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalents, start with 0.5) in the same solvent, heating gently if necessary.
- Slowly add the resolving agent solution to the amino ester solution while stirring.
- Salt formation may be immediate, or crystallization may require cooling, partial solvent evaporation, or seeding with a previously formed crystal.
- Allow the mixture to stand and crystallize. The goal is for the salt of one diastereomer to be significantly less soluble and crystallize out, leaving the other diastereomer in the mother liquor.
- The cooling rate can be critical; slow cooling often yields purer crystals.[13]
3. Isolation and Analysis:
- Isolate the crystals by filtration and wash with a small amount of cold solvent.
- Dry the crystals. This is your diastereomerically enriched salt.
- To check the purity, you must first liberate the free amine from the salt (see step 4) and then analyze its e.e. by chiral HPLC.
4. Liberation of the Enriched Amine:
- Dissolve the isolated diastereomeric salt in water.
- Add a mild base (e.g., saturated aqueous sodium bicarbonate solution) to adjust the pH to ~8-9.
- Extract the free amino ester into an organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantioenriched free base.
- Convert to the HCl salt by dissolving in a suitable solvent (like ether or ethyl acetate) and adding a solution of HCl in the same solvent.
5. Optimization:
- This process is often iterative. You may need to screen different solvents, temperatures, and equivalents of the resolving agent to achieve optimal separation and yield.[1][18]
References
-
Ordóñez, M., et al. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(7), 2588-90. Available at: [Link]
-
Ordóñez, M., et al. (2004). Asymmetric Synthesis of Beta-Amino Esters by aza-Michael Reaction of Alpha,beta-Unsaturated Amides Using (S,S)-(+)-pseudoephedrine as Chiral Auxiliary. PubMed. Available at: [Link]
-
Do, H.-Q., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Chemistry Portal. Available at: [Link]
-
Wang, Z., et al. (2024). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. Available at: [Link]
-
Do, H.-Q., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters. Available at: [Link]
-
Li, R., et al. (2008). Enantioenrichment by Crystallization. Organic Process Research & Development, 12(2), 291-300. Available at: [Link]
-
Madarász, Á., et al. (2017). A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas antisolvent fractionation of chlorine-substituted mandelic acid derivatives. SciSpace. Available at: [Link]
-
Li, R., et al. (2008). Enantioenrichment by Crystallization. Organic Process Research & Development. Available at: [Link]
-
Ghorai, M. K., et al. (2015). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Angewandte Chemie International Edition. Available at: [Link]
-
Kubik, S., et al. (2016). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules. Available at: [Link]
-
Reddy, B. V. S., et al. (2019). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega, 4(1), 1485-1491. Available at: [Link]
-
Kumar, A., & Maurya, R. A. (2015). Enantioselective Synthesis of β-Amino acids: A Review. Hilaris Publisher. Available at: [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available at: [Link]
-
Juaristi, E., & Soloshonok, V. A. (2005). Enantioselective Synthesis of β-Amino Acids. Semantic Scholar. Available at: [Link]
-
Abbasi, M., et al. (2018). A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
-
Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]
-
Jackson, R. F. W., et al. (1998). A simple method for enriching the enantiomeric purity of a functional molecule already rich in one enantiomer. Chemical Communications. Available at: [Link]
-
Organic Syntheses (n.d.). L-Phenylalanine Methyl Ester Hydrochloride. Available at: [Link]
-
List, B., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society. Available at: [Link]
-
Dupray, V. (2021). Recrystallization of Enantiomers from Conglomerates. ResearchGate. Available at: [Link]
-
Phenomenex (n.d.). Technical Guide To Chiral HPLC Separations. Available at: [Link]
-
University of Bath (n.d.). Asymmetric reactions_synthesis. Available at: [Link]
-
Calmes, M., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Molecules. Available at: [Link]
-
Wang, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Available at: [Link]
-
PrepChem (n.d.). Synthesis of DL-phenylalanine methyl ester hydrochloride. Available at: [Link]
-
Mazzotti, M., et al. (2022). Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. Journal of the American Chemical Society. Available at: [Link]
-
Organic Syntheses (n.d.). Preparation of (2R,5S)-2-tert-Butyl-3,5-dimethylimidazolidin-4-one. Available at: [Link]
-
Ask this paper (2022). Recent advances in the field of chiral crystallization. Available at: [Link]
-
Wang, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Available at: [Link]
-
University of Bristol (n.d.). Asymmetric Synthesis. Available at: [Link]
-
Wikipedia (n.d.). Chiral resolution. Available at: [Link]
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- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters [organic-chemistry.org]
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- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scalability Issues in the Synthesis of Chiral Beta-Amino Esters
Welcome to the Technical Support Center for the synthesis of chiral beta-amino esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these valuable synthetic building blocks. Chiral β-amino esters are crucial components in numerous pharmaceuticals, making their efficient and scalable synthesis a significant challenge in the chemical industry.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during the transition from laboratory-scale experiments to larger-scale production.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and challenges faced when scaling up the synthesis of chiral beta-amino esters.
Q1: Why does the enantioselectivity of my reaction decrease upon scale-up?
A1: A drop in enantiomeric excess (% ee) is a frequent and frustrating issue during scale-up.[3] Several factors can contribute to this:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized temperature gradients and concentration differences. These inconsistencies can affect the catalyst's performance and the stereochemical outcome of the reaction.
-
Catalyst Deactivation: On a larger scale, the catalyst is exposed to reactants and potential impurities for longer periods, which can lead to deactivation. The surface area to volume ratio also changes, potentially impacting catalyst stability and turnover.
-
Changes in Reaction Kinetics: The kinetics of the reaction can be altered at a larger scale due to the factors mentioned above, leading to the formation of undesired stereoisomers.
-
Impurity Profiles: The purity of starting materials and solvents can have a more pronounced effect on a larger scale. Trace impurities that were negligible in a small-scale reaction can act as catalyst poisons or promote side reactions.
Q2: My reaction yield is significantly lower on a larger scale. What are the likely causes?
A2: Lower yields upon scale-up can often be attributed to a combination of physical and chemical factors:
-
Inefficient Mixing: Poor agitation in large reactors can result in incomplete reactions, as reactants may not come into sufficient contact.
-
Heat Transfer Issues: Exothermic or endothermic reactions that are easily managed on a small scale can become problematic in large reactors. Poor heat dissipation can lead to side reactions or decomposition of products and reagents.
-
Extended Reaction Times: Longer reaction times, often necessary for larger batches, can lead to product degradation or the formation of byproducts.
-
Difficult Product Isolation: Isolating the desired product from a large volume of reaction mixture can be challenging. Issues with extraction, precipitation, or chromatography can lead to significant product loss.
Q3: What are the primary safety concerns when scaling up the synthesis of chiral beta-amino esters?
A3: Safety is paramount in any chemical synthesis, and the risks are often magnified during scale-up. Key considerations include:
-
Handling of Hazardous Reagents: Many synthetic routes employ hazardous materials such as strong bases, pyrophoric reagents, or toxic catalysts.[2][4] Handling large quantities of these substances requires stringent safety protocols and specialized equipment.
-
Thermal Runaway: Exothermic reactions pose a significant risk of thermal runaway if not properly controlled. This can lead to a rapid increase in temperature and pressure, potentially causing reactor failure.
-
Solvent Handling: The use of large volumes of flammable organic solvents increases the risk of fire and explosion. Proper ventilation, grounding, and handling procedures are essential.
-
Waste Disposal: Large-scale synthesis generates significant amounts of chemical waste, which must be handled and disposed of in an environmentally responsible and compliant manner.
Troubleshooting Guides
This section provides detailed, step-by-step guidance for addressing specific problems you may encounter during the scale-up of chiral beta-amino ester synthesis.
Issue 1: Inconsistent or Low Enantioselectivity
A decrease in enantioselectivity is a critical issue that can render a synthetic route unviable for pharmaceutical applications.
Causality and Troubleshooting Workflow
Step-by-Step Protocol for Diagnosing and Resolving Low Enantioselectivity
-
Verify Temperature Homogeneity:
-
Action: Use multiple temperature probes within the reactor to map the temperature distribution.
-
Rationale: Localized hot or cold spots can significantly impact the stereochemical outcome of the reaction. Inadequate heat transfer is a common problem in larger vessels.
-
Solution: Improve agitation by adjusting the stirrer speed or using a different type of impeller. Ensure the reactor's heating/cooling jacket is functioning optimally.
-
-
Optimize Mixing Efficiency:
-
Action: Perform a mixing study using a non-reactive tracer to visualize mixing patterns and identify dead zones.
-
Rationale: Poor mixing can lead to non-uniform concentrations of reactants and catalyst, resulting in inconsistent reaction rates and selectivities.
-
Solution: Modify the reactor geometry, such as by adding baffles, or change the stirrer design to improve turbulence and bulk mixing.
-
-
Evaluate Catalyst Performance and Stability:
-
Action: Analyze catalyst samples taken at different time points during the reaction to check for degradation or leaching.
-
Rationale: The catalyst may not be stable under the prolonged reaction times or slightly different conditions of a large-scale run.
-
Solution: Consider catalyst immobilization to improve stability and ease of recovery.[5] It may also be necessary to screen for a more robust catalyst or adjust the catalyst loading.
-
-
Scrutinize Raw Material Purity:
-
Action: Re-analyze all starting materials and solvents for impurities that might not have been detected at a smaller scale.
-
Rationale: Trace impurities can act as catalyst poisons or participate in side reactions, leading to a decrease in both yield and enantioselectivity.
-
Solution: Purify critical raw materials before use. Implement stricter quality control specifications for incoming materials.
-
Issue 2: Catalyst Deactivation and Recovery Challenges
Catalyst cost and efficiency are critical for the economic viability of a large-scale synthesis.
Common Causes of Catalyst Deactivation
| Cause | Description | Potential Solutions |
| Poisoning | Impurities in the feedstock (e.g., sulfur, water) can irreversibly bind to the catalyst's active sites. | Purify starting materials; use scavenger resins. |
| Leaching | The active metal of a heterogeneous catalyst can dissolve into the reaction medium. | Immobilize the catalyst on a more robust support; optimize solvent and temperature. |
| Fouling | Deposition of byproducts or polymers on the catalyst surface blocks active sites. | Optimize reaction conditions to minimize byproduct formation; implement a catalyst regeneration procedure. |
| Sintering | At high temperatures, small metal particles on a support can agglomerate into larger ones, reducing the active surface area. | Use a thermally stable support; operate at lower temperatures if possible. |
Protocol for Improving Catalyst Recovery and Reuse
-
Selection of a Heterogeneous Catalyst:
-
Action: If currently using a homogeneous catalyst, investigate heterogeneous alternatives.
-
Rationale: Heterogeneous catalysts are generally easier to separate from the reaction mixture via filtration, which is more scalable than chromatographic separation.
-
-
Catalyst Immobilization:
-
Development of a Regeneration Protocol:
-
Action: For catalysts that deactivate through fouling, develop a procedure to regenerate their activity.
-
Rationale: Regeneration can significantly extend the lifetime of the catalyst, reducing overall costs. This may involve washing with specific solvents or a mild thermal treatment.
-
Issue 3: Product Isolation and Purification Difficulties
Isolating a pure chiral beta-amino ester from a large-scale reaction can be a significant bottleneck.
Workflow for Optimizing Downstream Processing
Strategies for Efficient Purification
-
Optimize the Work-up Procedure:
-
Action: Carefully select the quenching agent and conditions to minimize the formation of emulsions and byproducts.
-
Rationale: A clean work-up simplifies subsequent purification steps. For example, using a buffered aqueous solution for quenching can help control the pH and prevent product degradation.
-
-
Develop a Scalable Crystallization Protocol:
-
Action: Screen a variety of solvents and solvent mixtures to find conditions that provide good recovery and high purity of the desired enantiomer.
-
Rationale: Crystallization is a highly scalable and cost-effective purification method. Seeding with a small amount of pure product can often improve the crystallization process.
-
-
Consider Alternative Purification Techniques:
-
Action: If chromatography is unavoidable, explore more scalable options such as simulated moving bed (SMB) chromatography.
-
Rationale: While traditional column chromatography is difficult to scale, SMB can be a continuous and efficient method for separating enantiomers on an industrial scale.
-
By systematically addressing these common scalability issues, researchers and chemical engineers can develop robust and efficient processes for the large-scale synthesis of chiral beta-amino esters, thereby facilitating the production of important pharmaceutical compounds.
References
- Song, J., Shih, H.-W., & Deng, L. (2007).
- Green, J. J., Langer, R., & Anderson, D. G. (2008). A combinatorial polymer library approach for the discovery of new materials for gene delivery.
- Das, B., Srilatha, M., Veeranjaneyulu, B., & Rao, B. R. (2010). A one-pot, three-component reaction between an aromatic aldehyde, an enolizable ketone or a β-keto ester, and a nitrile in the presence of acetyl chloride is accomplished efficiently using cyanuric chloride in an aqueous medium to give the corresponding β-acetamido ketone or ester in high yield. Synthesis, 2010(05), 803-806.
- Hatano, M., Horibe, T., & Ishihara, K. (2010).
-
Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2025). Nature Communications. [Link]
-
Poly β-Amino Esters (PBAEs): A Comprehensive Guide. (n.d.). ResolveMass Laboratories Inc. [Link]
-
Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. (2019). The Journal of Organic Chemistry. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Chemical Reviews. [Link]
-
Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2021). Arts & Sciences Theses and Dissertations. [Link]
-
Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. (2021). Journal of the American Chemical Society. [Link]
-
Poly(β-amino esters): Procedures for Synthesis and Gene Delivery. (2012). Methods in Molecular Biology. [Link]
-
Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. (2022). Frontiers in Bioengineering and Biotechnology. [Link]
-
Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. (2021). Theses and Dissertations. [Link]
-
Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. (2020). Molecules. [Link]
-
Enzymatic Stereoselective Synthesis of β-Amino Acids. (2018). ResearchGate. [Link]
-
Recent advances in the catalytic asymmetric synthesis of beta-amino acids. (2010). Chemical Society Reviews. [Link]
-
β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. (n.d.). Organic Chemistry Portal. [Link]
-
3D Macrocyclic Structure Boosted Gene Delivery: Multi-Cyclic Poly(β-Amino Ester)s from Step Growth Polymerization. (2023). Journal of the American Chemical Society. [Link]
-
A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (2024). RSC Advances. [Link]
-
Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. (2015). Organic & Biomolecular Chemistry. [Link]
-
Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. (2021). Synlett. [Link]
-
Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. (1997). Journal of the American Chemical Society. [Link]
-
A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (2024). RSC Advances. [Link]
-
Reversal of Enantioselectivity in Chiral Metal Complex-Catalyzed Asymmetric Reactions. (2019). Organic & Biomolecular Chemistry. [Link]
-
Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. (2025). Beilstein Journal of Organic Chemistry. [Link]
-
Origin of enantioselectivity reversal in Lewis acid-catalysed Michael additions relying on the same chiral source. (2021). Nature Communications. [Link]
-
(PDF) Rapid and Scalable Synthesis of Innovative Unnatural α, β or γ-Amino Acids Functionalized with Tertiary Amines on their Side-chain. (2015). ResearchGate. [Link]
-
Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. (2024). RSC Advances. [Link]
-
Structures of β-Amino Ester Enolates: New Strategies Using the Method of Continuous Variation. (2011). Journal of the American Chemical Society. [Link]
-
Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. (2020). Catalysts. [Link]
-
CuI-Catalyzed Coupling Reaction of β-Amino Acids or Esters with Aryl Halides at Temperature Lower Than That Employed in the Normal Ullmann Reaction. Facile Synthesis of SB-214857. (2001). Organic Letters. [Link]
-
The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. (2017). Organic & Biomolecular Chemistry. [Link]
-
Amino Turbo Chirality and Its Asymmetric Control. (2022). Journal of the American Chemical Society. [Link]
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Technical Support Center: Managing the Hygroscopic Nature of Amino Acid Hydrochlorides in Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges posed by the hygroscopic nature of amino acid hydrochlorides in chemical reactions. Understanding and controlling the water content of these essential reagents is paramount for reaction efficiency, yield, and the prevention of unwanted side reactions.
Introduction: The Challenge of Hygroscopicity
Amino acid hydrochlorides, while offering improved solubility and stability over their free-base counterparts, are notoriously hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][2] This absorbed water can act as an unwanted nucleophile, hydrolyze sensitive reagents, and ultimately compromise the integrity of your synthesis. This guide will equip you with the knowledge and practical techniques to mitigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield unexpectedly low when using amino acid hydrochlorides?
A low yield is one of the most common consequences of uncontrolled moisture. The absorbed water can interfere with your reaction in several ways:
-
Hydrolysis of Coupling Reagents: In peptide synthesis, coupling reagents like carbodiimides (e.g., EDC) are highly susceptible to hydrolysis, rendering them inactive.[3]
-
Competing Reactions: Water can act as a competing nucleophile, leading to the formation of unwanted byproducts.
-
Deactivation of Catalysts: Many catalysts used in organic synthesis are sensitive to water and can be deactivated, slowing down or halting the desired transformation.
-
Alteration of Reaction Conditions: The presence of water can change the polarity of the solvent system, affecting reaction rates and equilibria.
Q2: I've noticed clumping and poor solubility of my amino acid hydrochloride. Is this related to moisture?
Yes, this is a classic sign of water absorption. As the salt absorbs moisture, it can form hydrates, leading to clumping, caking, and changes in physical properties.[2][4] This can make accurate weighing and dissolution difficult, introducing significant error into your experiment.
Q3: How can I determine the water content of my amino acid hydrochloride?
Accurately quantifying the water content is crucial for stoichiometric calculations and ensuring anhydrous conditions. The gold standard for water determination is the Karl Fischer titration .[5][6][7]
-
Principle: This method is based on a quantitative reaction between water and a solution of iodine, sulfur dioxide, and a base in an alcohol solvent.[7]
-
Applicability: It is highly specific for water and can detect even trace amounts.[6][7] For amino acids that are poorly soluble in common Karl Fischer solvents, a KF oven can be used to heat the sample and transfer the evaporated water to the titration cell.[8][9]
Other methods like Loss on Drying (LOD) are less specific as they measure the loss of any volatile components, not just water.[6]
Q4: What are the best practices for storing hygroscopic amino acid hydrochlorides?
Proper storage is the first line of defense against moisture contamination.
-
Airtight Containers: Always store amino acid hydrochlorides in tightly sealed containers.[2]
-
Desiccators: For long-term storage or after opening a new container, place it inside a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride).[1]
-
Inert Atmosphere: For highly sensitive applications, storing reagents in a glove box or under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1][10]
-
Aliquotting: To prevent repeated exposure of the bulk material to the atmosphere, consider creating smaller, single-use aliquots.[11]
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Reaction Conversion | Moisture contamination quenching reagents or deactivating catalysts. | 1. Dry the Amino Acid Hydrochloride: Use one of the drying protocols outlined below. 2. Verify Solvent Anhydrousness: Ensure solvents are properly dried and stored over molecular sieves. 3. Handle Reagents Under Inert Atmosphere: Use a glove box or Schlenk line for weighing and dispensing.[10][12] 4. Check Glassware: Oven-dry all glassware at >120°C for several hours or flame-dry under vacuum immediately before use.[12][13] |
| Formation of Unidentified Byproducts | Water-induced side reactions, such as hydrolysis of esters or amides. | 1. Implement Rigorous Anhydrous Techniques: Follow all steps for preventing moisture contamination. 2. Analyze Byproducts: Use techniques like LC-MS or NMR to identify byproducts and deduce the unwanted reaction pathway. 3. Consider Alternative Protecting Groups: Some protecting groups may be more robust to trace amounts of water. |
| Inconsistent Reaction Results | Variable water content in the amino acid hydrochloride starting material. | 1. Quantify Water Content: Perform Karl Fischer titration on each new batch of reagent.[5][6] 2. Standardize Drying Procedure: Apply a consistent drying protocol to all batches before use. 3. Adjust Stoichiometry: Account for the measured water content when calculating reagent amounts. |
| Reagent Clumping and Handling Difficulties | Significant water absorption leading to changes in the physical state of the solid. | 1. Dry the Reagent: This will often break up clumps and restore the free-flowing powder form. 2. Improve Storage Conditions: Store in a desiccator or glove box to prevent future moisture uptake.[1][10] 3. Use a Mortar and Pestle (in a dry environment): If drying does not fully resolve clumping, gently grind the material in a glove box or under a stream of inert gas. |
Experimental Protocols
Protocol 1: Drying Amino Acid Hydrochlorides
Objective: To remove absorbed atmospheric moisture from a solid amino acid hydrochloride.
Method A: Vacuum Oven Drying
-
Place the amino acid hydrochloride in a suitable glass container (e.g., a round-bottom flask or a crystallization dish).
-
Place the container in a vacuum oven.
-
Heat the oven to a temperature appropriate for the specific amino acid, ensuring it is below its decomposition temperature. A temperature of 50-80°C is often a safe starting point.
-
Apply a vacuum and allow the material to dry for several hours or overnight.[13][14]
-
To confirm dryness, weigh the sample periodically until a constant weight is achieved.[13]
-
Allow the sample to cool to room temperature under vacuum or in a desiccator before use.[13]
Method B: Azeotropic Removal of Water
This method is particularly useful when the amino acid hydrochloride is to be used in a reaction where the solvent is also a good azeotroping agent.
-
Set up a reaction flask with a Dean-Stark apparatus and a reflux condenser.[15][16][17]
-
Add the hygroscopic amino acid hydrochloride and a solvent that forms a lower-boiling azeotrope with water (e.g., toluene, xylene).[18][19][20]
-
Heat the mixture to reflux. The water-solvent azeotrope will distill, condense, and collect in the Dean-Stark trap.[16][21]
-
The denser water will separate and collect at the bottom of the trap, while the solvent will overflow and return to the reaction flask.[15][21]
-
Continue the reflux until no more water is collected in the trap.
-
The resulting solution in the reaction flask is now anhydrous and can be used directly for the subsequent reaction.
Protocol 2: Handling Hygroscopic Reagents Using a Schlenk Line
Objective: To weigh and dispense a hygroscopic amino acid hydrochloride while minimizing exposure to the atmosphere.
-
Ensure all glassware is thoroughly dried (oven-dried or flame-dried under vacuum).[12][13]
-
Assemble the Schlenk flask and connect it to the Schlenk line.
-
Evacuate the flask and backfill with a dry, inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of atmospheric gases.
-
Under a positive pressure of the inert gas, briefly remove the stopper and add the hygroscopic amino acid hydrochloride.
-
Immediately restopper the flask and purge with the inert gas.
-
The reagent is now ready for the addition of anhydrous solvents or other reagents via a syringe or cannula.
Visualizing the Workflow
The following diagram illustrates the decision-making process for handling amino acid hydrochlorides.
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- 21. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to HPLC Methods for Determining Enantiomeric Purity of Methyl (R)-3-phenyl-beta-alaninate HCl
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile. For active pharmaceutical ingredients (APIs) like Methyl (R)-3-phenyl-beta-alaninate, a chiral building block, ensuring high enantiomeric purity is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust determination of the enantiomeric purity of its hydrochloride salt, offering insights into method selection and optimization for researchers, scientists, and drug development professionals.
The Imperative of Enantiomeric Purity in Chiral Building Blocks
Methyl (R)-3-phenyl-beta-alaninate is a chiral molecule whose enantiomers can exhibit markedly different biological activities. The seemingly minor difference in the spatial arrangement of atoms can lead to one enantiomer being a potent therapeutic while the other is inactive or, in some cases, toxic. Regulatory bodies worldwide, including the U.S. Food and Drug Administration, have stringent requirements for the stereochemical characterization of chiral drugs.[1] Therefore, a precise and validated analytical method to quantify the undesired (S)-enantiomer in the desired (R)-enantiomer of Methyl 3-phenyl-beta-alaninate HCl is a non-negotiable aspect of quality control.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for this purpose, offering direct separation of enantiomers without the need for derivatization, which can introduce additional analytical complexities.[2] The choice of CSP and mobile phase is critical and is dictated by the analyte's structure and physicochemical properties.
Comparative Analysis of Chiral Stationary Phases
For an analyte like Methyl 3-phenyl-beta-alaninate, which possesses a primary amine, an ester group, and an aromatic ring, several types of CSPs can be considered. This guide will compare two of the most successful and mechanistically distinct approaches: polysaccharide-based CSPs and crown ether-based CSPs.
Method A: Polysaccharide-Based Chiral Stationary Phase
Polysaccharide-based CSPs, particularly those derived from cellulose or amylose coated or bonded to a silica support, are the most widely used for their broad applicability.[3] The chiral recognition mechanism is a complex interplay of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, where the analyte fits into chiral grooves or cavities on the polysaccharide derivative.[1] For amino acid esters, the carbamate groups on the polysaccharide backbone are crucial for forming hydrogen bonds with the analyte's amino and ester groups.
Method B: Crown Ether-Based Chiral Stationary Phase
Crown ether-based CSPs are specifically designed for the separation of compounds containing primary amino groups.[5] The chiral recognition is based on the formation of an inclusion complex between the protonated primary amine (R-NH3+) of the analyte and the cavity of the chiral crown ether.[6] This primary interaction is supplemented by secondary interactions between the analyte's substituents and the chiral barriers of the crown ether. For this reason, a column like CROWNPAK® CR-I(+) is an excellent candidate. The mobile phase must be acidic to ensure the protonation of the analyte's amino group, a prerequisite for complexation.[7]
Experimental Protocols
The following protocols are proposed based on established methods for analogous compounds and are intended as a starting point for method development and validation.
Protocol 1: Polysaccharide-Based CSP Method
This method is adapted from general procedures for separating amino acid esters on polysaccharide phases.[4]
-
Objective: To separate the enantiomers of Methyl 3-phenyl-beta-alaninate using a polysaccharide-based CSP in normal phase mode.
Caption: Workflow for Enantiomeric Purity by Polysaccharide-Based CSP.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Mix n-hexane, isopropanol, and diethylamine in a ratio of 90:10:0.1 (v/v/v). Degas the solution before use. The basic additive (diethylamine) is crucial for improving peak shape and preventing interactions with residual silanols on the silica support.
-
Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 1.0 mg/mL. For the HCl salt, the presence of a basic additive in the mobile phase helps to neutralize the acid and ensure the analyte is in its free base form for optimal interaction with the CSP.
-
HPLC System and Conditions:
-
Column: CHIRALPAK® ID (250 x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample solution and record the chromatogram. The (S)-enantiomer is expected to elute after the (R)-enantiomer on many polysaccharide columns, but the elution order should be confirmed with an enantiomeric standard.
Protocol 2: Crown Ether-Based CSP Method
This protocol is based on the successful separation of a similar β-amino acid ester on a CROWNPAK® column.[7]
-
Objective: To separate the enantiomers of Methyl 3-phenyl-beta-alaninate using a crown ether-based CSP.
Caption: Workflow for Enantiomeric Purity by Crown Ether-Based CSP.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid and adjust the pH to 2.0 with dilute sodium hydroxide or perchloric acid. Degas the solution. The acidic pH is essential to protonate the primary amine of the analyte for complexation with the crown ether.[7]
-
Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
HPLC System and Conditions:
-
Column: CROWNPAK® CR-I(+) (150 x 4.6 mm, 5 µm).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 20°C. Temperature can be a critical parameter for optimizing resolution on crown ether columns.[7]
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Equilibrate the column with the mobile phase. Inject the sample and record the chromatogram. On the CR-I(+) column, the D-enantiomer (or S-enantiomer in this case) typically elutes before the L-enantiomer (R-enantiomer). This should be verified.
Performance Comparison and Data Summary
The choice between these methods will depend on the specific requirements of the analysis, such as speed, resolution, and robustness. The following table summarizes the expected performance characteristics based on data from analogous separations.
| Parameter | Method A (Polysaccharide-Based) | Method B (Crown Ether-Based) | Rationale & Insights |
| Chiral Selector | Amylose tris(3-chlorophenylcarbamate) | Chiral 18-crown-6 ether | Polysaccharide CSPs offer broad selectivity, while crown ethers are highly specific for primary amines. |
| Mobile Phase | Normal Phase (Hexane/IPA/DEA) | Reversed Phase (Aqueous Acid) | Method A uses organic solvents, which can be more expensive and hazardous. Method B is more aqueous-based. |
| Expected Resolution (Rs) | > 2.0 | > 1.5 | Both methods are expected to provide baseline resolution. Polysaccharide phases often yield very high efficiency. |
| Typical Run Time | 15-25 minutes | 20-30 minutes | Run times are comparable, but can be optimized by adjusting flow rate and mobile phase composition. |
| Key Strengths | High efficiency, broad applicability, robust. | High selectivity for primary amines, no derivatization needed.[7] | Method A is a versatile screening column. Method B is highly targeted for this class of compound. |
| Potential Challenges | Elution order can be unpredictable. | Sensitive to mobile phase pH and temperature.[7] | Careful control of pH is critical for reproducibility in Method B. |
| Robustness | Generally high. | Highly dependent on pH control. | The normal phase method may be more forgiving to minor mobile phase variations than the pH-critical crown ether method. |
Conclusion and Recommendations
Both polysaccharide-based and crown ether-based chiral stationary phases present viable and robust options for determining the enantiomeric purity of this compound.
-
For initial screening and routine quality control , the polysaccharide-based method (Method A) is recommended due to its versatility and historically high success rate for a wide range of chiral compounds.[2]
-
The crown ether-based method (Method B) is a highly selective alternative that leverages a specific molecular recognition mechanism. It is particularly advantageous when other methods fail or when a mechanistically different, orthogonal method is required for validation purposes.
Ultimately, the optimal method must be determined empirically and subjected to full validation in accordance with ICH guidelines to ensure its accuracy, precision, and robustness for its intended purpose in a regulated environment.
References
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Retrieved from [Link]
- Park, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 235-243.
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Vtechworks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]
- Influence of the aromatic moiety in α- and β-arylalanines on their biotransformation with phenylalanine. (n.d.). Supporting Information.
- Brückner, H., & Keller-Hoehl, C. (1990). Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography.
- Hyun, M. H., et al. (2001). New chiral crown ether stationary phase for the liquid chromatographic resolution of α-amino acid enantiomers.
-
Daicel. (n.d.). Daicel Chiral Amino Acids Analysis. Retrieved from [Link]
- Doru, C., & Oprean, R. (2011). Ligand exchange chromatography of some amino acids enantiomers. Farmacia, 59(4), 450-457.
- Berkecz, R., et al. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 26(15), 4488.
- Phenomenex. (n.d.). Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange.
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Daicel. (n.d.). DAICEL Chiral Application Search. Retrieved from [Link]
- Phenomenex. (n.d.). APPLICATIONS. Retrieved from a Phenomenex Technical Note on fungicide analysis.
- Pataj, Z., et al. (2021). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 26(11), 3345.
-
Regis Technologies. (n.d.). Crown-Ether Chiral Stationary Phases. Retrieved from [Link]
- Daicel and ChromTech columns - HPLC. (n.d.).
- Kersten, B. S. (1994). HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester.
- ResearchGate. (n.d.). The structure of chiral crown ether utilized in the Crownpak CR(+) and....
- Phenomenex. (2012). The Chiral Notebook.
- Le, T. P., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4604.
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LCGC International. (n.d.). Application Notes: Chiral. Retrieved from [Link]
-
Belysa. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]
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A Senior Application Scientist's Guide to Chiral HPLC Analysis of Beta-Amino Acid Esters
For researchers, medicinal chemists, and professionals in drug development, the stereoselective analysis of beta-amino acid esters is a critical step in ensuring the safety, efficacy, and quality of novel therapeutics and chiral synthons. These compounds are integral building blocks in modern pharmaceuticals, often conferring unique structural and metabolic properties.[1] This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for the enantiomeric resolution of beta-amino acid esters, supported by experimental data and field-proven insights.
The Significance of Chiral Purity in Beta-Amino Acid Esters
The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even toxic.[2] Therefore, the accurate determination of enantiomeric purity is not merely an analytical task but a fundamental aspect of drug development and quality control. HPLC, with its high resolution and sensitivity, stands as a premier technique for chiral separations.[2]
A Comparative Analysis of Chiral Stationary Phases (CSPs)
The heart of a successful chiral separation lies in the selection of the appropriate chiral stationary phase (CSP). The choice of CSP dictates the selectivity and resolution of the enantiomeric pair. Several classes of CSPs have demonstrated utility in the separation of amino acids and their derivatives. Here, we compare the most relevant types for the analysis of beta-amino acid esters.
Macrocyclic Glycopeptide-Based CSPs
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin (e.g., CHIROBIOTIC T) and vancomycin, are renowned for their broad enantioselectivity.[3] Their complex three-dimensional structures offer a multitude of chiral recognition sites, including peptide backbones, carbohydrate moieties, and ionizable groups, enabling multiple interaction mechanisms like hydrogen bonding, ionic interactions, and inclusion complexation.
These phases are particularly advantageous for the direct analysis of polar and ionizable compounds like amino acids and their esters, often without the need for derivatization. They are compatible with a wide range of mobile phases, including reversed-phase, polar organic, and normal-phase modes.
A comparative study on the enantioseparation of underivatized β-amino acids on various CHIROBIOTIC columns revealed that CHIROBIOTIC T2 exhibited superior selectivity over CHIROBIOTIC T for β-3-homo-amino acid enantiomers, while vancomycin or ristocetin A-based phases showed lower selectivity.[3] This suggests that subtle differences in the macrocyclic structure can significantly impact chiral recognition. For beta-amino acid esters, these phases are a logical first choice for method development due to their proven success with the parent compounds.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, derived from cellulose and amylose carbamate derivatives (e.g., Chiralpak® and Lux® series), are among the most widely used and successful for a broad range of chiral compounds.[4][5] The helical structure of the polysaccharide backbone creates chiral grooves where enantiomers can interact differently through hydrogen bonds, dipole-dipole interactions, and π-π stacking with the carbamate groups.
These columns are typically used in normal-phase or polar organic modes, but immobilized versions offer extended compatibility with a wider range of solvents, including those used in reversed-phase HPLC. For α-amino acid esters, Chiralpak IA and Chiralpak AD-H (or Lux Amylose-1) have shown superior performance.[4] While direct comparative data for a wide range of beta-amino acid esters is less common, the successful separation of NBD-derivatized alpha-amino acid ethyl esters on these columns suggests their potential for derivatized beta-amino acid esters as well.[4] The derivatization can enhance detectability and introduce additional interaction sites for improved chiral recognition.
Crown Ether-Based CSPs
Crown ether-based CSPs, such as Crownpak CR(+), are particularly effective for the enantioseparation of primary amines, including amino acids and their esters. The chiral recognition mechanism involves the formation of a host-guest complex between the crown ether cavity and the protonated primary amino group of the analyte.
A detailed study on the chiral optimization of β-amino-3-pyridylpropionic acid and its ethyl ester demonstrated the successful use of a Daicel Crownpak CR(+) column without derivatization. The separation was highly dependent on the mobile phase pH, with optimal enantioselectivity achieved at a pH ≤ 2, where the primary amine is protonated. Lowering the column temperature also enhanced retention and resolution.
Ligand-Exchange Chromatography (LEC)
Ligand-exchange chromatography is a powerful technique for the chiral separation of amino acids and their derivatives. This method typically involves a stationary phase with a bonded chiral ligand (e.g., an L-amino acid) and a mobile phase containing a metal ion, usually copper(II). The enantiomers form diastereomeric ternary complexes with the chiral ligand and the metal ion, and the difference in the stability of these complexes leads to their separation.
While less common for esters compared to free amino acids, a study on the chiral separation of beta-methyl-amino acids using an L-4-hydroxyproline-bonded silica gel phase demonstrated the feasibility of this approach for beta-amino acid derivatives.[6]
Performance Comparison of Chiral Stationary Phases
The following table summarizes the performance of different CSPs for the analysis of beta-amino acid esters and related derivatives based on available literature.
| Chiral Stationary Phase (CSP) | Analyte(s) | Mobile Phase | Key Findings & Performance Metrics | Reference |
| Crownpak CR(+) | β-amino-3-pyridylpropionic acid ethyl ester | Aqueous perchloric acid (pH 1.0) | Baseline resolution (Rs > 1.5) achieved. Lowering temperature to ~7°C improved separation. | |
| Chiralpak IA-3 | Dansylated homoproline and homopipecolic acid | 0.1% Formic acid in acetonitrile | Enantioseparation achieved, but not baseline. Demonstrates utility for derivatized β-amino acids. | |
| CHIROBIOTIC T2 | Underivatized β-3-homo-amino acids | Reversed-phase conditions | Showed better selectivity than CHIROBIOTIC T for these compounds. | [3] |
| L-4-hydroxyproline bonded silica | β-methyl-amino acids | Aqueous copper(II) sulfate | Baseline resolution achieved for most compounds. | [6] |
Experimental Protocols and Method Development
General Experimental Workflow
The development of a chiral HPLC method for beta-amino acid esters typically follows a systematic screening and optimization process.
Caption: A typical workflow for chiral HPLC method development.
Detailed Experimental Protocol: Separation of a β-Amino Acid Ester on a Crown Ether CSP
This protocol is adapted from the study on the chiral separation of β-amino-3-pyridylpropionic acid ethyl ester.
1. Instrumentation and Column:
-
HPLC system with UV detector
-
Chiral Column: Daicel Crownpak CR(+)
2. Mobile Phase Preparation:
-
Prepare an aqueous solution of perchloric acid.
-
Adjust the pH to 1.0.
-
Degas the mobile phase before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 7°C (use a column thermostat)
-
Detection: UV at a suitable wavelength for the analyte.
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Dissolve the beta-amino acid ester racemate in the mobile phase at a concentration of approximately 1 mg/mL.
5. Analysis and Optimization:
-
Inject the sample and monitor the chromatogram.
-
If resolution is not optimal, further adjustments to the mobile phase pH (between 1.0 and 2.0) and temperature can be made. Note that increasing temperature may decrease retention and resolution.
Causality Behind Experimental Choices
-
Choice of Crown Ether CSP: This CSP is specifically designed for primary amines and their derivatives, making it a logical choice for amino acid esters.
-
Acidic Mobile Phase (pH ≤ 2): The primary amino group of the beta-amino acid ester must be protonated (R-NH3+) to form a stable complex with the crown ether. Perchloric acid is a strong acid that ensures complete protonation.
-
Low Temperature: Chiral recognition often involves weak intermolecular interactions (e.g., hydrogen bonding, dipole-dipole). Lowering the temperature can enhance the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, leading to better resolution.
Self-Validating System and Trustworthiness
A robust chiral HPLC method should be validated according to ICH guidelines to ensure its reliability. This includes assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness. For chiral methods, it is also crucial to demonstrate the resolution of the enantiomers and the ability to accurately quantify the minor enantiomer in the presence of the major one. The use of a well-characterized racemic standard is essential for method development and validation.
The Mechanism of Chiral Recognition
The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes with different stabilities. The "three-point interaction model" is a widely accepted concept explaining chiral recognition, although other interaction models also exist.
Caption: The principle of chiral recognition on a CSP.
For polysaccharide-based CSPs, the chiral grooves of the helical polymer provide a stereoselective environment. Chiral recognition is achieved through a combination of interactions, including hydrogen bonding with the carbamate groups, π-π interactions with the aromatic rings, and steric hindrance.[4] In the case of macrocyclic glycopeptide CSPs, the basket-like structure allows for inclusion complexation, while the various functional groups provide sites for hydrogen bonding, ionic, and dipole-dipole interactions.
Conclusion
The chiral HPLC analysis of beta-amino acid esters is a challenging yet achievable task with the appropriate selection of chiral stationary phases and optimization of chromatographic conditions. While no single CSP is universally applicable, a systematic screening approach starting with macrocyclic glycopeptide, polysaccharide, and crown ether-based columns is recommended. For underivatized beta-amino acid esters, crown ether and macrocyclic glycopeptide phases are promising starting points. For N-protected or other derivatized esters, polysaccharide-based CSPs have shown great utility. A thorough understanding of the principles of chiral recognition and the influence of mobile phase parameters is key to developing robust and reliable methods for the enantioselective analysis of these important chiral building blocks.
References
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. 2021. [Link]
-
Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis. 2002. [Link]
-
Lux Chiral HPLC Columns for Chiral Separation. Phenomenex. [Link]
-
Enantioselective synthesis of beta-amino esters and its application to the synthesis of the enantiomers of the antidepressant Venlafaxine. PubMed. [Link]
-
Daicel and ChromTech columns. HPLC. [Link]
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Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. PubMed. [Link]
-
Cyclodextrin-based CSPs. Chiralpedia. [Link]
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. MDPI. [Link]
-
Chiral Technologies Amino Acid Database. HPLC. [Link]
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Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. ResearchGate. [Link]
-
Lux Cellulose-1 Chiral LC Columns. Phenomenex. [Link]
-
Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. PMC. [Link]
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PMC PubMed Central. [Link]
-
APPLICATIONS. Phenomenex. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
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Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]
-
Enzymatic Stereoselective Synthesis of β-Amino Acids. ResearchGate. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. hplc.eu [hplc.eu]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. Lux Chiral HPLC Columns for Chiral Separation | Phenomenex [phenomenex.com]
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A Comparative Guide to the Structural Confirmation of Methyl (R)-3-phenyl-beta-alaninate HCl: An NMR-Centric Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous confirmation of a molecule's structure and stereochemical integrity is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. For chiral molecules like Methyl (R)-3-phenyl-beta-alaninate HCl, a valuable building block in organic synthesis, this requirement is even more critical. This guide provides an in-depth technical analysis of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for its structural elucidation. We will delve into the causality behind experimental choices in NMR, compare its performance with orthogonal analytical techniques, and present a holistic workflow for comprehensive characterization.
The Central Role of NMR in Structural Elucidation
NMR spectroscopy stands as the gold standard for determining the precise atomic connectivity of a molecule in solution. Unlike techniques that provide information on functional groups (FTIR) or mass-to-charge ratio (Mass Spectrometry), NMR allows for the direct observation of the chemical environment of individual nuclei (primarily ¹H and ¹³C) and their interactions, providing a detailed map of the molecular structure.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The validity of any structural confirmation rests on the quality of the acquired data. The following protocol is designed to yield high-resolution spectra for this compound.
1. Sample Preparation:
-
Solvent Selection: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this hydrochloride salt. Its high polarity readily dissolves the sample, and importantly, it slows down the exchange rate of the amine (NH₃⁺) protons, often allowing them to be observed as a distinct signal. Alternatively, Deuterium Oxide (D₂O) can be used; however, the acidic NH₃⁺ protons will rapidly exchange with deuterium, causing their signal to disappear. This can be used as a confirmatory experiment: acquiring a spectrum in a solvent like DMSO-d₆, and then adding a drop of D₂O will cause the NH₃⁺ signal to vanish, confirming its identity.[1]
-
Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent. Ensure the sample is fully dissolved to avoid spectral line broadening.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm), although for DMSO-d₆, the residual solvent peak at ~2.50 ppm is often used as a secondary reference.
2. NMR Instrument Parameters (¹H NMR):
-
Field Strength: A spectrometer with a field strength of 400 MHz or higher is recommended for good signal dispersion, especially for resolving the complex multiplets of the aliphatic protons.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds between pulses ensures that all protons have fully relaxed, allowing for accurate integration.
-
Number of Scans: 16 to 64 scans are usually sufficient to achieve an excellent signal-to-noise ratio.
3. NMR Instrument Parameters (¹³C NMR):
-
Acquisition Mode: Proton-decoupled mode is standard, which results in each unique carbon appearing as a single line, simplifying the spectrum.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a wealth of information through chemical shifts, signal integrations, and spin-spin coupling patterns.
Caption: Molecular structure of this compound with key protons.
Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Phenyl-H | ~7.30 | Multiplet (m) | - | 5H | Aromatic protons |
| Hα | ~4.22 | Multiplet (m) | Vicinal (~6-8 Hz) | 1H | Methine proton adjacent to N and C=O |
| O-CH₃ | ~3.64 | Singlet (s) | - | 3H | Methyl ester protons |
| Hβ | ~3.1-3.3 | Doublet of doublets (dd) | Geminal (~14 Hz), Vicinal (~6-8 Hz) | 2H | Methylene protons adjacent to phenyl ring |
| NH₃⁺ | ~8.9 | Broad singlet (br s) | - | 3H | Ammonium protons |
Note: The exact chemical shifts can vary based on concentration and solvent. Data is predicted based on similar structures.[2]
Interpretation Insights:
-
Aromatic Region (δ ~7.30 ppm): The presence of a multiplet integrating to 5 protons is characteristic of a monosubstituted benzene ring.
-
Methyl Ester Singlet (δ ~3.64 ppm): A sharp singlet integrating to 3 protons confirms the methyl ester group. Its chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom.
-
The Aliphatic ABX System (Hα and Hβ): The most structurally informative region involves the Hα and Hβ protons.
-
Causality: The chiral center at Cα renders the two adjacent Hβ protons diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts. They will split each other (geminal coupling) and also be split by the Hα proton (vicinal coupling).
-
Expected Pattern: This results in a complex splitting pattern. Hα appears as a multiplet (often a triplet of doublets or more complex) due to coupling with the two non-equivalent Hβ protons. The Hβ protons will appear as two distinct signals, each likely a doublet of doublets. The large geminal coupling constant is typically around 12-15 Hz, while the vicinal coupling constants are in the range of 6-8 Hz.[3][4]
-
-
Amine Protons (δ ~8.9 ppm): In DMSO-d₆, the ammonium protons often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and some degree of exchange. Their downfield shift is characteristic of a protonated amine.
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum complements the ¹H data by showing all unique carbon atoms in the molecule.
Table 2: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| C=O | ~170 | Ester carbonyl carbon |
| C-ipso | ~135 | Aromatic carbon attached to the alkyl chain |
| C-ortho, C-meta, C-para | ~126-130 | Aromatic carbons |
| O-CH₃ | ~52 | Methyl ester carbon |
| Cα | ~54 | Methine carbon attached to nitrogen |
| Cβ | ~36 | Methylene carbon attached to the phenyl ring |
Note: Data is predicted based on typical chemical shift ranges for these functional groups.[5][6][7]
Interpretation Insights:
-
The downfield signal around 170 ppm is characteristic of an ester carbonyl carbon.
-
The signals in the 126-135 ppm range confirm the presence of the phenyl group.
-
The three distinct signals in the aliphatic region (~36, 52, and 54 ppm) correspond to the Cβ, O-CH₃, and Cα carbons, respectively, confirming the carbon skeleton. The chemical shifts are influenced by attached heteroatoms (N and O) and the aromatic ring.[8][9]
Comparison with Alternative Analytical Techniques
While NMR is unparalleled for detailed structural elucidation, a comprehensive confirmation often employs orthogonal techniques. Each method provides a unique piece of the puzzle.
Table 3: Comparison of Analytical Techniques for Structural Confirmation
| Technique | Information Provided | Specificity for Chirality | Sample Requirement | Analysis Time |
| NMR Spectroscopy | Detailed atomic connectivity, functional groups, diastereotopicity | Indirect (via chiral agents) | 5-20 mg | Minutes to hours |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation pattern | No | ng to µg | Minutes |
| FTIR Spectroscopy | Presence of functional groups | No | µg to mg | Minutes |
| Chiral Chromatography (HPLC/SFC) | Enantiomeric separation, purity, and ratio | Yes (primary method) | ng to µg | 10-30 minutes |
Mass Spectrometry (MS)
MS is a powerful tool for confirming the molecular weight and formula. For this compound, Electrospray Ionization (ESI) would show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 180.1. The fragmentation pattern can further support the structure; for instance, a characteristic loss of the methoxycarbonyl group (-COOCH₃) is often observed in amino acid esters.[10][11] While essential for confirming the molecular formula, MS alone cannot distinguish between isomers and provides no information about the stereochemistry.[12]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple method to verify the presence of key functional groups. The spectrum of this compound would be expected to show:
-
N-H stretching: A broad band around 2400-3000 cm⁻¹ characteristic of an ammonium salt.
-
C=O stretching: A strong, sharp absorption around 1730-1750 cm⁻¹ for the ester carbonyl group.[13]
-
C-H stretching: Absorptions for aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) C-H bonds.
-
C=C stretching: Peaks in the 1450-1600 cm⁻¹ region for the aromatic ring.
FTIR provides a valuable fingerprint of the molecule but lacks the detailed structural information of NMR.[14][15] It cannot differentiate between positional isomers or enantiomers.[16]
Chiral Chromatography (HPLC/SFC)
To confirm the enantiomeric identity and purity—that the sample is indeed the (R)-enantiomer and not the (S)-enantiomer or a racemic mixture—chiral chromatography is the definitive technique.[17]
-
Methodology: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) is employed.[18][19] These phases create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation.[20][21]
-
Insight: By comparing the retention time of the sample to that of a certified (R)- or (S)-standard, the absolute configuration can be confirmed. The relative peak areas can be used to determine the enantiomeric excess (e.e.) with high accuracy.[22]
An Integrated Workflow for Unambiguous Confirmation
For robust, publication-quality, or regulatory-level confirmation, a multi-technique approach is essential. The following workflow leverages the strengths of each method.
Caption: A logical workflow for the comprehensive structural confirmation of a chiral molecule.
Conclusion
References
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Brodbelt, J.S., et al. (1994). HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Journal of Liquid Chromatography. Available at: [Link]
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Schmarr, H.-G., et al. (2000). Chiral separation of amino acid esters by micellar electrokinetic chromatography. PubMed. Available at: [Link]
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Welch, C.J., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]
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Leifer, A., & Lippincott, E.R. (1957). The Infrared Spectra of Some Amino Acids. Journal of the American Chemical Society. Available at: [Link]
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Biocompare. (2024). NMR Spectroscopy Used to Directly Measure Molecular Chirality. Biocompare. Available at: [Link]
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Nelson, E., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science. Available at: [Link]
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Russo, N., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Al-Saeed, F.A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]
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ResearchGate. (2025). Strategies for using NMR spectroscopy to determine absolute configuration. ResearchGate. Available at: [Link]
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AZoM. (2024). New NMR Technique Enables Direct Detection of Molecular Chirality. AZoM. Available at: [Link]
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ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?. ResearchGate. Available at: [Link]
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Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161). HMDB. Available at: [Link]
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Reddit. (2023). Amine protons on NMR. r/OrganicChemistry. Available at: [Link]
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Lewis, R.G., & Dyer, D.S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Available at: [Link]
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Berluche, E., et al. (2016). Infrared Spectroscopy of Amino Acid Side Chains. Undergraduate Science Journals. Available at: [Link]
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PubChem. Methyl L-phenylalaninate hydrochloride. PubChem. Available at: [Link]
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Labuta, J., et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. PubMed. Available at: [Link]
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ResearchGate. (2022). Differentiation of Chiral Compounds Using NMR Spectroscopy. ResearchGate. Available at: [Link]
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Smiechowski, M., & Stangret, J. (2007). Hydration of amino acids: FTIR spectra and molecular dynamics studies. PubMed. Available at: [Link]
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Wang, C.-Y., et al. (2022). Detection of Narcotic Drugs in Urine Samples Using Attenuated Total Reflectance–Fourier Transform Infrared Spectroscopy and Machine Learning Algorithms. ACS Omega. Available at: [Link]
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ResearchGate. (2016). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. Available at: [Link]
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JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. Available at: [Link]
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Reddit. (2021). FTIR Spectroscopy Identification question between Free Amino Acid forms and HCL forms. r/chemistry. Available at: [Link]
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Gaggelli, E., et al. (1993). The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. PubMed. Available at: [Link]
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Zaher, H., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available at: [Link]
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Le-Thanh, H., & Vocelle, D. (1988). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry. Available at: [Link]
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Pira, P., & Pospisil, P. (2013). Amino Acid Analysis by Means of MALDI TOF Mass Spectrometry or MALDI TOF/TOF Tandem Mass Spectrometry. PubMed. Available at: [Link]
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SpectraBase. L-3-phenylalanine, methyl ester, hydrochloride - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
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University of Potsdam. Chemical shifts. University of Potsdam. Available at: [Link]
-
Foroozandeh, M., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. Available at: [Link]
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Soderberg, T. (2014). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Available at: [Link]
-
All 'Bout Chemistry. (2023). Coupling Constant J & Factors Affecting it| Geminal, Vicinal, Long Range, Aromatic, Allylic coupling. YouTube. Available at: [Link]
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Williamson, M.P., & Asakura, T. (1993). C alpha and C beta carbon-13 chemical shifts in proteins from an empirical database. PubMed. Available at: [Link]
-
Ueda, H., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]
-
PubChem. Methyl D-alaninate hydrochloride. PubChem. Available at: [Link]
-
ResearchGate. (2020). Figure S8 Reported values of coupling constants 3 J C-H and 2 J C-H for systems with β-heteroatom 1. ResearchGate. Available at: [Link]
-
Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]
-
University of Washington. Typical proton chemical shifts for amino acids within a protein. University of Washington. Available at: [Link]
-
ResearchGate. (2007). Ranges of 13 C α / 13 C β shifts for 20 amino acid residues. ResearchGate. Available at: [Link]
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A Comparative Guide to Chiral β-Amino Acids in Peptide Design: Spotlight on Methyl (R)-3-phenyl-beta-alaninate HCl
In the landscape of modern drug discovery and peptide engineering, the quest for enhanced therapeutic efficacy and metabolic stability is paramount. Peptidomimetics, molecules that mimic the structure and function of natural peptides, have emerged as a powerful strategy to overcome the inherent limitations of native peptides, such as poor bioavailability and rapid proteolytic degradation.[1][2][3] Among the various classes of peptidomimetics, peptides incorporating β-amino acids, known as β-peptides, have garnered significant attention for their unique structural and biological properties.[4][5][6]
This guide provides a comprehensive comparison of chiral β-amino acids in peptide design, with a special focus on Methyl (R)-3-phenyl-beta-alaninate HCl. We will delve into the structural nuances, comparative performance data, and experimental methodologies that underpin the rational design of next-generation peptide therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of these non-natural amino acids.
The Advantage of the β-Amino Acid Backbone
Unlike their α-amino acid counterparts where the amino group is attached to the α-carbon, β-amino acids possess an additional carbon atom in their backbone, with the amino group bonded to the β-carbon.[4][5] This seemingly subtle alteration has profound implications for the resulting peptide's architecture and function. The elongated backbone of β-peptides endows them with distinct conformational preferences, leading to the formation of novel secondary structures such as the 14-helix, 12-helix, and various turns and sheets.[7][8][9][10]
Perhaps the most significant advantage of incorporating β-amino acids is the remarkable resistance of β-peptides to enzymatic degradation.[8][11][12][13] Proteases, the enzymes responsible for breaking down proteins and peptides, are highly specific to the α-peptide bond. The altered backbone of β-peptides renders them poor substrates for these enzymes, leading to a significantly extended half-life in biological systems.[8][11][12][13]
Spotlight on this compound: A Key Building Block
This compound is a chiral β-amino acid that has proven to be a valuable tool in peptide design. The presence of the phenyl group introduces aromaticity and hydrophobicity, which can be crucial for mediating specific receptor interactions and influencing the overall conformational stability of the peptide. The (R)-stereochemistry at the C3 position plays a critical role in dictating the local and global secondary structure of the resulting peptide.
The incorporation of this specific building block can be leveraged to:
-
Induce specific turns and helical structures: The defined stereochemistry and bulky side chain can act as a strong conformational constraint.
-
Enhance receptor binding affinity: The phenyl group can participate in π-π stacking or hydrophobic interactions within a receptor's binding pocket.
-
Improve metabolic stability: As with other β-amino acids, its incorporation significantly hinders proteolytic cleavage.
Comparative Analysis of Chiral β-Amino Acids
While this compound offers distinct advantages, a diverse array of other chiral β-amino acids are available for peptide design, each with unique properties. The choice of a specific β-amino acid is a critical design element that is dictated by the desired therapeutic outcome. Below is a comparative overview of several key chiral β-amino acids.
| β-Amino Acid Derivative | Key Structural Feature | Common Conformational Preference | Noteworthy Applications |
| Methyl (R)-3-phenyl-beta-alaninate | Phenyl side chain at C3 | Can induce well-defined turns and participate in helical structures. | Mimetics of bioactive peptides, receptor antagonists. |
| (R)-β³-Homophenylalanine | Phenyl side chain at Cβ | Strong promoter of 14-helical structures.[7][9] | Development of stable helical peptidomimetics. |
| (S)-β³-Homovaline | Isopropyl side chain at Cβ | Can stabilize helical conformations and influence peptide aggregation. | Antimicrobial peptides, foldamers. |
| trans-2-Aminocyclohexanecarboxylic Acid (trans-ACHC) | Constrained cyclic backbone | Potent inducer of 14-helical structures.[14] | Creation of rigid, predictable secondary structures.[14] |
| trans-2-Aminocyclopentanecarboxylic Acid (trans-ACPC) | Constrained cyclic backbone | Induces 12-helical structures.[14] | Design of foldamers with specific conformational properties.[14] |
Experimental Protocols
The successful incorporation of chiral β-amino acids into peptides relies on robust and well-defined experimental protocols. Here, we provide detailed methodologies for the synthesis and characterization of β-peptides.
Solid-Phase Peptide Synthesis (SPPS) of a β-Peptide
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a model peptide containing a β-amino acid.[15][16][17][18][19]
Materials:
-
Rink Amide resin
-
Fmoc-protected α- and β-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve 4 equivalents of the Fmoc-protected amino acid (either α or β) and 3.9 equivalents of HBTU in DMF.
-
Add 8 equivalents of DIEA to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (beads turn blue), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.[20][21]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry (MS) and analytical HPLC.
Experimental Workflow for β-Peptide Synthesis and Analysis
Caption: A flowchart illustrating the key stages of solid-phase peptide synthesis (SPPS) for peptides containing β-amino acids, followed by purification, characterization, and bioactivity assessment.
Proteolytic Stability Assay
This assay is designed to compare the stability of a β-peptide analog against its corresponding α-peptide in the presence of a protease.[20][21][22]
Materials:
-
α-peptide and β-peptide analog
-
Protease solution (e.g., trypsin, chymotrypsin, or a mixture of proteases)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Procedure:
-
Peptide Incubation:
-
Dissolve the α-peptide and the β-peptide analog in PBS to a final concentration of 1 mg/mL.
-
Add the protease solution to each peptide solution to a final enzyme:substrate ratio of 1:100 (w/w).
-
Incubate the solutions at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each reaction mixture.
-
-
Quenching the Reaction:
-
Immediately add the aliquot to an equal volume of the quenching solution to stop the enzymatic reaction.
-
-
HPLC Analysis:
-
Analyze each quenched sample by RP-HPLC.
-
Monitor the disappearance of the parent peptide peak over time.
-
-
Data Analysis:
-
Calculate the percentage of the intact peptide remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of intact peptide versus time for both the α- and β-peptides to compare their degradation profiles.
-
Conformational Analysis using Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for investigating the secondary structure of peptides in solution.[23][24][25][26]
Materials:
-
Purified peptide
-
Appropriate solvent (e.g., methanol, trifluoroethanol, or a buffered aqueous solution)
-
CD spectropolarimeter
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Sample Preparation: Dissolve the peptide in the chosen solvent to a concentration of approximately 0.1 mg/mL.
-
Instrument Setup:
-
Set the CD spectropolarimeter to scan from a wavelength of 260 nm down to 190 nm.
-
Use a bandwidth of 1 nm, a scanning speed of 50 nm/min, and a response time of 1 second.
-
-
Data Acquisition:
-
Record a baseline spectrum of the solvent alone.
-
Record the CD spectrum of the peptide solution.
-
Acquire at least three scans and average them to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the baseline spectrum from the peptide spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (θobs * 100) / (c * n * l) where θobs is the observed ellipticity in degrees, c is the peptide concentration in moles per liter, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.
-
-
Spectral Interpretation:
-
α-helix: Characterized by negative bands at approximately 222 nm and 208 nm, and a strong positive band around 192 nm.[24]
-
β-sheet: Typically shows a negative band around 218 nm and a positive band near 195 nm.[24]
-
14-helix (common in β-peptides): Often exhibits a strong negative band around 214 nm.[24]
-
Random Coil: Characterized by a strong negative band below 200 nm.
-
Structural Impact of α- vs. β-Amino Acid Incorporation
Caption: A diagram illustrating the fundamental difference in the backbone structure between α- and β-amino acids and the distinct secondary structures they characteristically form.
Conclusion
The incorporation of chiral β-amino acids, such as this compound, represents a paradigm shift in peptide design, offering a robust solution to the challenges of proteolytic instability and providing a means to explore novel conformational spaces. The rational selection of specific β-amino acid building blocks, guided by a thorough understanding of their structural and functional properties, is crucial for the successful development of potent and durable peptide-based therapeutics. The experimental protocols detailed in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the performance of these promising peptidomimetics. As our understanding of the intricate interplay between β-amino acid structure and biological activity continues to grow, so too will the opportunities for innovation in drug discovery.
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Methyl (R)-3-phenyl-beta-alaninate HCl: A Comparative Approach
For researchers, scientists, and professionals in drug development, the precise and reliable characterization of chiral molecules is paramount. Methyl (R)-3-phenyl-beta-alaninate HCl, a derivative of β-phenylalanine, is a key chiral building block in the synthesis of various pharmaceutical compounds.[1] Its structural integrity and enantiomeric purity directly impact the safety and efficacy of the final drug product. Consequently, robust analytical methodologies are essential for its quality control.
This guide provides an in-depth technical comparison of mass spectrometry (MS) for the analysis of this compound against other viable analytical techniques. We will delve into the causality behind experimental choices in MS, present validating protocols, and offer a clear perspective on when to choose one method over another.
The Central Role of Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] It offers exceptional sensitivity and specificity, making it an indispensable tool for both qualitative and quantitative analysis of pharmaceutical compounds. In the context of this compound, MS provides critical information on molecular weight confirmation, structure elucidation through fragmentation analysis, and impurity profiling.
Ionization Techniques: The Gateway to Analysis
The first crucial step in MS analysis is the conversion of the neutral analyte into gas-phase ions. The choice of ionization technique is dictated by the analyte's physicochemical properties and the desired analytical outcome. For a moderately polar and thermally labile molecule like Methyl (R)-3-phenyl-beta-alaninate, "soft" ionization techniques are preferred to minimize fragmentation in the ion source and preserve the molecular ion.[2][3]
Electrospray Ionization (ESI): This is the most common and suitable technique for this analyte.[4][5] ESI generates ions directly from a solution by applying a high voltage to a liquid spray, resulting in the formation of protonated molecules, [M+H]⁺.[6] Its compatibility with liquid chromatography (LC) makes it ideal for LC-MS workflows, enabling the separation of the analyte from complex matrices before detection.
Matrix-Assisted Laser Desorption/Ionization (MALDI): While also a soft ionization method, MALDI is typically used for larger molecules like proteins and polymers.[5][6][7] It involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to desorption and ionization. For a small molecule like Methyl (R)-3-phenyl-beta-alaninate, ESI is generally more straightforward and provides better quantitative performance.
Deciphering the Fragmentation Pattern: A Structural Fingerprint
Tandem mass spectrometry (MS/MS) is a powerful extension of MS that involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a characteristic spectrum of product ions. This fragmentation pattern serves as a structural fingerprint, enabling unambiguous identification.
Predicted Fragmentation of [M+H]⁺ at m/z 180.2:
-
Loss of Methanol (CH₃OH): A common fragmentation pathway for methyl esters is the neutral loss of methanol (32 Da), leading to the formation of an acylium ion at m/z 148.2 .
-
Loss of the Methoxycarbonyl Group (•COOCH₃): Cleavage of the C-C bond adjacent to the carbonyl group can result in the loss of the methoxycarbonyl radical (59 Da), generating a fragment at m/z 121.2 .
-
Formation of the Tropylium Ion: A characteristic fragmentation for compounds containing a benzyl group is the formation of the stable tropylium ion (C₇H₇⁺) at m/z 91.1 . This occurs through cleavage of the bond between the beta-carbon and the phenyl ring.
-
Formation of the Iminium Ion: Cleavage of the bond between the alpha and beta carbons can lead to the formation of an iminium ion at m/z 88.1 , corresponding to [CH₂(NH₂)COOCH₃]⁺.
The following diagram illustrates the predicted fragmentation pathway:
Caption: Predicted MS/MS fragmentation pathway of protonated Methyl (R)-3-phenyl-beta-alaninate.
Comparative Analysis: MS vs. Alternative Techniques
While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves complementary techniques. Here, we compare MS with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound.
| Feature | Mass Spectrometry (LC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (NMR) |
| Primary Information | Molecular Weight, Structural Information (Fragmentation) | Purity, Quantification, Chiral Separation | Detailed Molecular Structure, Stereochemistry |
| Sensitivity | Very High (pg-ng) | High (ng-µg) | Low (mg) |
| Specificity | Very High | Moderate to High | Very High |
| Quantitative Accuracy | Good to Excellent (with appropriate standards) | Excellent | Good (with appropriate standards) |
| Chiral Analysis | Indirectly (with chiral chromatography) | Direct (with chiral stationary phase) | Can be used with chiral shift reagents |
| Throughput | High | High | Low |
| Instrumentation Cost | High | Moderate | Very High |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, particularly for purity determination and quantification.[11] For chiral molecules like Methyl (R)-3-phenyl-beta-alaninate, chiral HPLC is the gold standard for determining enantiomeric purity.[12]
When to choose HPLC:
-
For accurate quantification of the bulk material.
-
For the determination of enantiomeric excess using a chiral stationary phase.
-
For routine quality control in a manufacturing environment due to its robustness and lower cost compared to MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information of a molecule in solution.[13] It is an indispensable tool for the initial structure confirmation of newly synthesized batches of this compound. While not as sensitive as MS or HPLC, its ability to provide unambiguous structural data is unparalleled.
When to choose NMR:
-
For the definitive structural confirmation of the molecule.
-
For identifying and characterizing unknown impurities.
-
For studying the stereochemistry of the molecule, potentially with the use of chiral solvating or shift reagents.
The following diagram illustrates a typical analytical workflow for the comprehensive characterization of this compound:
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A Senior Application Scientist's Guide to the Comprehensive Purity Validation of Methyl (R)-3-phenyl-beta-alaninate HCl for Pharmaceutical Use
In the landscape of pharmaceutical development, the Active Pharmaceutical Ingredient (API) is the cornerstone of a drug product's safety and efficacy. For chiral molecules like Methyl (R)-3-phenyl-beta-alaninate HCl, a critical building block in the synthesis of various therapeutic agents, the stakes are exceptionally high. Ensuring its purity, particularly its enantiomeric integrity, is not merely a quality control checkbox; it is a fundamental requirement for predictable pharmacology and patient safety. This guide provides a comprehensive comparison of analytical methodologies and detailed protocols for the validation of this compound purity, grounded in scientific first principles and regulatory expectations.
The Analytical Imperative: A Comparative Overview of Methodologies
The selection of an analytical technique for purity determination is a decision driven by the specific questions we need to answer. For this compound, our primary concerns are the quantification of the desired (R)-enantiomer, the detection and quantification of its undesired (S)-enantiomer, and the profiling of other potential organic and inorganic impurities.
| Analytical Technique | Primary Application | Strengths | Limitations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric Purity & Related Substances | High resolution and sensitivity for enantiomers.[1][2][3] | Method development can be complex.[1] |
| Gas Chromatography (GC) | Residual Solvents | Excellent for volatile and semi-volatile compounds.[4][5][6] | Not suitable for non-volatile impurities.[7] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Absolute Purity & Structural Confirmation | Primary analytical method, no need for identical reference standards.[8][9][10][11] | Lower sensitivity compared to chromatographic methods. |
| Mass Spectrometry (MS) | Impurity Identification | High sensitivity and provides structural information of unknown impurities.[12][13] | Often coupled with a separation technique (e.g., LC-MS). |
| Capillary Electrophoresis (CE) | Chiral Separations | High efficiency, low sample and reagent consumption.[14][15] | Lower loading capacity compared to HPLC. |
While each technique offers unique advantages, a multi-faceted approach is indispensable for a comprehensive purity assessment. For this compound, chiral HPLC stands out as the gold standard for enantiomeric purity, while GC is the workhorse for residual solvent analysis. qNMR provides an orthogonal and absolute measure of purity, and MS is invaluable for the structural elucidation of unknown impurities.[12][16][13]
In-Depth Protocol: Enantiomeric Purity Determination by Chiral HPLC
The cornerstone of validating this compound is the precise determination of its enantiomeric excess. Chiral HPLC is the most effective technique for this purpose.[2] The following protocol outlines a robust method, validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[17][18][19][20]
Experimental Workflow
Caption: High-level workflow for chiral HPLC analysis.
Step-by-Step Methodology
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one derived from cellulose or amylose phenylcarbamates, is often effective for the enantioseparation of amino acid esters.[2]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of n-hexane and an alcohol like isopropanol or ethanol. A small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may be added to improve peak shape and resolution.[1]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
System Suitability: Before sample analysis, inject a racemic mixture of methyl 3-phenyl-beta-alaninate HCl to ensure adequate resolution between the (R) and (S) enantiomers. The resolution factor should be greater than 1.5.
-
Quantification: The percentage of the (S)-enantiomer is calculated based on the peak areas of the two enantiomers. The enantiomeric excess (%ee) is then determined using the formula: %ee = [((R)-enantiomer - (S)-enantiomer) / ((R)-enantiomer + (S)-enantiomer)] * 100.
Profiling and Controlling Impurities
Beyond enantiomeric purity, a thorough validation must account for other potential impurities. These are broadly categorized by the ICH Q3A(R2) guidelines as organic impurities, inorganic impurities, and residual solvents.[21][22][23][24]
| Impurity Type | Potential Source | Typical Analytical Method | ICH Q3A Identification Threshold * |
| (S)-enantiomer | Incomplete stereoselective synthesis or racemization | Chiral HPLC | To be controlled as a specified impurity |
| Starting Materials | Incomplete reaction | HPLC, GC | ≥ 0.1% |
| By-products | Side reactions during synthesis | HPLC, LC-MS | ≥ 0.1% |
| Degradation Products | Instability of the API | Stability-indicating HPLC | ≥ 0.1% |
| Residual Solvents | Manufacturing process | Headspace GC[6] | As per ICH Q3C guidelines |
| Inorganic Impurities | Reagents, catalysts | Pharmacopoeial methods | To be controlled as per specifications |
*For a maximum daily dose of ≤ 2g/day.[23]
The Framework of Trust: Analytical Method Validation
To ensure that our analytical data is reliable and accurate, the chosen methods must be validated according to the ICH Q2(R1) guidelines.[17][18][19][20] This process establishes the performance characteristics of the procedure and demonstrates its suitability for the intended purpose.
Caption: The analytical method validation process.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[19] For chiral HPLC, this is demonstrated by the baseline resolution of the (R) and (S) enantiomers from each other and any other impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion: A Commitment to Quality
The validation of this compound purity is a rigorous, multi-step process that underpins the quality and safety of the final pharmaceutical product. It requires a deep understanding of the molecule's chemical properties, a strategic selection of orthogonal analytical techniques, and a meticulous adherence to regulatory guidelines. By implementing the comprehensive approach outlined in this guide—from the comparative assessment of methodologies to the detailed execution of validated protocols—researchers, scientists, and drug development professionals can ensure the integrity of this critical chiral building block, thereby safeguarding the well-being of patients.
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A Comparative Guide to Catalysts for the Asymmetric Synthesis of β-Phenylalanine
Introduction: The Significance and Challenge of Chiral β-Phenylalanine
β-Phenylalanine, a non-proteinogenic amino acid, is a crucial chiral building block in the pharmaceutical industry. Its incorporation into peptides enhances their stability against enzymatic degradation, and it serves as a precursor for various bioactive molecules, including antiviral and anticancer agents. The stereochemistry of β-phenylalanine is paramount to its biological activity, making its enantioselective synthesis a topic of significant research interest. However, the creation of the β-stereocenter with high enantiopurity presents a considerable synthetic challenge. This guide provides a comparative analysis of three leading catalytic systems for the asymmetric synthesis of β-phenylalanine: a rhodium-based metal catalyst, a cinchona alkaloid-derived organocatalyst, and a biocatalytic approach using phenylalanine aminomutase. We will delve into their respective mechanisms, performance metrics, and experimental protocols to provide researchers with the insights needed to select the optimal catalyst for their specific application.
I. Rhodium-Catalyzed Asymmetric Conjugate Addition
Transition metal catalysis offers a powerful and versatile tool for the enantioselective formation of carbon-carbon bonds. Among these, rhodium-catalyzed asymmetric conjugate addition has emerged as a highly effective method for the synthesis of chiral β-amino acids.
Catalyst System and Mechanism
A prominent example is the use of a hydroxorhodium complex with a chiral diene ligand, such as [Rh(OH)((S,S)-Bn-tfb*)]2, for the 1,4-addition of arylboronic acids to β-phthaliminoacrylate esters.[1][2][3] The reaction proceeds through a well-defined catalytic cycle, as illustrated below. The chiral ligand environment around the rhodium center dictates the facial selectivity of the aryl group addition to the enolate intermediate, thereby establishing the stereochemistry of the final product. The use of a hydroxorhodium precursor is crucial for the efficient transmetalation step with the arylboronic acid.
Caption: Proposed catalytic cycle for the Rhodium-catalyzed asymmetric conjugate addition.
Performance and Scope
This rhodium-catalyzed system consistently delivers high yields and excellent enantioselectivities (typically 96-99% ee) for a range of arylboronic acids and β-phthaliminoacrylate esters.[1][2] The reaction conditions are generally mild, and the catalyst loading can be kept low. The phthalimido protecting group on the nitrogen is crucial for activating the double bond towards nucleophilic attack and can be readily removed under standard conditions to afford the free β-amino acid.
II. Organocatalytic Asymmetric Mannich Reaction
Organocatalysis has gained prominence as a powerful strategy in asymmetric synthesis, avoiding the use of often toxic and expensive heavy metals. For the synthesis of β-phenylalanine derivatives, the asymmetric Mannich reaction catalyzed by chiral organocatalysts is a particularly effective approach.
Catalyst System and Mechanism
A widely used class of organocatalysts for this transformation are the cinchona alkaloid-derived thioureas, such as quinine-derived thiourea. These bifunctional catalysts operate through a cooperative activation mechanism. The thiourea moiety activates the electrophile (imine) through hydrogen bonding, while the tertiary amine of the quinine scaffold acts as a Brønsted base to deprotonate the nucleophile (a ketone or malonate), generating a chiral enolate. This dual activation within a chiral framework allows for highly stereocontrolled bond formation.
Caption: Mechanism of the bifunctional quinine-derived thiourea catalyst in the asymmetric Mannich reaction.
Performance and Scope
This organocatalytic approach provides access to a wide range of β-amino carbonyl compounds, which are versatile precursors to β-phenylalanine and its derivatives, with high yields and excellent diastereo- and enantioselectivities.[4][5] The operational simplicity, mild reaction conditions, and the commercial availability of the catalysts are significant advantages. The substrate scope is broad, accommodating various substituted imines and enolizable carbonyl compounds.
III. Biocatalytic Synthesis using Phenylalanine Aminomutase (PAM)
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes, operating under mild conditions in aqueous media, can exhibit exquisite chemo-, regio-, and stereoselectivity.
Enzyme System and Mechanism
Phenylalanine aminomutase (PAM), an enzyme found in Taxus chinensis, catalyzes the isomerization of α-phenylalanine to β-phenylalanine.[6][7][8] The reaction mechanism involves a 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) prosthetic group within the enzyme's active site.[7] This cofactor facilitates the transfer of the amino group from the α- to the β-position of the phenylpropanoid backbone. Alternatively, PAM can catalyze the direct amination of trans-cinnamic acid derivatives to yield β-amino acids.[7][9]
Caption: Simplified schematic of the Phenylalanine Aminomutase (PAM) catalytic mechanism.
Performance and Scope
The enzymatic synthesis of β-phenylalanine using PAM is characterized by exceptionally high enantioselectivity, often exceeding 99% ee.[7][9] The reaction is performed in aqueous buffer at or near room temperature, making it a green and sustainable method. While the wild-type enzyme has a specific substrate scope, protein engineering efforts are expanding the range of accessible β-amino acids. The yields can be moderate to good, and the main challenge often lies in enzyme production and purification.
IV. Comparative Analysis of Catalytic Systems
To facilitate a direct comparison, the key performance metrics of the three catalytic systems are summarized in the table below.
| Feature | Rhodium-Catalyzed Conjugate Addition | Organocatalytic Mannich Reaction | Biocatalytic (PAM) Synthesis |
| Catalyst | [Rh(OH)((S,S)-Bn-tfb*)]2 | Quinine-derived thiourea | Phenylalanine Aminomutase (PAM) |
| Typical Yield | High (often >90%) | High (often >90%) | Moderate to High (e.g., 72%)[9] |
| Enantioselectivity (ee) | Excellent (96-99%)[1][2] | Excellent (up to >99%) | Exceptional (>99%)[7][9] |
| Catalyst Loading | Low (e.g., 1-3 mol%) | Moderate (e.g., 5-20 mol%) | Varies (enzyme concentration) |
| Reaction Conditions | Mild (e.g., rt to 50 °C) | Mild (e.g., -20 °C to rt) | Very Mild (e.g., 30 °C, aqueous buffer) |
| Substrate Scope | Good (various arylboronic acids) | Broad (various imines and ketones) | Specific (can be broadened by engineering) |
| Advantages | High yields, excellent ee, good scope | Metal-free, operational simplicity | Extremely high ee, green process |
| Limitations | Use of precious metal, cost of ligand | Higher catalyst loading, product is a precursor | Enzyme availability, substrate limitations |
V. Experimental Methodologies
Representative Protocol for Rhodium-Catalyzed Asymmetric Conjugate Addition
This protocol is adapted from the work of Hayashi et al. (2010).[1]
-
To a reaction vial is added [Rh(OH)((S,S)-Bn-tfb*)]2 (0.015 mmol, 1.5 mol % Rh) and the β-phthaliminoacrylate ester (0.5 mmol).
-
The vial is purged with argon, and dioxane/H₂O (10:1, 2.0 mL) is added.
-
The arylboronic acid (0.75 mmol) is added, and the mixture is stirred at 50 °C for 16 hours.
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired β-aryl-β-amino acid ester.
-
Enantiomeric excess is determined by chiral HPLC analysis.
Representative Protocol for Organocatalytic Asymmetric Mannich Reaction
This protocol is a general representation of a quinine-derived thiourea-catalyzed Mannich reaction.
-
To a solution of the imine (0.2 mmol) and the quinine-derived thiourea catalyst (0.02 mmol, 10 mol %) in toluene (1.0 mL) at -20 °C is added the enolizable ketone (0.4 mmol).
-
The reaction mixture is stirred at -20 °C for 48 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
The residue is purified by flash chromatography on silica gel to yield the β-amino ketone.
-
Diastereo- and enantiomeric ratios are determined by ¹H NMR and chiral HPLC analysis, respectively.
Representative Protocol for Biocatalytic Synthesis with PAM
This protocol describes the general procedure for the amination of cinnamic acid using PAM.
-
A reaction mixture containing Tris-HCl buffer (100 mM, pH 8.5), ammonium chloride (3 M), trans-cinnamic acid (10 mM), and purified Phenylalanine Aminomutase (e.g., 1 mg/mL) is prepared in a total volume of 1 mL.
-
The reaction is incubated at 30 °C with gentle agitation for 24 hours.
-
The reaction is quenched by the addition of an equal volume of methanol.
-
The mixture is centrifuged to precipitate the enzyme, and the supernatant is collected.
-
The formation of β-phenylalanine is monitored and quantified by HPLC or GC-MS analysis.
-
Enantiomeric excess is determined by chiral HPLC or GC analysis after derivatization.
VI. Conclusion and Future Perspectives
The asymmetric synthesis of β-phenylalanine can be effectively achieved through various catalytic approaches, each with its own set of advantages and limitations. Rhodium-catalyzed conjugate addition offers high yields and enantioselectivities for a good range of substrates but relies on a precious metal catalyst. Organocatalysis provides a metal-free alternative with excellent stereocontrol and operational simplicity, though it may require higher catalyst loadings. Biocatalysis with Phenylalanine Aminomutase stands out for its exceptional enantioselectivity and environmentally friendly reaction conditions, but its broader application may be limited by enzyme availability and substrate scope.
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, scalability, desired purity, and environmental considerations. Future research will likely focus on the development of more sustainable and cost-effective catalysts, such as those based on earth-abundant metals, and the continued exploration of protein engineering to broaden the substrate scope and improve the efficiency of biocatalytic routes. The synergy between these different catalytic paradigms will undoubtedly pave the way for even more efficient and versatile syntheses of β-phenylalanine and other valuable chiral molecules.
References
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Synthesis of (S)- and (R)-β-Tyrosine by Redesigned Phenylalanine Aminomutase. MDPI. Available at: [Link]
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Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC - NIH. Available at: [Link]
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Enzymatic synthesis of enantiopure alpha- and beta-amino acids by phenylalanine aminomutase-catalysed amination of cinnamic acid derivatives. PubMed. Available at: [Link]
-
Asymmetric Mannich reaction in the presence of quinine-based tertiary amine-thiourea catalyst 45. ResearchGate. Available at: [Link]
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The asymmetric vinylogous Mannich reaction of noncyclic dicyanoolefins catalyzed by a bifunctional thiourea–ammonium salt phase transfer catalyst. New Journal of Chemistry (RSC Publishing). Available at: [Link]
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pam - Phenylalanine aminomutase (L-beta-phenylalanine forming) - Taxus chinensis (Chinese yew). UniProtKB | UniProt. Available at: [Link]
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Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to β-Phthaliminoacrylate Esters toward the Synthesis of β-Amino Acids. Organic Chemistry Portal. Available at: [Link]
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Rhodium-catalyzed asymmetric addition of arylboronic acids to beta-phthaliminoacrylate esters toward the synthesis of beta-amino acids. PubMed. Available at: [Link]
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Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to β-Phthaliminoacrylate Esters toward the Synthesis of β-Amino Acids. Hong Kong Baptist University - HKBU Scholars. Available at: [Link]
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A Comparative Guide to Enhancing Peptide Proteolytic Stability with Methyl (R)-3-phenyl-beta-alaninate
Introduction: The Challenge of Peptide Instability in Therapeutics
Peptides represent a highly promising class of therapeutics, offering remarkable specificity and low toxicity.[1] However, their clinical utility is often hampered by a critical vulnerability: rapid degradation by proteases in the body.[2][3] These enzymes, ubiquitous in blood and tissues, readily cleave the peptide bonds of natural L-α-amino acids, leading to short in vivo half-lives and limiting therapeutic efficacy.[4][5][6] To overcome this hurdle, researchers have developed numerous strategies, including PEGylation, cyclization, and the incorporation of non-natural amino acids.[7][8]
This guide focuses on a particularly effective strategy: the site-specific incorporation of β-amino acids. Specifically, we will assess the impact of Methyl (R)-3-phenyl-beta-alaninate on the proteolytic stability of a model peptide. We will delve into the mechanistic basis for this enhanced stability and provide a comprehensive, experimentally validated framework for its assessment, comparing the modified peptide directly against its natural α-amino acid counterpart.
The β-Amino Acid Advantage: A Structural Shield Against Proteolysis
The remarkable resistance of β-peptides to enzymatic degradation stems from a fundamental alteration of the peptide backbone.[9][10] Proteases have evolved to recognize and bind to the specific three-dimensional conformation of α-peptides. The introduction of an additional carbon atom into the amino acid backbone, as is the case with β-amino acids, disrupts this canonical structure.[11] This "homologation" creates a backbone that is no longer a suitable substrate for common proteases, effectively rendering the peptide bond resistant to cleavage.[9][12]
Peptides constructed entirely or even partially of β-amino acid units exhibit a superior stability profile compared to their α-peptide equivalents.[9][11] This strategy provides a powerful tool to "tune" the stability of a peptide therapeutic, enhancing its circulatory half-life while potentially preserving its biological activity.[9]
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- 12. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Enantioselective Analysis of Chiral Compounds Using Derivatization
In the landscape of pharmaceutical development and chemical analysis, the stereochemistry of a molecule is not a trivial detail; it is often the very essence of its biological function. Chirality, the property of 'handedness' in molecules, dictates that enantiomers (non-superimposable mirror images) can have vastly different pharmacological, toxicological, and metabolic profiles.[1][2] The stark historical example of thalidomide serves as a permanent reminder of this principle.[1] Consequently, the accurate enantioselective analysis—the ability to separate and quantify individual enantiomers—is a cornerstone of modern drug development, quality control, and chemical research.[2][3][4]
While direct separation on chiral stationary phases (CSPs) is a powerful and popular technique, this guide focuses on an alternative and enduringly relevant strategy: indirect enantioselective analysis through chiral derivatization . This method involves converting a pair of enantiomers into a pair of diastereomers, which, due to their different physicochemical properties, can be readily separated using conventional, achiral analytical techniques like HPLC or GC.[3][5][6] This guide provides an in-depth comparison of common derivatization strategies, supported by experimental frameworks and field-proven insights to empower researchers in their analytical choices.
The Core Principle: From Indistinguishable to Separable
Enantiomers possess identical physical properties (e.g., boiling point, solubility, spectral characteristics in an achiral environment), making their separation on standard, achiral chromatographic columns impossible.[3] The fundamental strategy of chiral derivatization is to react the enantiomeric mixture with a single, enantiomerically pure chiral derivatization reagent (CDA). This reaction transforms the pair of enantiomers into a pair of diastereomers, which are no longer mirror images and thus have distinct physical properties, allowing for their separation and quantification.[2][6][7]
The reaction can be visualized as follows:
-
(R)-Analyte + (S)-CDA → (R,S)-Diastereomer
-
(S)-Analyte + (S)-CDA → (S,S)-Diastereomer
These newly formed diastereomers will exhibit different retention times on a standard achiral HPLC or GC column.
Sources
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- 2. Chiral analysis - Wikipedia [en.wikipedia.org]
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- 6. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl (R)-3-phenyl-beta-alaninate HCl
This document provides essential procedural guidance for the safe and compliant disposal of Methyl (R)-3-phenyl-beta-alaninate Hydrochloride. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of our chemical reagents. This guide is designed to provide a clear, scientifically-grounded framework for managing this specific chemical waste stream, ensuring the protection of personnel and adherence to regulatory standards.
Executive Summary: The Disposal Imperative
Methyl (R)-3-phenyl-beta-alaninate HCl, while not classified as acutely hazardous under most regulations, requires a structured disposal protocol.[1] Its nature as a hydrochloride salt of an amino acid ester means its waste stream must be managed as a chemical waste. The core principles for its disposal are:
-
Characterization: Understand the material's hazards, primarily its potential for irritation and its acidic nature in aqueous solution.
-
Segregation: Never mix this waste with incompatible chemicals, particularly strong bases or oxidizing agents.[2]
-
Containment: Use appropriate, clearly labeled, and sealed containers for waste accumulation.[3]
-
Professional Disposal: All final disposal must be conducted through a licensed environmental health and safety (EHS) vendor in accordance with federal, state, and local regulations.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][6]
Hazard Assessment and Chemical Profile
Key Hazards:
-
Contact Irritation: May cause irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation of dust.[5][8]
-
Hazardous Combustion Products: In a fire, this compound can decompose to emit toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[1][5][7] The generation of HCl gas is a significant hazard.
-
Hygroscopic Nature: The material may absorb moisture from the air, which can alter its physical state and reactivity.[1][5]
Chemical and Safety Data Summary:
| Property | Value / Information | Source(s) |
| Chemical Name | Methyl (R)-3-phenyl-beta-alaninate Hydrochloride | N/A |
| Common Analogs | L-Alanine methyl ester HCl, DL-Alanine methyl ester HCl | [1][5] |
| Physical State | Solid, crystalline powder | [1] |
| Primary Hazards | Skin, eye, and respiratory irritation | [5][8] |
| Incompatibilities | Strong oxidizing agents, strong bases | [1][9] |
| Combustion Byproducts | NOx, CO, CO2, Hydrogen Chloride (HCl) | [1][5][7] |
| Personal Protective Equipment (PPE) | Safety glasses/goggles, lab coat, chemical-resistant gloves | [5][7][8] |
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[6][10] Your institution is registered as a waste generator and must adhere to specific protocols for waste accumulation, storage, and disposal.[10]
Furthermore, the Occupational Safety and Health Administration (OSHA) mandates that laboratories maintain a safe working environment, which includes proper hazard communication and waste handling procedures.[7] Following this guide ensures compliance with these critical federal standards.
Core Disposal Protocol: A Step-by-Step Guide
This protocol outlines the necessary steps from the point of generation to final removal by waste management professionals.
Step 1: Immediate Handling and Personal Protective Equipment (PPE)
Proper protection is mandatory when handling the pure chemical or its waste.
-
Engineering Controls: Always handle this compound powder in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[5]
-
Required PPE: At a minimum, wear:
Step 2: Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[2]
-
Designate a Waste Stream: This compound should be disposed of in a container designated for "Solid Organic Chemical Waste" or a similar classification as directed by your institution's EHS department. Do not mix it with halogenated solvent waste, liquid waste, or reactive chemical waste.
-
Select a Compatible Container:
-
Accumulate Waste:
-
For residual powder in its original container, the entire container can often be disposed of as waste.
-
For contaminated items like weigh boats or gloves, place them in the designated solid waste container.
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.[10]
-
Step 3: Accurate and Compliant Labeling
Improperly labeled waste is a serious safety and compliance violation. The EPA requires that each waste container be clearly identified.
-
Attach a Hazardous Waste Tag: As soon as the first particle of waste enters the container, affix your institution's official "Hazardous Waste" tag.[6]
-
Complete All Fields: Fill out the tag completely and legibly. Information must include:
-
The words "Hazardous Waste".[6]
-
The full, unabbreviated chemical name: "this compound".[6]
-
The approximate quantity or percentage if in a mixture.
-
The date accumulation began (the date the first waste was added).[2]
-
The physical hazards (e.g., check boxes for "Irritant").[6]
-
The generator's name, lab room, and contact information.[6]
-
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely in a designated laboratory area pending pickup.
-
Location: The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of lab personnel.[3]
-
Storage Conditions:
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for initiating the final disposal process.
-
Schedule a Pickup: Once the waste container is full or you are approaching the storage time limit (which can be up to one year for partially filled containers in an SAA), contact your institution's EHS department to schedule a waste pickup.[3][6]
-
Professional Removal: EHS personnel or their licensed waste disposal contractor will collect the waste.[2][14] They are trained to handle, transport, and dispose of the material in a permitted Treatment, Storage, and Disposal Facility (TSDF), likely via high-temperature incineration.
Decontamination & Spill Management
Accidents require a prepared and immediate response.
-
Spill Cleanup (Solid):
-
Alert personnel in the area and restrict access.[5]
-
Wearing appropriate PPE, gently sweep or vacuum (if equipped with a HEPA filter) the solid material to avoid creating dust.[1][5]
-
Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container and label it appropriately.[5]
-
Wash the spill area with soap and water.[5]
-
-
Empty Container Decontamination:
-
Empty containers of this compound must be treated as hazardous waste unless properly decontaminated.[4] To decontaminate, rinse the container three times with a suitable solvent (e.g., water or ethanol). The rinsate must be collected and disposed of as hazardous liquid chemical waste.[13] After rinsing, remove or deface the original label before discarding the container in the appropriate recycling or trash bin.[13]
-
Visualized Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl (R)-3-phenyl-beta-alaninate HCl
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Methyl (R)-3-phenyl-beta-alaninate HCl. The procedural, step-by-step guidance herein is designed to establish a self-validating system of safety, ensuring minimal exposure risk and confident handling of this chemical compound. Our approach moves beyond a simple checklist to explain the causality behind each recommendation, building a foundational understanding of safe laboratory practice.
Hazard Assessment: Understanding the Risks
This compound is an amino acid ester hydrochloride. While some safety data sheets (SDS) for structurally similar compounds may classify them as non-hazardous under specific regulations[1][2], a comprehensive review of aggregated GHS data for stereoisomers and related analogs reveals potential hazards that must be addressed with appropriate PPE. The primary risks associated with this fine, powdered solid stem from its potential for irritation and the generation of airborne dust.
Data from PubChem for the closely related Methyl (S)-3-phenyl-beta-alaninate hydrochloride indicates the following potential hazards, which should be conservatively applied when handling the (R)-isomer.[3]
| Hazard Statement | GHS Classification | Potential Effect |
| H315: Causes skin irritation | Skin Irritation (Category 2) | May cause redness, itching, or inflammation upon direct contact with skin. |
| H319/H318: Causes serious eye irritation/damage | Eye Irritation/Damage (Category 2A/1) | Direct contact can cause significant irritation, redness, and potential damage. |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (STOT-SE 3) | Inhalation of dust may irritate the respiratory tract, leading to coughing.[4] |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Ingestion may cause harmful systemic effects. |
Given these potential hazards, a robust PPE protocol is not merely a recommendation but a critical control measure to ensure operator safety.
The Core PPE Directive: Your Non-Negotiable Baseline
For any procedure involving this compound, the following PPE constitutes the mandatory minimum, regardless of the quantity being handled.
-
Protective Clothing: A clean, buttoned laboratory coat must be worn to protect against incidental skin contact and contamination of personal clothing.[4]
-
Eye Protection: Safety glasses with side shields are required at all times in the laboratory where this chemical is handled.[4][5] This is the minimum requirement; for tasks with a higher splash or dust risk, an upgrade to chemical splash goggles is mandated (see Section 3).
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for handling powdered chemicals. Gloves must be inspected for tears or holes before each use.[5][6] It is critical to use proper glove removal technique to avoid contaminating your skin.[5]
Task-Specific Operational Plans & PPE Protocols
The level of PPE must escalate with the risk of exposure. The primary variables are the potential for dust generation and the possibility of splashes. All operations involving the solid form of this compound should be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[4]
| Operational Scenario | Required Engineering Control | Minimum PPE Required |
| 1. Weighing & Aliquoting (Solid) | Chemical Fume Hood | Laboratory Coat, Chemical Splash Goggles, Nitrile Gloves. If a fume hood is unavailable or work is outside of it, a NIOSH-approved respirator with a particle filter is mandatory.[4][5] |
| 2. Preparing Solutions (Solid to Liquid) | Chemical Fume Hood | Laboratory Coat, Chemical Splash Goggles, Nitrile Gloves. |
| 3. Handling of Dilute Solutions (<1M) | Well-Ventilated Lab Bench | Laboratory Coat, Safety Glasses with Side Shields, Nitrile Gloves. |
| 4. Accidental Spill Cleanup (Solid) | N/A | Laboratory Coat, Chemical Splash Goggles, Nitrile Gloves, NIOSH-approved Respirator with particle filter. |
Protocol 1: Weighing the Solid Compound
This procedure carries the highest risk of generating airborne dust.
-
Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Place an analytical balance and all necessary equipment (weigh boat, spatula, container) inside the hood.
-
Don PPE: Don your lab coat, chemical splash goggles, and nitrile gloves. If respiratory protection is required, perform a seal check before entering the work area.
-
Handling: Carefully transfer the required amount of this compound from the stock bottle to the weigh boat. Use slow, deliberate movements to minimize dust generation.
-
Transfer: Once weighed, carefully transfer the solid to the receiving vessel.
-
Immediate Cleanup: Using a damp cloth, gently wipe down the spatula, weigh boat, and any surfaces inside the hood where dust may have settled. Dispose of the cloth as hazardous waste.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly.[5]
Protocol 2: Spill Containment and Cleanup
In the event of a spill, your immediate priority is to prevent the spread of dust and safely clean the area.
-
Evacuate and Secure: Alert others in the vicinity. If the spill is large, evacuate the immediate area. Restrict access to the contaminated zone.[4]
-
Don PPE: Before re-entering, don the appropriate PPE: lab coat, splash goggles, gloves, and a respirator.
-
Containment: Gently cover the spilled solid with a damp paper towel to prevent dust from becoming airborne. Do not sweep dry powder.[7]
-
Cleanup: Carefully pick up the material using the damp towel or a scoop and place it into a clearly labeled, sealable container for hazardous waste.[4][7]
-
Decontamination: Wipe the spill area with a damp cloth, working from the outside in. Dispose of all cleaning materials as hazardous waste.
-
Doffing and Hygiene: Remove all PPE and dispose of it as contaminated waste. Wash your hands and any exposed skin thoroughly with soap and water.
Disposal Plan: From Bench to Manifest
Proper disposal is the final step in the chemical handling lifecycle. All waste, including contaminated PPE and cleaning materials, must be treated as hazardous.
-
Waste Collection: Collect all solid waste (excess chemical, contaminated weigh boats, gloves, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[6]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal Request: Arrange for collection by your institution's licensed hazardous waste disposal company.[4] Never dispose of this chemical down the drain.[1]
The following workflow diagram illustrates the critical decision points and required actions from receiving the chemical to its final disposal.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved January 20, 2026.
- TCI Chemicals. (2024). SAFETY DATA SHEET: β-Alanine Methyl Ester Hydrochloride.
- CymitQuimica. (n.d.). SAFETY DATA SHEET: DL-ALANINE METHYL ESTER HYDROCHLORIDE.
- PubChem. (n.d.). Methyl L-phenylalaninate hydrochloride. National Center for Biotechnology Information.
- PubChem. (n.d.). Methyl (S)-3-phenyl-beta-alaninate hydrochloride. National Center for Biotechnology Information.
- Aladdin Scientific Corporation. (2024). SAFETY DATA SHEET: β-Alanine methyl ester hydrochloride.
- Fisher Scientific. (2025). SAFETY DATA SHEET: L-Phenylalanine methyl ester hydrochloride.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET: L-Phenylalanine.
- Fisher Scientific. (2025). SAFETY DATA SHEET: L-Alanine methyl ester hydrochloride.
- Timstar. (2018). SAFETY DATA SHEET: Amino Acid Set.
- Agilent. (n.d.). SAFETY DATA SHEET: Amino Acid Standard.
- Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
- CDH Fine Chemical. (n.d.). L-ALANINE METHYL ESTER HYDROCHLORIDE CAS NO 2491-20-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. Methyl (S)-3-phenyl-beta-alaninate hydrochloride | C10H14ClNO2 | CID 22940671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
